molecular formula C18H18FN3O3 B020524 N-Desmethyldanofloxacin CAS No. 108461-04-7

N-Desmethyldanofloxacin

Cat. No.: B020524
CAS No.: 108461-04-7
M. Wt: 343.4 g/mol
InChI Key: LHZDPJRHQVYKPA-ONGXEEELSA-N
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Description

N-Desmethyldanofloxacin, also known as N-Desmethyldanofloxacin, is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Desmethyldanofloxacin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Desmethyldanofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyldanofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZDPJRHQVYKPA-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108461-04-7
Record name N-Desmethyldanofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Primary Metabolite

N-Desmethyldanofloxacin is the principal active metabolite of danofloxacin, a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1] As the parent compound, danofloxacin, exerts its therapeutic effects against a range of gram-negative bacteria, understanding the chemical and biological profile of its major metabolite is of paramount importance for several reasons.[2] In drug development and regulatory science, the characterization of major metabolites is critical for a complete understanding of a drug's overall activity, potential for toxicity, and pharmacokinetic profile.[3][4] This is particularly true for N-Desmethyldanofloxacin, which has been noted to exhibit approximately ten times the arthrotoxic potential in immature dogs compared to its parent compound, danofloxacin.[1]

This guide provides a comprehensive overview of the chemical properties of N-Desmethyldanofloxacin, intended for researchers, scientists, and professionals in drug development and veterinary medicine. It will delve into its physicochemical characteristics, spectroscopic profile, and analytical methodologies, providing a foundational understanding for further research and application.

Physicochemical and Structural Properties

N-Desmethyldanofloxacin is structurally differentiated from its parent compound by the absence of a methyl group on the diazabicyclo[2.2.1]heptane ring system. This seemingly minor structural change results in a distinct physicochemical profile.[5]

Core Chemical Identifiers
PropertyValueSource
IUPAC Name 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid[5]
Molecular Formula C₁₈H₁₈FN₃O₃[5]
Molecular Weight 343.4 g/mol [5]
CAS Number 108461-04-7[5]
Solubility and Ionization
  • Aqueous Solubility : Expected to be low in neutral water but will increase significantly in both acidic (due to protonation of the amine) and basic (due to deprotonation of the carboxylic acid) conditions.

  • Organic Solvents : Fluoroquinolones are generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6][7][8][9] They typically show slight solubility in alcohols like ethanol and methanol, and are poorly soluble in non-polar solvents.

  • pKa : No experimental pKa values for N-Desmethyldanofloxacin have been published. However, for the parent compound danofloxacin, the pKa of the carboxylic acid group is approximately 6, and the pKa of the piperazine ring's nitrogen is around 8.5. It can be reasonably inferred that N-Desmethyldanofloxacin possesses similar ionization constants.

Metabolic Pathway: Formation from Danofloxacin

N-Desmethyldanofloxacin is formed in the liver via N-demethylation of danofloxacin. This metabolic transformation is a common Phase I reaction for many xenobiotics and is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[10]

Danofloxacin Metabolism Metabolic Conversion of Danofloxacin Danofloxacin Danofloxacin (C₁₉H₂₀FN₃O₃) Enzymes Hepatic Cytochrome P450 Enzymes (e.g., CYP3A4) Danofloxacin->Enzymes N_Desmethyl N-Desmethyldanofloxacin (C₁₈H₁₈FN₃O₃) Enzymes->N_Desmethyl N-Demethylation (-CH₃) caption Fig. 1: N-demethylation of Danofloxacin.

Fig. 1: N-demethylation of Danofloxacin.

Spectroscopic Characterization

Unequivocal identification of N-Desmethyldanofloxacin requires a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, N-Desmethyldanofloxacin will readily form a protonated molecule [M+H]⁺ at an m/z of approximately 344.14. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. While a specific fragmentation spectrum is not published, the fragmentation pattern can be predicted based on the known behavior of fluoroquinolones.

Predicted MS/MS Fragmentation:

  • Loss of Water (-18 Da): A common fragmentation for molecules with carboxylic acid groups.

  • Loss of Carbon Dioxide (-44 Da): Decarboxylation of the quinolone core is a characteristic fragmentation pathway.

  • Cleavage of the Diazabicycloheptane Ring: Complex fragmentation of this ring system provides specific daughter ions for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for N-Desmethyldanofloxacin are not available in peer-reviewed literature. However, the expected chemical shifts can be inferred by comparing the known spectra of danofloxacin and other N-desmethyl fluoroquinolone analogs. The most significant difference in the ¹H NMR spectrum compared to danofloxacin would be the absence of the N-methyl singlet, which typically appears around 2.2-2.5 ppm. In its place, a signal for the N-H proton would be observed, the chemical shift of which would be dependent on the solvent and concentration.

Analytical Methodology: A Validated HPLC Protocol

The quantification of N-Desmethyldanofloxacin, often in conjunction with its parent drug, is essential for pharmacokinetic studies and residue analysis in edible tissues. The following protocol is based on a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[11]

Principle

This method relies on the separation of N-Desmethyldanofloxacin and danofloxacin from biological matrix components using reversed-phase chromatography. The native fluorescence of the fluoroquinolone core allows for sensitive and selective detection.

Instrumentation and Reagents
  • HPLC System: With a fluorescence detector.

  • Analytical Column: Inertsil C8 (5 µm, 100 Å), 250 x 4.6 mm I.D., or equivalent.

  • Mobile Phase: 0.05 M Phosphate Buffer (pH 3.5) and Acetonitrile (88:12 v/v).

  • Fluorescence Detector Settings: Excitation at 280 nm, Emission at 440 nm.

  • Extraction Solution: Methanol-perchloric-phosphoric acid solution.

  • Analytical Standards: N-Desmethyldanofloxacin and Danofloxacin of known purity.

Step-by-Step Protocol
  • Sample Preparation (Tissue):

    • Homogenize a known weight of the tissue sample.

    • Add a specific volume of the extraction solution to the homogenized tissue.

    • Vortex vigorously for 2-3 minutes to ensure complete extraction of the analytes.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 20 µL) of the prepared sample supernatant.

    • Run the chromatographic separation under isocratic conditions with the specified mobile phase.

    • Monitor the eluent with the fluorescence detector set to the specified wavelengths.

  • Quantification:

    • Prepare a calibration curve using analytical standards of N-Desmethyldanofloxacin in a matrix matching the samples.

    • Identify the peak corresponding to N-Desmethyldanofloxacin based on its retention time compared to the standard.

    • Integrate the peak area and calculate the concentration in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing Homogenize 1. Homogenize Tissue Extract 2. Add Extraction Solution & Vortex Homogenize->Extract Centrifuge 3. Centrifuge Extract->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Inject 5. Inject Supernatant Supernatant->Inject Separate 6. C8 Reversed-Phase Separation Inject->Separate Detect 7. Fluorescence Detection (Ex: 280nm, Em: 440nm) Separate->Detect Quantify 9. Integrate Peak & Quantify Detect->Quantify Calibrate 8. Prepare Calibration Curve Calibrate->Quantify caption Fig. 2: Analytical workflow for N-Desmethyldanofloxacin.

Fig. 2: Analytical workflow for N-Desmethyldanofloxacin.

Biological Context and Stability

Mechanism of Action

As a member of the fluoroquinolone class, N-Desmethyldanofloxacin is presumed to exert its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA conjugate, fluoroquinolones block the re-ligation of the cleaved DNA strands, leading to lethal double-strand breaks.

Stability Profile

The stability of N-Desmethyldanofloxacin is a critical consideration for its handling as an analytical standard and for understanding its persistence as a residue.

  • pH Stability: Fluoroquinolones can degrade under strongly acidic or alkaline conditions, though they are generally stable around neutral pH.

  • Photostability: A known characteristic of the quinolone class is susceptibility to photodegradation. Exposure to UV light can lead to the formation of various degradation products, which may possess altered biological activity or toxicity. Therefore, solutions of N-Desmethyldanofloxacin should be protected from light.

Conclusion

N-Desmethyldanofloxacin is a biologically significant metabolite of the veterinary antibiotic danofloxacin. Its chemical properties, largely governed by the core fluoroquinolone structure, dictate its solubility, analytical behavior, and biological activity. While specific experimental data on some of its properties remain to be published, a robust understanding can be built upon the well-characterized nature of the fluoroquinolone class. The analytical methods outlined in this guide provide a solid foundation for its accurate quantification, which is essential for pharmacokinetic modeling, residue monitoring, and ensuring food safety. Further research into its specific antibacterial potency and enzymatic inhibition would provide a more complete picture of its contribution to the overall therapeutic and toxicological profile of its parent drug.

References

  • Schneider, R. P., Ericson, J. F., Lynch, M. J., & Fouda, H. G. (1993). Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry. Biological Mass Spectrometry, 22(10), 595–599. Available at: [Link]

  • Hamed, M. M., El-Kholy, H. M., El-K... (2014). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. Journal of Veterinary Pharmacology and Therapeutics, 38(3), 256-63. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14328920, N-Desmethyldanofloxacin. Available at: [Link]

  • McKellar, Q. A., Gibson, N. H., & Hair, J. (1995). Pharmacokinetics of enrofloxacin and danofloxacin in plasma, inflammatory exudate, and bronchial secretions of calves following subcutaneous administration. Antimicrobial Agents and Chemotherapy, 39(8), 1749–1753. Available at: [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]

  • Schneider, R. P., & Lynch, M. J. (1993). Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection. Journal of AOAC International, 76(5), 1135-1140. Available at: [Link]

  • Stoyanov, N., Doycheva, D., & Shivachev, B. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6539. Available at: [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Zieba, A., Maślankiewicz, A., & Sitkowski, J. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Magnetic Resonance in Chemistry, 42(10), 903-904. Available at: [Link]

  • Yazar, E., Elmas, M., & Tras, B. (2021). Pharmacokinetic Behavior and Pharmacokinetic/Pharmacodynamic Integration of Danofloxacin Following Single or Co-Administration with Meloxicam in Healthy Lambs and Lambs with Respiratory Infections. Animals, 11(11), 3073. Available at: [Link]

  • Hu, K., et al. (2022). Comparison of PK/PD Targets and Cutoff Values for Danofloxacin Against Pasteurella multocida and Haemophilus parasuis in Piglets. Frontiers in Veterinary Science, 9, 833319. Available at: [Link]

  • Hannan, P. C., Windsor, G. D., & Ripley, P. H. (1993). In vitro activity of danofloxacin, tylosin and oxytetracycline against mycoplasmas of veterinary importance. The Journal of Veterinary Pharmacology and Therapeutics, 16(4), 456-461. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: 1H NMR (400 MHz, CDCl3) δ =. Available at: [Link]

  • Gaylord Chemical. (n.d.). DMSO. gChem. Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Cantón, E., Pemán, J., & Gobernado, M. (2011). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Journal of Clinical Microbiology, 49(10), 3684–3686. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14328920, N-Desmethyldanofloxacin. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale and Significance of N-Desmethyldanofloxacin

N-Desmethyldanofloxacin is the primary and biologically active metabolite of Danofloxacin, a synthetic fluoroquinolone antibiotic exclusively used in veterinary medicine.[1][2] Understanding the synthesis of this metabolite is of paramount importance for several key areas in drug development and veterinary science. Firstly, it allows for the production of an analytical standard essential for pharmacokinetic and metabolism studies, enabling researchers to accurately quantify its presence in biological matrices. Secondly, direct synthesis provides a route to investigate the standalone pharmacological and toxicological profile of N-Desmethyldanofloxacin, which has been noted to have a higher potential for arthropathy than the parent compound.[3] This guide provides a comprehensive, technically-grounded pathway for the de novo synthesis of N-Desmethyldanofloxacin, drawing upon established principles of quinolone chemistry.

Strategic Overview: A Convergent Synthesis Approach

The synthesis of N-Desmethyldanofloxacin is best approached through a convergent strategy. This involves the independent preparation of two key structural fragments: the fluoroquinolone core and the bicyclic amine side-chain. These fragments are then coupled in the final stages of the synthesis. This approach allows for the optimization of each synthetic route independently, leading to higher overall yields and purity.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Pathway A: Fluoroquinolone Core Synthesis cluster_1 Pathway B: Side-Chain Synthesis A1 3-Chloro-4-fluoroaniline A3 Enamine Intermediate A1->A3 A2 Diethyl ethoxymethylenemalonate (EMME) A2->A3 A4 Thermal Cyclization (Gould-Jacobs) A3->A4 A5 N-Alkylation with Cyclopropyl Bromide A4->A5 A6 Saponification A5->A6 A7 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Core) A6->A7 C1 Nucleophilic Aromatic Substitution (Coupling) A7->C1 B1 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane B2 Boc Protection B1->B2 B3 tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate B2->B3 B4 Hydrogenolysis (Benzyl Removal) B3->B4 B5 tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Side-Chain) B4->B5 B5->C1 C2 Boc Deprotection (Acidic Conditions) C1->C2 C3 Final Product: N-Desmethyldanofloxacin C2->C3

Figure 1: Convergent synthesis workflow for N-Desmethyldanofloxacin.

Part 1: Synthesis of the Fluoroquinolone Core

The construction of the bicyclic quinolone core is a foundational element in the synthesis of all fluoroquinolone antibiotics. The Gould-Jacobs reaction provides a robust and well-documented method for achieving this.[4][5] This reaction involves the condensation of an aniline with a malonic ester derivative, followed by a thermally induced cyclization.

Step 1.1: Formation of the Enamine Intermediate

The initial step involves the reaction of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the ethoxy group in EMME, leading to the formation of an enamine intermediate.

Protocol:

  • To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in a suitable solvent such as toluene, add diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine product, which can be used in the next step without further purification.

Step 1.2: Thermal Cyclization

The enamine intermediate undergoes a thermally induced intramolecular cyclization. This pericyclic reaction forms the quinolone ring system. The high temperature facilitates the 6-electron cyclization, followed by the elimination of ethanol.

Protocol:

  • The crude enamine from the previous step is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • The mixture is heated to a high temperature, typically 240-260 °C, for 30-60 minutes.[6]

  • Upon cooling, the cyclized product precipitates out of the solution.

  • The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the Dowtherm A, and dried.

Step 1.3: N-Alkylation and Saponification

The nitrogen at position 1 of the quinolone ring is then alkylated using cyclopropyl bromide. This is followed by saponification of the ethyl ester at position 3 to the essential carboxylic acid, which is crucial for the antibacterial activity of fluoroquinolones.

Protocol:

  • The cyclized product is dissolved in a polar aprotic solvent like Dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃), is added, followed by the addition of cyclopropyl bromide.

  • The reaction is heated to facilitate the alkylation.

  • After the reaction is complete, the ethyl ester is hydrolyzed by adding an aqueous solution of sodium hydroxide (NaOH) and heating the mixture.

  • The reaction mixture is then cooled and acidified with an acid like HCl, which precipitates the carboxylic acid product.

  • The solid is filtered, washed with water, and dried to yield the fluoroquinolone core: 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Part 2: Synthesis of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Side-Chain

The synthesis of the chiral, unmethylated bicyclic amine side-chain is a critical part of this process. A key challenge is the selective protection and deprotection of the two nitrogen atoms.

Step 2.1: Mono-Boc Protection

Starting with (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, one of the nitrogen atoms is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy that renders the protected amine unreactive in subsequent steps.

Protocol:

  • Dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in a solvent like dichloromethane (DCM).[7]

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise, followed by the addition of a base such as triethylamine (TEA) (1.1 eq).[7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate under vacuum to obtain the Boc-protected product.[7]

Step 2.2: Debenzylation via Hydrogenolysis

The benzyl group is a convenient protecting group that can be removed under mild conditions by catalytic hydrogenation. This step exposes the secondary amine required for the subsequent coupling reaction.

Protocol:

  • Dissolve the Boc-protected benzyl amine from the previous step in a solvent such as methanol.

  • Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).[7]

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired side-chain precursor: tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.[7]

Part 3: Final Assembly and Deprotection

The final phase of the synthesis involves coupling the two prepared fragments and removing the protecting group to yield N-Desmethyldanofloxacin.

Step 3.1: Nucleophilic Aromatic Substitution

The fluoroquinolone core and the protected side-chain are coupled via a nucleophilic aromatic substitution reaction. The secondary amine of the diazabicycloheptane displaces the chlorine atom at the C-7 position of the quinolone ring.

Protocol:

  • In a suitable solvent such as pyridine or DMF, combine the fluoroquinolone core (1.0 eq) and the Boc-protected side-chain (1.1 eq).

  • Add a non-nucleophilic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to act as a proton scavenger.

  • Heat the reaction mixture, typically between 80-120 °C, for several hours until the reaction is complete as monitored by TLC or HPLC.

  • After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the Boc-protected N-Desmethyldanofloxacin.

Step 3.2: Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target molecule.

Protocol:

  • Dissolve the Boc-protected product in a solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting crude product is then purified, often by recrystallization or column chromatography, to yield pure N-Desmethyldanofloxacin.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield (%)
Part 1 3-Chloro-4-fluoroanilineEMME, Dowtherm A, K₂CO₃, Cyclopropyl Bromide, NaOHFluoroquinolone Core60-70% (over 4 steps)
Part 2 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptaneBoc₂O, TEA, 10% Pd/C, H₂Protected Side-Chain80-90% (over 2 steps)
Part 3 Fluoroquinolone Core & Protected Side-ChainDBU, TFA or HClN-Desmethyldanofloxacin75-85% (over 2 steps)

Conclusion and Future Perspectives

This guide outlines a logical and experimentally sound pathway for the synthesis of N-Desmethyldanofloxacin. The presented convergent approach provides flexibility and allows for the efficient production of this important metabolite. The protocols are based on well-established chemical transformations in the field of quinolone synthesis. Further optimization of reaction conditions and purification techniques could potentially improve overall yields. The availability of a robust synthetic route for N-Desmethyldanofloxacin will undoubtedly facilitate further research into its unique biological properties and its role in the overall efficacy and safety profile of Danofloxacin in veterinary medicine.

References

  • PubChem. (n.d.). Danofloxacin. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Food and Agriculture Organization of the United Nations. (n.d.). Danofloxacin. Retrieved from [Link][1]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. (2018). Scientific Reports. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][4]

  • ResearchGate. (2016). (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. Retrieved from [Link][6]

  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link][5]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldanofloxacin is the primary metabolite of danofloxacin, a fluoroquinolone antibiotic exclusively used in veterinary medicine. This guide provides a detailed exploration of the mechanism of action of N-Desmethyldanofloxacin, grounded in the established principles of fluoroquinolone activity. While direct comparative data for N-Desmethyldanofloxacin against its parent compound is limited, this document synthesizes the known pharmacology of danofloxacin and the general mechanistic pathways of its class to offer a comprehensive understanding for research and development professionals. We will delve into the molecular targets, the consequences of enzyme inhibition, and the methodologies for evaluating its antibacterial efficacy.

Introduction: The Fluoroquinolone Landscape and the Role of Metabolites

Fluoroquinolones are a critical class of synthetic broad-spectrum antimicrobial agents that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication. Danofloxacin, a third-generation fluoroquinolone, is utilized for treating respiratory diseases in cattle and swine.[1] Following administration, danofloxacin is metabolized in the liver to its primary metabolite, N-Desmethyldanofloxacin.[1] This metabolite has been reported to possess "good antibacterial activity," suggesting its potential contribution to the overall therapeutic efficacy of danofloxacin.[1] Understanding the specific mechanism of action of N-Desmethyldanofloxacin is therefore crucial for a complete picture of danofloxacin's pharmacology and for the development of future antimicrobial strategies.

This guide will dissect the core mechanism of action of N-Desmethyldanofloxacin, drawing parallels with the well-documented activities of other fluoroquinolones. We will explore its interaction with bacterial DNA gyrase and topoisomerase IV, the resulting downstream effects that lead to bacterial cell death, and the experimental protocols used to characterize these interactions.

The Dual-Target Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for all fluoroquinolones, and by extension N-Desmethyldanofloxacin, is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that arises during the unwinding of the DNA double helix at the replication fork.[4] In Gram-negative bacteria, DNA gyrase is the primary target of many fluoroquinolones.[5]

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1] Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, leading to a halt in cell division. In Gram-positive bacteria, topoisomerase IV is often the primary target.[5]

N-Desmethyldanofloxacin, like its parent compound, is believed to bind to a complex formed between these enzymes and the bacterial DNA. This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[2] This leads to an accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell N_Desmethyldanofloxacin N-Desmethyldanofloxacin DNA_Gyrase DNA Gyrase N_Desmethyldanofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV N_Desmethyldanofloxacin->Topoisomerase_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleaved complex Catenated_Chromosomes Catenated Daughter Chromosomes Topoisomerase_IV->Catenated_Chromosomes Decatenates Topoisomerase_IV->DS_Breaks Stabilizes cleaved complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Figure 1: General mechanism of action of N-Desmethyldanofloxacin.

In Vitro Antibacterial Activity: A Comparative Perspective

To provide a relevant benchmark, the following table summarizes the known MIC values for the parent compound, danofloxacin, against key veterinary pathogens. It is plausible that N-Desmethyldanofloxacin exhibits a similar spectrum of activity.

Bacterial SpeciesPathogen TypeDanofloxacin MIC₅₀ (µg/mL)Danofloxacin MIC₉₀ (µg/mL)
Mannheimia haemolyticaGram-negative≤0.03 - 0.060.06 - 0.12
Pasteurella multocidaGram-negative≤0.03 - 0.060.06 - 0.12
Haemophilus parasuisGram-negative0.0150.03
Escherichia coliGram-negative0.03 - 0.060.12 - 0.25
Mycoplasma bovisMycoplasma0.250.5

Table 1: In Vitro Activity of Danofloxacin Against Key Veterinary Pathogens. Data compiled from multiple sources.[4][7][8][9][10][11]

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of N-Desmethyldanofloxacin and compare its activity to danofloxacin, a series of well-established in vitro assays are essential.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay is the gold standard for determining the antibacterial potency of a compound.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.[7]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Accurately weigh and dissolve N-Desmethyldanofloxacin and danofloxacin in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[7]

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[7]

MIC_Protocol Start Start Prep_Stock Prepare Stock Solutions (N-Desmethyldanofloxacin & Danofloxacin) Start->Prep_Stock Prep_Plates Prepare Serial Dilutions in 96-Well Plates Prep_Stock->Prep_Plates Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the formation of supercoiled DNA.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition: Add varying concentrations of N-Desmethyldanofloxacin or danofloxacin to the reaction mixtures. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of bacterial DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase IV.

Principle: Topoisomerase IV separates catenated (interlinked) DNA circles into individual circular molecules. The catenated and decatenated DNA forms can be distinguished by agarose gel electrophoresis. An inhibitor will prevent the decatenation of the DNA substrate.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a catenated DNA substrate (e.g., kinetoplast DNA), and ATP.[1]

  • Inhibitor Addition: Add various concentrations of N-Desmethyldanofloxacin or danofloxacin to the reaction mixtures, along with a no-inhibitor control.

  • Enzyme Addition: Start the reaction by adding purified bacterial topoisomerase IV.[1]

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction with a suitable stop buffer.

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA products on an agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands. Inhibition is indicated by the persistence of the high-molecular-weight catenated DNA at the top of the gel and a reduction in the decatenated DNA products.

Resistance Mechanisms

The emergence of bacterial resistance to fluoroquinolones is a significant concern. Resistance typically arises through two primary mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of fluoroquinolones to their target enzymes.[2]

  • Reduced Drug Accumulation: This can occur through decreased influx of the drug due to alterations in porin proteins in the bacterial outer membrane, or increased efflux of the drug via multidrug resistance (MDR) efflux pumps.[12]

It is highly probable that bacteria resistant to danofloxacin will also exhibit cross-resistance to N-Desmethyldanofloxacin due to the shared mechanism of action.

Conclusion and Future Directions

N-Desmethyldanofloxacin, as the primary metabolite of danofloxacin, is presumed to share the same fundamental mechanism of action as other fluoroquinolones: the dual inhibition of bacterial DNA gyrase and topoisomerase IV. This leads to the accumulation of double-strand DNA breaks and subsequent bacterial cell death. While direct comparative studies on the in vitro activity and enzyme inhibition of N-Desmethyldanofloxacin are lacking, the provided experimental protocols offer a robust framework for researchers to conduct such investigations.

Future research should focus on generating comprehensive MIC data for N-Desmethyldanofloxacin against a broad panel of veterinary pathogens and determining its specific inhibitory concentrations (IC₅₀) for purified DNA gyrase and topoisomerase IV from various bacterial species. This will enable a precise comparison of its potency relative to danofloxacin and provide a more complete understanding of its contribution to the overall clinical efficacy of its parent drug. Such data are essential for optimizing dosing regimens, predicting clinical outcomes, and combating the growing threat of antimicrobial resistance in veterinary medicine.

References

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  • Fortune, J. M., & Osheroff, N. (2000). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 40, 135-146.
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  • Hannan, P. C., Windsor, G. D., de Jong, A., Schmeer, N., & Stegemann, M. (1997). In vitro activity of danofloxacin, tylosin and oxytetracycline against mycoplasmas of veterinary importance. The Veterinary record, 141(20), 522–525.
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Sources

The Metabolism of Danofloxacin to N-Desmethyldanofloxacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Danofloxacin Metabolism in Veterinary Drug Development

Danofloxacin, a synthetic fluoroquinolone antibiotic, is a critical tool in veterinary medicine for the treatment of respiratory diseases in cattle, swine, and poultry.[1] Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profile, a key aspect of which is its metabolic fate within the target species. The primary metabolic pathway for danofloxacin is N-demethylation, leading to the formation of its major metabolite, N-desmethyldanofloxacin.[1] Understanding the nuances of this metabolic conversion is paramount for drug development professionals and researchers for several reasons:

  • Pharmacological Activity: The antimicrobial activity of N-desmethyldanofloxacin may differ from the parent compound, influencing the overall therapeutic effect.

  • Toxicology and Residue Levels: The metabolite's toxicological profile and its persistence in edible tissues are critical considerations for food safety and regulatory approval.

  • Pharmacokinetic Variability: Species-specific and individual differences in metabolic rates can lead to significant variations in drug exposure and clinical outcomes.

  • Drug-Drug Interactions: Co-administration of other drugs that are metabolized by the same enzymatic pathways can alter the metabolism of danofloxacin, potentially leading to adverse effects or reduced efficacy.

This in-depth technical guide provides a comprehensive overview of the metabolism of danofloxacin to N-desmethyldanofloxacin, focusing on the underlying biochemical mechanisms, established experimental protocols for its investigation, and a summary of key quantitative data.

Biochemical Mechanism of N-Demethylation: The Role of Cytochrome P450

The conversion of danofloxacin to N-desmethyldanofloxacin is a Phase I metabolic reaction, specifically an N-demethylation. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver.[2] While direct studies identifying the specific CYP isozymes responsible for danofloxacin N-demethylation are not extensively available in the reviewed literature, strong evidence from studies on other fluoroquinolones and N-demethylated compounds points towards the involvement of CYP1A2 and CYP3A4 .[3][4][5] Ciprofloxacin, a structurally related fluoroquinolone, has been shown to be an inhibitor of CYP1A2.[3][6] Furthermore, studies on the N-demethylation of other drugs, such as sildenafil and azelastine, have demonstrated the central role of CYP3A4 and, to a lesser extent, other isozymes like CYP2C9 and CYP2D6.[4][5]

The proposed mechanism involves the oxidation of the N-methyl group of danofloxacin by a CYP enzyme, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield N-desmethyldanofloxacin and formaldehyde.

Danofloxacin Danofloxacin (C₁₉H₂₀FN₃O₃) Intermediate Unstable Carbinolamine Intermediate Danofloxacin->Intermediate Oxidation N_Desmethyldanofloxacin N-Desmethyldanofloxacin Intermediate->N_Desmethyldanofloxacin Spontaneous Decomposition Formaldehyde Formaldehyde (CH₂O) Intermediate->Formaldehyde Spontaneous Decomposition CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) + NADPH + O₂ CYP450->Intermediate

Caption: Proposed metabolic pathway of danofloxacin N-demethylation.

In Vivo and In Vitro Models for Studying Danofloxacin Metabolism

A multi-pronged approach utilizing both in vivo and in vitro models is essential for a thorough characterization of danofloxacin metabolism.

In Vivo Studies

In vivo studies in target animal species (cattle, swine, poultry) are the gold standard for understanding the complete pharmacokinetic profile of danofloxacin and N-desmethyldanofloxacin. These studies provide crucial data on absorption, distribution, metabolism, and excretion (ADME) under physiological conditions.

In Vitro Models: Liver Microsomes and Hepatocytes

In vitro systems offer a controlled environment to investigate the specifics of the metabolic reaction, identify the enzymes involved, and determine kinetic parameters.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes.[2] They are a cost-effective and high-throughput tool for initial metabolic stability screening and enzyme inhibition studies.

  • Primary Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[7] They provide a more physiologically relevant model for studying drug metabolism and potential drug-induced toxicity.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for investigating the metabolism of danofloxacin.

Protocol 1: In Vitro Metabolism of Danofloxacin using Liver Microsomes

This protocol is designed to determine the rate of N-desmethyldanofloxacin formation in a controlled in vitro system.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Preparation cluster_analysis Analysis Reagents Prepare Reagents: - Danofloxacin Stock Solution - Liver Microsomes (e.g., bovine, porcine) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) Incubation_Mix Prepare Incubation Mixture: - Phosphate Buffer - Liver Microsomes - Danofloxacin Reagents->Incubation_Mix Preincubation Pre-incubate mixture at 37°C for 5 min Incubation_Mix->Preincubation Start_Reaction Initiate reaction by adding NADPH Regenerating System Preincubation->Start_Reaction Incubate Incubate at 37°C with shaking (Time course: 0, 5, 15, 30, 60 min) Start_Reaction->Incubate Stop_Reaction Stop reaction with ice-cold acetonitrile containing internal standard Incubate->Stop_Reaction Centrifuge Vortex and centrifuge to precipitate protein Stop_Reaction->Centrifuge Collect_Supernatant Collect supernatant for analysis Centrifuge->Collect_Supernatant UPLC_MSMS Analyze by UPLC-MS/MS Collect_Supernatant->UPLC_MSMS

Sources

The In Vitro Efficacy of N-Desmethyldanofloxacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of N-Desmethyldanofloxacin, the primary active metabolite of the veterinary fluoroquinolone danofloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its antimicrobial action, spectrum of activity, and the molecular mechanisms of resistance. Furthermore, this guide offers detailed, field-proven protocols for determining in vitro susceptibility, ensuring scientific integrity and reproducibility in research settings. All methodologies are grounded in authoritative standards, including those set forth by the Clinical and Laboratory Standards Institute (CLSI), to provide a self-validating framework for experimentation.

Introduction: The Significance of N-Desmethyldanofloxacin

Danofloxacin, a synthetic fluoroquinolone, is utilized in veterinary medicine for the treatment of respiratory diseases in cattle and poultry.[1] Following administration, danofloxacin is metabolized to its primary active form, N-Desmethyldanofloxacin.[1] This metabolite is not an inert byproduct; it possesses significant antibacterial properties and contributes to the overall therapeutic efficacy of the parent compound. Understanding the intrinsic in vitro activity of N-Desmethyldanofloxacin is therefore critical for a complete assessment of danofloxacin's antimicrobial profile and for the development of next-generation fluoroquinolones. This guide focuses on the specific in vitro characteristics of N-Desmethyldanofloxacin, providing a technical framework for its study.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Like all fluoroquinolones, N-Desmethyldanofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] The inhibition of these enzymes leads to the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.[2]

The primary target of fluoroquinolones varies between bacterial species. In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is more commonly the primary site of action. The dual-targeting capability of some fluoroquinolones is a key attribute in their broad-spectrum activity.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell N-Desmethyldanofloxacin N-Desmethyldanofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) N-Desmethyldanofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV N-Desmethyldanofloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Relaxed_DNA Relaxed DNA Topoisomerase_IV->Relaxed_DNA Decatenates daughter chromosomes Topoisomerase_IV->DNA_Replication_Blocked Relaxed_DNA->DNA_Gyrase Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death caption Mechanism of action of N-Desmethyldanofloxacin.

Figure 1: Mechanism of action of N-Desmethyldanofloxacin.

Antimicrobial Spectrum of N-Desmethyldanofloxacin

The in vitro activity of N-Desmethyldanofloxacin is broad, encompassing a range of veterinary pathogens. While extensive peer-reviewed data specifically for the metabolite is less abundant than for its parent compound, regulatory documents confirm its antimicrobial efficacy. A report from the Committee for Veterinary Medicinal Products noted that in vitro Minimum Inhibitory Concentration (MIC) data was provided for both danofloxacin and N-desmethyldanofloxacin against several bacterial strains representative of human gut flora, with an MIC50 of 0.25 µg/ml for Proteus spp. being representative for most strains tested.[3]

For a comprehensive understanding, the following tables summarize the known MIC values for the parent compound, danofloxacin, against key veterinary respiratory pathogens. This data serves as a strong indicator of the expected potent activity of its primary metabolite, N-Desmethyldanofloxacin.

Table 1: In Vitro Activity of Danofloxacin Against Key Bovine Respiratory Disease Pathogens

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Mannheimia haemolytica3,8230.064≥4[4]
Pasteurella multocida4,0540.0160.5[4]
Mycoplasma bovis62-0.5[5]
Mycoplasma mycoides subsp. mycoides SC200.25-[6]

Table 2: In Vitro Activity of Danofloxacin Against Avian Pathogens

OrganismNo. of IsolatesMIC90 (µg/mL)Reference
Escherichia coli17370.25[7]
Pasteurella multocida1070.25[7]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanisms of Bacterial Resistance

Resistance to fluoroquinolones, including N-Desmethyldanofloxacin, primarily develops through two main mechanisms:

  • Alterations in the Target Enzymes: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[8] These mutations reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing its inhibitory effect.

  • Reduced Drug Accumulation: This can occur through two pathways:

    • Efflux Pumps: Bacteria can overexpress efflux pumps that actively transport fluoroquinolones out of the cell, preventing the drug from reaching its intracellular targets.[9][10]

    • Decreased Permeability: Alterations in the bacterial cell wall, such as modifications to porin channels in Gram-negative bacteria, can reduce the influx of the drug.[9]

Fluoroquinolone_Resistance_Mechanisms cluster_bacterium Resistant Bacterial Cell N-Desmethyldanofloxacin_ext N-Desmethyldanofloxacin Porin Porin Channel N-Desmethyldanofloxacin_ext->Porin Reduced entry N-Desmethyldanofloxacin_int Intracellular N-Desmethyldanofloxacin Porin->N-Desmethyldanofloxacin_int Influx Efflux_Pump Efflux Pump Efflux_Pump->N-Desmethyldanofloxacin_ext Efflux Mutated_DNA_Gyrase Mutated DNA Gyrase DNA_Replication Continued DNA Replication Mutated_DNA_Gyrase->DNA_Replication Mutated_Topoisomerase_IV Mutated Topoisomerase IV Mutated_Topoisomerase_IV->DNA_Replication N-Desmethyldanofloxacin_int->Efflux_Pump Pumped out N-Desmethyldanofloxacin_int->Mutated_DNA_Gyrase Reduced binding N-Desmethyldanofloxacin_int->Mutated_Topoisomerase_IV Reduced binding caption Mechanisms of resistance to N-Desmethyldanofloxacin.

Figure 2: Mechanisms of resistance to N-Desmethyldanofloxacin.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate and reproducible determination of the in vitro activity of N-Desmethyldanofloxacin is paramount. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document VET01.[7]

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) in a liquid growth medium.

Materials:

  • N-Desmethyldanofloxacin analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Multi-channel pipette

  • Incubator (35 ± 2°C)

Step-by-Step Protocol:

  • Antimicrobial Stock Solution Preparation: Prepare a stock solution of N-Desmethyldanofloxacin in a suitable solvent at a concentration 100 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the standardized inoculum suspension.[11] This will bring the final volume in each well to 100 µL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum) for each isolate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC: The MIC is the lowest concentration of N-Desmethyldanofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.[12]

Agar Dilution Method

This method determines the MIC on a solid growth medium.

Materials:

  • N-Desmethyldanofloxacin analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device

  • Incubator (35 ± 2°C)

Step-by-Step Protocol:

  • Antimicrobial Stock Solution Preparation: Prepare as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of N-Desmethyldanofloxacin in a suitable solvent.

    • Add 1 part of each antimicrobial dilution to 9 parts of molten MHA.

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Include a control plate with no antimicrobial.

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method, adjusting to a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of N-Desmethyldanofloxacin at which there is no growth, a faint haze, or one or two colonies.[8]

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Susceptibility Testing Isolate_Culture Isolate bacterial culture (18-24h) Colony_Selection Select 3-5 colonies Isolate_Culture->Colony_Selection Antimicrobial_Stock Prepare N-Desmethyldanofloxacin stock solution Serial_Dilution_Broth Serial dilution in 96-well plate Antimicrobial_Stock->Serial_Dilution_Broth Serial_Dilution_Agar Serial dilution in molten agar Antimicrobial_Stock->Serial_Dilution_Agar Suspension Suspend in saline/broth Colony_Selection->Suspension Turbidity_Adjustment Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) Suspension->Turbidity_Adjustment Inoculate_Broth Inoculate wells (~5x10^5 CFU/mL) Turbidity_Adjustment->Inoculate_Broth Inoculate_Agar Spot inoculate plates (~10^4 CFU/spot) Turbidity_Adjustment->Inoculate_Agar Broth_Microdilution Broth Microdilution Agar_Dilution Agar Dilution Serial_Dilution_Broth->Inoculate_Broth Incubate_Broth Incubate 16-20h at 35°C Inoculate_Broth->Incubate_Broth Read_MIC_Broth Read MIC (lowest concentration with no visible growth) Incubate_Broth->Read_MIC_Broth Serial_Dilution_Agar->Inoculate_Agar Incubate_Agar Incubate 16-20h at 35°C Inoculate_Agar->Incubate_Agar Read_MIC_Agar Read MIC (lowest concentration with no growth) Incubate_Agar->Read_MIC_Agar caption Workflow for MIC determination.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Desmethyldanofloxacin is the primary and pharmacologically significant metabolite of danofloxacin, a synthetic fluoroquinolone antibiotic exclusively used in veterinary medicine.[1] Understanding the physicochemical properties of this metabolite is paramount for drug development professionals and researchers. These properties govern its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While the parent drug, danofloxacin, is well-characterized, a comprehensive understanding of N-Desmethyldanofloxacin is critical for a complete safety and efficacy assessment, as consumers may be directly exposed to it in tissues like the liver.[1]

This guide provides a detailed examination of the core physicochemical properties of N-Desmethyldanofloxacin. It is structured not as a rigid template, but as a narrative that flows from fundamental identity to complex stability assessments. We will delve into the causality behind experimental choices and present protocols as self-validating systems, offering field-proven insights for researchers in pharmaceutical sciences.

Chemical Identity and Structural Analysis

The foundational step in characterizing any active pharmaceutical ingredient (API) or its metabolite is to establish its unequivocal chemical identity. N-Desmethyldanofloxacin is structurally differentiated from its parent compound by the absence of a methyl group on the nitrogen of the diazabicyclo[2.2.1]heptane ring system. This seemingly minor structural change can subtly influence properties like polarity, basicity, and steric hindrance.

The metabolic conversion from danofloxacin is a classic N-demethylation reaction, a common pathway mediated by cytochrome P450 enzymes in the liver.

Danofloxacin Danofloxacin C₁₉H₂₀FN₃O₃ Metabolite N-Desmethyldanofloxacin C₁₈H₁₈FN₃O₃ Danofloxacin->Metabolite Hepatic N-demethylation (Cytochrome P450)

Caption: Metabolic pathway from Danofloxacin to N-Desmethyldanofloxacin.

Table 1: Chemical Identifiers for N-Desmethyldanofloxacin

IdentifierValueSource
IUPAC Name 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acidPubChem[2]
CAS Number 108461-04-7PubChem[2]
Molecular Formula C₁₈H₁₈FN₃O₃PubChem[2]
Molecular Weight 343.4 g/mol PubChem[2]

Ionization Constant (pKa)

The pKa value is arguably one of the most critical physicochemical parameters for a drug molecule. It dictates the extent of ionization at a given pH, which directly impacts solubility, absorption across biological membranes, and binding to target enzymes. Like other fluoroquinolones, N-Desmethyldanofloxacin is an amphoteric molecule, possessing both an acidic carboxylic acid group and a basic secondary amine on the diazabicycloheptane ring.[3][4] This results in two distinct pKa values.

  • pKa₁ (Carboxylic Acid): This value, typically in the range of 5.6-6.1 for fluoroquinolones, governs the ionization of the acidic group.[3] Below this pH, the group is predominantly neutral (-COOH); above it, it is ionized (-COO⁻).

  • pKa₂ (Basic Amine): This value, often in the range of 7.8-8.7, corresponds to the protonation of the most basic nitrogen atom.[3] Below this pH, the group is protonated (cationic); above it, it is neutral.

The zwitterionic form, where both groups are ionized, exists between these two pKa values, a state that often corresponds to the point of minimum water solubility.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is a gold standard for its accuracy and directness. The principle lies in monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of N-Desmethyldanofloxacin and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution. The presence of an inert electrolyte like 0.15 M KCl is required to maintain constant ionic strength.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each addition of titrant.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions in the titration curve, which correspond to the points of half-neutralization. Advanced software can calculate the derivative of the curve (dpH/dV) to identify the equivalence points more precisely.

Causality: The choice of a co-solvent is critical because N-Desmethyldanofloxacin, like its parent, has limited water solubility, especially around its isoelectric point. Potentiometry is chosen over spectrophotometry as it is less susceptible to interference from chromophores and provides a direct measure of proton activity.

Solubility

Aqueous solubility is a gatekeeper for oral drug absorption. Insufficient solubility is a primary reason for poor bioavailability. The solubility of amphoteric fluoroquinolones is highly pH-dependent, exhibiting a characteristic "U-shaped" curve with the lowest solubility at the isoelectric point.[4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic equilibrium solubility. It measures the saturation concentration of a compound in a given solvent under equilibrium conditions.

cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid N-Desmethyldanofloxacin to buffer B Agitate at constant temp (e.g., 25°C, 37°C) for 24-72h A->B C Centrifuge/Filter to remove undissolved solid B->C D Quantify concentration in supernatant (HPLC-UV) C->D

Caption: Workflow for thermodynamic solubility determination via shake-flask.

Methodology:

  • System Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Incubation: Add an excess amount of solid N-Desmethyldanofloxacin to vials containing each buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. A preliminary kinetic study can determine the optimal time.

  • Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant appropriately and quantify the concentration of N-Desmethyldanofloxacin using a validated analytical method, such as HPLC-UV.

Trustworthiness: This protocol is self-validating. At least three consecutive time points (e.g., 24h, 48h, 72h) should yield statistically identical concentration values to confirm that true equilibrium has been reached. The solid-state form of the compound should also be analyzed post-experiment (e.g., by XRPD) to check for any polymorphic transformations.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes. It is typically expressed as the partition coefficient (LogP) for the neutral form of the molecule between n-octanol and water. For ionizable compounds like N-Desmethyldanofloxacin, the distribution coefficient (LogD) is more relevant as it considers all ionic species at a specific pH.

The computed XLogP3 value for N-Desmethyldanofloxacin is -0.8, indicating it is a relatively hydrophilic compound.[2] This is consistent with other fluoroquinolones that balance lipophilicity and hydrophilicity to achieve effective distribution.

Experimental Protocol: Shake-Flask Method for LogD Determination
  • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) and vice-versa by shaking them together overnight and then separating the phases. This step is critical to prevent volume changes during the experiment.

  • Analyte Addition: Prepare a stock solution of N-Desmethyldanofloxacin in the aqueous buffer.

  • Partitioning: Combine a known volume of the analyte solution with a known volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Measure the concentration of N-Desmethyldanofloxacin in each phase using a validated HPLC method.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

Causality: The use of pre-saturated solvents is a non-negotiable step for accuracy. The choice of pH 7.4 is standard for predicting in vivo absorption, but testing across a pH range provides a more complete profile of the molecule's behavior.

Chemical Stability

Evaluating the intrinsic stability of a drug metabolite is essential for understanding its persistence in tissues and for developing robust analytical methods. Forced degradation, or stress testing, is a systematic process to identify potential degradation products and pathways.[7] The parent drug, danofloxacin, is reported to be stable against acid and base hydrolysis but, like many fluoroquinolones, is susceptible to photodegradation.[8][9]

Protocol: Forced Degradation Study (ICH Q1A/Q1B)

This study exposes the analyte to conditions more severe than accelerated stability testing to provoke degradation.

cluster_stress Stress Conditions A Hydrolysis (Acid, Base, Neutral) Analysis Stability-Indicating LC-MS/MS Analysis A->Analysis B Oxidation (e.g., 3% H₂O₂) B->Analysis C Photolysis (ICH Q1B Light Source) C->Analysis D Thermal (e.g., 60°C) D->Analysis Analyte N-Desmethyldanofloxacin (in solution) Analyte->A Analyte->B Analyte->C Analyte->D Outcome Identify Degradants Establish Degradation Pathway Validate Analytical Method Analysis->Outcome

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Hydrolytic Degradation: Incubate solutions of N-Desmethyldanofloxacin in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral) at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of the analyte with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photodegradation: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (providing controlled UV and visible light exposure). A dark control sample must be run in parallel.

  • Thermal Degradation: Store both solid and solution samples in a calibrated oven at an elevated temperature (e.g., 60°C).

  • Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating method, typically a gradient HPLC method coupled with a mass spectrometer (LC-MS/MS). The goal is to achieve 5-20% degradation to allow for reliable detection of degradation products without overly complex chromatograms.

  • Mass Balance: The analytical method must be capable of demonstrating mass balance, ensuring that the decrease in the main peak area is accounted for by the sum of the areas of the degradation product peaks.

Spectroscopic Properties

Spectroscopic data provides a fingerprint for the molecule, essential for its identification and quantification in various matrices.

  • UV-Visible Spectroscopy: The quinolone core structure possesses a strong chromophore. The parent drug, danofloxacin, has a UV maximum (λmax) at approximately 282 nm in acidic conditions and 278 nm in basic conditions.[9] N-Desmethyldanofloxacin is expected to have a nearly identical UV spectrum. This property is the basis for quantification by HPLC-UV.

  • Fluorescence Spectroscopy: Many fluoroquinolones are naturally fluorescent, a property that allows for highly sensitive and selective detection. A published method for the simultaneous determination of danofloxacin and N-Desmethyldanofloxacin utilizes fluorescence detection with an excitation wavelength of 280 nm and an emission wavelength of 440 nm.[10] This intrinsic fluorescence provides a significant advantage for trace-level analysis in complex biological tissues.

Summary of Physicochemical Properties

The table below consolidates the key physicochemical data for N-Desmethyldanofloxacin, drawing from computed values and inferences from the parent compound and the broader fluoroquinolone class.

Table 2: Summary of Physicochemical Data for N-Desmethyldanofloxacin

PropertyValue / Expected BehaviorSignificanceSource / Inference
Molecular Weight 343.4 g/mol Fundamental identityPubChem[2]
pKa₁ (acidic) ~5.5 - 6.5 (predicted)Governs solubility, charge stateInferred from fluoroquinolone class[3]
pKa₂ (basic) ~7.5 - 8.5 (predicted)Governs solubility, charge stateInferred from fluoroquinolone class[3]
Aqueous Solubility pH-dependent, lowest at isoelectric pointAffects absorption and bioavailabilityInferred from fluoroquinolone class[4]
LogP (XLogP3) -0.8 (computed)Membrane permeability, distributionPubChem[2]
LogD at pH 7.4 < 0 (predicted)Bioavailability, CNS penetrationInferred from LogP and pKa
Stability Likely stable to hydrolysis, susceptible to photolysisShelf-life, degradation pathwaysInferred from Danofloxacin[8][9]
UV λmax ~280 nmAnalytical quantificationInferred from Danofloxacin[9]
Fluorescence Excitation: ~280 nm, Emission: ~440 nmSensitive analytical detectionExperimental data[10]

Conclusion

N-Desmethyldanofloxacin, as the primary metabolite of danofloxacin, possesses a distinct set of physicochemical properties that are critical to its pharmacokinetic and toxicological profile. It is an amphoteric, hydrophilic molecule with pH-dependent solubility and a susceptibility to photodegradation characteristic of the fluoroquinolone class. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise data needed for comprehensive drug safety evaluations and the development of reliable bioanalytical methods. A thorough understanding of these foundational properties is not merely an academic exercise; it is a prerequisite for ensuring the safety of veterinary medicines and the food supply chain.

References

  • PubChem. (n.d.). Danofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Desmethyldanofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Schneider, M. J., & Donoghue, D. J. (1996). Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection. Journal of AOAC International, 79(5), 1043–1048. Retrieved from [Link]

  • Jakubowska, M., & Starek, M. (2014). Determination of danofloxacin and its photodegradation products by thin-layer chromatography: Kinetic evaluation of degradation process. Journal of Planar Chromatography -- Modern TLC, 27, 179-185. Retrieved from [Link]

  • Andres, C., Al-Talla, Z., & Dhaher, Z. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Mater Sociomed, 28(2), 139-42. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Danofloxacin. FAO. Retrieved from [Link]

  • Request PDF. (n.d.). Physicochemical Properties of Quinolone Antibiotics in Various Environments. ResearchGate. Retrieved from [Link]

  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • Biswas, N. R., & Gupta, S. K. (2003). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Indian Journal of Pharmaceutical Sciences, 65(1), 1-13. Retrieved from [Link]

Sources

N-Desmethyldanofloxacin: A Critical Metabolite in the Profile of Danofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin, a synthetic fluoroquinolone antibiotic developed for veterinary use, undergoes metabolic transformation in target species, leading to the formation of several metabolites. Among these, N-desmethyldanofloxacin has emerged as the most significant from a pharmacological, toxicological, and regulatory perspective. This guide provides a comprehensive technical overview of N-desmethyldanofloxacin, synthesizing data on its formation, physicochemical properties, pharmacokinetic profile, and analytical quantification. We delve into the causality behind its toxicological importance, particularly its role in defining the safety profile of the parent compound, and explore the subsequent regulatory implications for food safety. This document is intended to serve as a core resource for professionals in drug metabolism, toxicology, and regulatory affairs, providing both foundational knowledge and detailed, field-proven experimental protocols.

Introduction: The Imperative of Metabolite Profiling

In veterinary drug development, the parent drug is only part of the story. The host animal's metabolic machinery processes the administered compound, creating a suite of metabolites that can have their own distinct pharmacokinetic, efficacious, and toxicological profiles. Understanding these metabolites is not merely an academic exercise; it is a cornerstone of ensuring animal and public health. Danofloxacin, a potent antibacterial agent used to treat respiratory diseases in cattle and poultry, is a prime example.[1][2] Its efficacy is well-established, but a comprehensive safety assessment necessitates a thorough characterization of its metabolic products.[2]

N-desmethyldanofloxacin is the principal metabolite of danofloxacin, formed through N-demethylation.[3] Its prominence in tissue residues, particularly in the liver, and its unique toxicological profile make it a molecule of critical interest.[1][3] This guide will dissect the science of N-desmethyldanofloxacin, moving from its fundamental chemistry to the complex regulatory decisions it influences.

Physicochemical Characteristics

The structural difference between danofloxacin and its N-desmethyl metabolite is the absence of a methyl group on the piperazine ring, a seemingly minor alteration with significant biochemical consequences.

G cluster_0 Danofloxacin cluster_1 N-Desmethyldanofloxacin Danofloxacin Danofloxacin N_Desmethyldanofloxacin N_Desmethyldanofloxacin

Caption: Chemical structures of Danofloxacin and N-Desmethyldanofloxacin.

A summary of their key computed properties is presented below, providing a foundation for understanding their behavior in analytical and biological systems.

PropertyDanofloxacinN-DesmethyldanofloxacinSource
Molecular Formula C₁₉H₂₀FN₃O₃C₁₈H₁₈FN₃O₃[4][5]
Molecular Weight 357.4 g/mol 343.4 g/mol [4][5]
IUPAC Name 1-cyclopropyl-6-fluoro-7-(4-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid[4][5]

Metabolic Landscape: Formation and Species Variability

The biotransformation of danofloxacin occurs primarily in the liver. The metabolic pathways are generally consistent with other quinolones, involving Phase I and Phase II reactions.[1][6] The major component found in the excreta and tissues of treated animals is often the unchanged parent drug, but N-desmethyldanofloxacin is consistently identified as the primary metabolite across multiple species, including cattle, chickens, pigs, dogs, and rats.[1]

G Danofloxacin Danofloxacin Metabolism Hepatic Metabolism (Phase I: N-Demethylation) Danofloxacin->Metabolism Excretion Excretion (Urine & Feces) Danofloxacin->Excretion Unchanged Drug N_Desmethyl N-Desmethyldanofloxacin (Major Metabolite) Metabolism->N_Desmethyl Primary Pathway N_Oxide Danofloxacin-N-Oxide (Minor Metabolite) Metabolism->N_Oxide Secondary Pathway (e.g., in dogs) Glucuronide Glucuronide Conjugate (Minor Metabolite) Metabolism->Glucuronide Secondary Pathway N_Desmethyl->Excretion N_Oxide->Excretion Glucuronide->Excretion

Caption: Primary metabolic pathways of Danofloxacin.

While N-desmethyldanofloxacin is formed in many species, its relative abundance can vary. In dogs and swine, a danofloxacin-N-oxide metabolite has also been detected in urine, though typically in smaller quantities than the parent drug.[1] Glucuronide conjugates are also present as minor metabolites.[1] However, from a residue perspective, N-desmethyldanofloxacin is of paramount importance because it can become the most abundant residue in the liver at later time points after drug withdrawal.[1]

Pharmacokinetics and In-Vivo Behavior

The formation of N-desmethyldanofloxacin is rapid. Studies in horses following intravenous administration of danofloxacin showed that the maximum plasma concentration (Cmax) of the metabolite was achieved within just 5 minutes.[7][8] This indicates a swift first-pass metabolism or rapid systemic conversion.

The table below summarizes key pharmacokinetic parameters observed in adult horses, illustrating the distinct profiles of the parent drug and its metabolite.

Parameter (Unit)RouteDanofloxacin (Mean ± SD)N-Desmethyldanofloxacin (Mean ± SD)Source
Elimination Half-life (t½) IV8.00 ± 0.48 hNot Reported[7]
Cmax (µg/mL) IV-0.151 ± 0.038[7]
Cmax (µg/mL) IM1.37 ± 0.13Not Reported[7]
Volume of Distribution (Vd) IV3.57 ± 0.26 L/kgNot Reported[7]
Systemic Clearance IV357.6 ± 61.0 mL/h/kgNot Reported[7]

Causality Insight: The rapid appearance of N-desmethyldanofloxacin highlights the liver's efficiency in metabolizing danofloxacin. While the plasma concentrations of the metabolite may appear low compared to the parent drug, its significance lies in tissue accumulation. The liver, as the primary site of metabolism, consistently shows the highest residue concentrations for both compounds.[3] In residue depletion studies in chickens, while danofloxacin was initially present in equal or greater amounts in the liver, N-desmethyldanofloxacin became the more persistent and abundant residue at later time points.[1] This persistence is a key factor in determining withdrawal periods for food-producing animals.

Analytical Methodologies: A Protocol for Trustworthy Quantification

Accurate quantification of both danofloxacin and N-desmethyldanofloxacin in diverse and complex biological matrices is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety. The self-validating nature of a robust analytical protocol is built on selectivity, accuracy, and precision.

G A 1. Sample Collection (Plasma, Liver, Muscle) B 2. Tissue Homogenization A->B C 3. Analyte Extraction (e.g., Acidified Methanol) B->C D 4. Centrifugation (Separate Supernatant) C->D E 5. Chromatographic Separation (HPLC / UPLC) D->E F 6. Detection & Quantification (Fluorescence or MS/MS) E->F G 7. Data Analysis (Standard Curve Calibration) F->G

Caption: General experimental workflow for residue analysis.

Core Protocol: HPLC with Fluorescence Detection

This method is widely used due to its robustness, reliability, and selectivity for fluoroquinolones, which are naturally fluorescent molecules.[9]

Objective: To simultaneously quantify danofloxacin and N-desmethyldanofloxacin in animal tissues (e.g., liver, muscle).

Methodology:

  • Sample Preparation & Extraction:

    • Rationale: The goal is to efficiently lyse cells and extract the analytes from the complex tissue matrix into a liquid phase while precipitating proteins that could interfere with chromatography.

    • Accurately weigh 1.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of extraction solution (e.g., methanol-perchloric-phosphoric acid).[9] The acidic condition helps in protein precipitation and ensures the analytes, which are weak bases, are in their ionized, more soluble form.

    • Fortify with an appropriate internal standard if necessary.

    • Homogenize for 1 minute using a high-speed probe.

    • Centrifuge at 4000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant for direct injection or further cleanup if required.

  • Chromatographic Separation:

    • Rationale: To physically separate danofloxacin, N-desmethyldanofloxacin, and any other matrix components based on their affinity for the stationary and mobile phases, ensuring they reach the detector at different times (retention times).

    • System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: Inertsil C8 (5 µm, 250 x 4.6 mm) or equivalent. A C8 column provides sufficient hydrophobicity to retain the analytes while allowing for a reasonable runtime.[9]

    • Mobile Phase: Isocratic elution with 0.05 M phosphate buffer (pH 3.5)-acetonitrile (88:12 v/v).[9] The acidic pH of the buffer keeps the analytes protonated, leading to sharp, symmetrical peaks. Acetonitrile serves as the organic modifier to control retention.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

  • Detection:

    • Rationale: Fluoroquinolones absorb light at a specific wavelength and then emit it at a longer wavelength. This fluorescence is highly specific and sensitive, minimizing interference from non-fluorescent matrix components.

    • Detector: Fluorescence Detector.

    • Excitation Wavelength (λex): 280 nm.[9]

    • Emission Wavelength (λem): 440 nm.[9]

  • Quantification & Validation:

    • Rationale: To ensure the results are accurate and reproducible. A calibration curve is constructed using standards of known concentrations to determine the concentration of the analytes in the unknown samples.

    • Prepare matrix-matched standards to compensate for any matrix effects.

    • Validate the method according to regulatory guidelines (e.g., ICH Q2(R2), VICH), assessing linearity, accuracy (98-102%), precision (<4%), recovery (>90%), and the limit of quantitation (LOQ).[9][10]

Confirmatory Method: UPLC-MS/MS

For unequivocal identification, especially in regulatory or dispute scenarios, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[11]

Causality Insight: The power of MS/MS lies in its specificity. It not only measures the mass-to-charge ratio (m/z) of the analyte (the parent ion) but also fragments it and measures the m/z of specific fragment ions (daughter ions).[11] Monitoring for a specific parent-to-daughter ion transition is like a molecular fingerprint, providing extremely high confidence in the identification of the compound and eliminating false positives. This technique is crucial for confirmatory assays.[11]

The Toxicological Pivot: Why N-Desmethyldanofloxacin Dictates Safety Margins

While often considered less important, some metabolites can exhibit greater toxicity than their parent compounds. N-desmethyldanofloxacin is a textbook example. The entire class of fluoroquinolones is known to have a potential side effect of inducing arthropathy (joint cartilage damage) in juvenile, growing animals, with immature dogs being a particularly sensitive species.[3]

Toxicological studies revealed that N-desmethyldanofloxacin is significantly more potent in inducing this effect than danofloxacin itself.

CompoundToxicological EndpointNOEL (No-Observed-Effect Level)ImplicationSource
Danofloxacin Arthropathy in immature dogs2.4 mg/kg bw/dayBaseline toxicity of parent drug[3]
N-Desmethyldanofloxacin Arthropathy in immature dogs0.25 mg/kg bw/day~10-fold more toxic than parent drug[3][4]

Causality Insight: This ~10-fold difference in potency is the single most critical factor in the safety assessment of danofloxacin residues. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) must establish an Acceptable Daily Intake (ADI) for consumers.[4] The ADI is calculated by taking the most sensitive, relevant NOEL and applying a safety factor (typically 100). Because consumers may be directly exposed to N-desmethyldanofloxacin residues, particularly in liver, the lower NOEL of the metabolite becomes the driving value for the overall risk assessment.[3][4]

Regulatory Significance and Food Safety

The toxicological profile of N-desmethyldanofloxacin directly influences the establishment of Maximum Residue Limits (MRLs) for danofloxacin in food products. An MRL is the maximum concentration of a residue legally permitted in a food commodity.

  • Marker Residue: Danofloxacin is typically the marker residue, meaning its concentration is measured to ensure compliance.[12] However, the MRLs are set at levels that ensure the total intake of all residues, including the more toxic N-desmethyldanofloxacin, does not exceed the ADI.[4]

  • Target Tissue: The liver, being the site of metabolism and residue accumulation, often has a higher MRL than muscle or fat, reflecting the different residue depletion profiles of the parent drug and its metabolite.[12]

  • Consumer Safety: The JECFA concluded that a separate ADI for the metabolite was unnecessary, but its higher toxicity must be factored into the MRL calculations.[4] This ensures that even if a consumer eats liver containing a higher proportion of N-desmethyldanofloxacin, the total toxicological burden remains well within safe limits.

Conclusion

N-desmethyldanofloxacin is far more than a simple metabolic byproduct; it is a pivotal molecule in the scientific and regulatory narrative of danofloxacin. Its rapid formation, persistence in key edible tissues like the liver, and most importantly, its pronounced toxicological potency, make its study essential. For researchers and drug development professionals, this case underscores the principle that a comprehensive understanding of a drug requires an equally comprehensive understanding of its metabolites. The analytical methods detailed herein provide the tools for robust quantification, while the toxicological data offer a clear rationale for the regulatory frameworks that protect public health. The story of N-desmethyldanofloxacin serves as a critical reminder that in the world of drug metabolism and safety, the children can sometimes be more formidable than the parent.

References

  • D'Agostino, J., Giguère, S., Davis, J. L., & Brown, S. A. (2018). Pharmacokinetics of Danofloxacin and N-desmethyldanofloxacin in Adult Horses and Their Concentration in Synovial Fluid. Journal of Veterinary Pharmacology and Therapeutics, 41(5), 711-719. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). Danofloxacin. JECFA Monograph. [Link]

  • PubChem. (n.d.). Danofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. Retrieved from [Link]

  • McKellar, Q. A., Gibson, I. R., & Coats, M. E. (1993). Clinical pharmacokinetics of parenterally administered danofloxacin in cattle. The Veterinary record, 133(12), 283–286. [Link]

  • Yapar, K., Atalan, G., Altan, F., & Duzgun, O. (2022). Pharmacokinetic Behavior and Pharmacokinetic/Pharmacodynamic Integration of Danofloxacin Following Single or Co-Administration with Meloxicam in Healthy Lambs and Lambs with Respiratory Infections. Pharmaceuticals, 15(11), 1362. [Link]

  • PubChem. (n.d.). N-Desmethyldanofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Schneider, R. P., & Lynch, M. J. (1994). Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection. Journal of AOAC International, 77(5), 1126–1132. [Link]

  • European Medicines Agency (EMA). (2001). Danofloxacin (Extension to all food producing species). Committee for Veterinary Medicinal Products. [Link]

  • Samanidou, V., Tsochatzis, E., & Gika, H. (2018). Rapid Confirmatory Method for the Determination of Danofloxacin and N-Desmethyl Danofloxacin in European Seabass by UPLC-PDA. Current analytical chemistry, 14(1), 63–71. [Link]

  • Sharma, R., Kumar, A., & Singh, R. (2016). Simultaneous Determination of Danofloxacin and Difloxacin Residues in Poultry Meat using High Pressure Liquid Chromatography with PDA Detection. International Journal of Pharma Research and Health Sciences, 4(6), 1444-1448. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]

  • Schneider, R. P., Ericson, J. F., Lynch, M. J., & Fouda, H. G. (1993). Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry. Biological mass spectrometry, 22(10), 595–599. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analysis of N-Desmethyldanofloxacin Residues in Poultry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring N-Desmethyldanofloxacin in Poultry

Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to combat respiratory diseases in poultry.[1] Its administration, however, necessitates a rigorous monitoring of residues in poultry products intended for human consumption to ensure food safety. The metabolism of danofloxacin in chickens leads to the formation of N-desmethyldanofloxacin, a primary metabolite.[1] Consequently, regulatory bodies often include this metabolite in the total residue definition for danofloxacin. This application note provides a comprehensive guide for the robust analysis of N-desmethyldanofloxacin in various poultry tissues, ensuring compliance with global maximum residue limits (MRLs).

The methodologies detailed herein are designed for researchers, scientists, and quality control professionals in the fields of veterinary drug development and food safety. The protocols emphasize accuracy, selectivity, and adherence to international validation guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[2][3]

Analyte Profile: Danofloxacin and N-Desmethyldanofloxacin

A fundamental understanding of the physicochemical properties of both the parent drug and its metabolite is crucial for the development of effective analytical methods.

Property Danofloxacin N-Desmethyldanofloxacin
Chemical Family FluoroquinoloneFluoroquinolone Metabolite
CAS Number 112398-08-0119478-46-3
Molecular Formula C19H20FN3O3C18H18FN3O3
Molecular Weight 371.38 g/mol 357.36 g/mol
Key Structural Difference Presence of a methyl group on the piperazine ringAbsence of the methyl group on the piperazine ring

The structural similarity between danofloxacin and N-desmethyldanofloxacin necessitates a highly selective analytical methodology to ensure accurate quantification of the metabolite without interference from the parent compound.

Regulatory Landscape: Maximum Residue Limits (MRLs)

MRLs for danofloxacin are established by various international regulatory bodies to protect consumers. These limits often encompass both the parent drug and its metabolite, N-desmethyldanofloxacin.

Region/Authority Tissue MRL (µg/kg) Reference
European Union Muscle200[4]
Liver400[4]
Kidney400[4]
Skin and Fat100[4]
China Muscle200
Liver400
Kidney400
Fat100
Codex Alimentarius Muscle200[5]
Liver400[5]
Kidney400[5]
Fat100[5]

It is imperative for analytical laboratories to have methods with limits of quantification (LOQs) well below these MRLs.

Analytical Workflow: From Sample to Result

The accurate determination of N-desmethyldanofloxacin residues in poultry tissues involves a multi-step process, from sample collection and preparation to instrumental analysis and data interpretation.

Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (Muscle, Liver, Kidney, Fat/Skin) Homogenization Sample Homogenization SampleCollection->Homogenization Ensure Representative Sample Extraction Extraction of Analytes Homogenization->Extraction Increase Surface Area for Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Remove Matrix Interferences Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject into LC System Detection Detection (FLD or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Generate Chromatograms/Spectra Reporting Reporting of Results Data_Analysis->Reporting Compare Against MRLs

Caption: General workflow for N-desmethyldanofloxacin residue analysis.

Detailed Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method provides a robust and cost-effective approach for the simultaneous determination of danofloxacin and N-desmethyldanofloxacin.

Reagents and Materials
  • N-Desmethyldanofloxacin analytical standard[6]

  • Danofloxacin analytical standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Perchloric acid

  • Phosphoric acid

  • Sodium phosphate monobasic

  • Water, HPLC grade

  • Homogenizer

  • Centrifuge

  • Syringe filters, 0.45 µm

Standard Solution Preparation

Prepare individual stock solutions of N-desmethyldanofloxacin and danofloxacin in methanol (e.g., 100 µg/mL). From these, prepare working standard solutions by serial dilution in the mobile phase.

Sample Preparation
  • Weigh 5 g of homogenized poultry tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.[7]

  • Add 20 mL of extraction solution (methanol-perchloric acid-phosphoric acid).[8]

  • Homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]

Rationale: The acidic methanolic solution efficiently extracts the fluoroquinolones from the tissue matrix, while the subsequent centrifugation and filtration steps remove particulate matter that could damage the HPLC system.[8]

HPLC-FLD Conditions
Parameter Condition
Column Inertsil C8 (5 µm, 250 x 4.6 mm) or equivalent
Mobile Phase 0.05 M Phosphate buffer (pH 3.5) - Acetonitrile (88:12, v/v)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Fluorescence Detector Excitation: 280 nm, Emission: 440 nm

Rationale: The C8 column provides sufficient hydrophobicity for the separation of the slightly different polarities of danofloxacin and N-desmethyldanofloxacin. The acidic mobile phase ensures the analytes are in their ionized form, leading to good peak shape. Fluorescence detection offers high sensitivity and selectivity for fluoroquinolones.[8]

Detailed Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and confirmatory analysis, LC-MS/MS is the preferred method.

Reagents and Materials
  • All reagents from the HPLC-FLD method

  • Formic acid, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Sample Preparation with SPE Clean-up
  • Follow steps 1-4 from the HPLC-FLD sample preparation protocol.

  • Dilute the supernatant with water to reduce the methanol concentration.

  • Condition an Oasis MCX SPE cartridge with methanol followed by water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute the analytes with a methanolic ammonia solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Rationale: The SPE clean-up step is crucial for LC-MS/MS analysis to minimize matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. The Oasis MCX cartridge, a mixed-mode cation exchange sorbent, effectively retains the basic fluoroquinolones while allowing interfering substances to be washed away.

LC-MS/MS Conditions
Parameter Condition
LC System UHPLC system
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Optimized for separation of analytes
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ion Source Electrospray Ionization (ESI), positive mode
MS/MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions for N-Desmethyldanofloxacin (Illustrative)

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
358.1[To be determined empirically][To be determined empirically]

Note: The specific MRM transitions must be optimized by infusing a standard solution of N-desmethyldanofloxacin into the mass spectrometer.

Method Validation: Ensuring Trustworthy Results

Both analytical methods must be validated according to international guidelines (e.g., VICH GL49) to ensure the reliability of the data.[3][9] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2]

  • Linearity: The demonstration of a linear relationship between the analyte concentration and the instrumental response over a defined range.[2]

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies in spiked blank matrices.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][3]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

  • Stability: The stability of the analyte in the matrix during storage and throughout the analytical process should be evaluated.[3][9]

Example Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 80-110%
Precision (RSD) ≤ 15%
LOQ Should be ≤ 1/10th of the lowest MRL

A study on a similar HPLC-FLD method demonstrated high accuracy (98-102%) and precision (<4%), with recoveries exceeding 90% for both danofloxacin and N-desmethyldanofloxacin in chicken tissues.[8]

Conclusion

The analytical protocols detailed in this application note provide robust and reliable methods for the determination of N-desmethyldanofloxacin residues in poultry tissues. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the laboratory, with HPLC-FLD offering a cost-effective solution for routine screening and LC-MS/MS providing higher sensitivity and confirmatory capabilities. Adherence to the principles of method validation is paramount to ensure data of the highest quality, thereby safeguarding public health and facilitating regulatory compliance.

References

  • [Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology - FDA]([Link] & veterinary/published/Guidance-for-Industry--64-%28VICH-GL2%29---Validation-of-Analytical-Procedures--Methodology.pdf)

Sources

Application Note & Protocol: High-Fidelity Quantification of N-Desmethyldanofloxacin in Liver Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the sensitive and selective detection of N-desmethyldanofloxacin, the primary metabolite of the veterinary fluoroquinolone antibiotic danofloxacin, in liver samples. Danofloxacin is widely used to treat respiratory and gastrointestinal diseases in cattle and poultry.[1] Consequently, monitoring its residue levels, including its more toxic metabolite, N-desmethyldanofloxacin, in edible tissues like the liver is paramount for ensuring food safety and adhering to regulatory limits.[2] This guide is intended for researchers, scientists, and professionals in drug development and food safety, offering a detailed methodology rooted in established analytical principles. We present a robust liquid chromatography with fluorescence detection (LC-FLD) method, detailing every step from sample preparation to data analysis, and explain the scientific rationale behind each procedural choice to ensure both accuracy and reproducibility.

Introduction: The Rationale for N-Desmethyldanofloxacin Surveillance

Danofloxacin, a synthetic fluoroquinolone, is an important tool in veterinary medicine.[1] However, its metabolic fate within the animal is of significant regulatory concern. The parent drug is metabolized in the liver, leading to the formation of N-desmethyldanofloxacin.[3][4][5] Studies have indicated that this metabolite can be more abundant than the parent drug in the liver at later time points after administration and is considered to be approximately ten times more toxic.[2][3] The highest concentrations of total danofloxacin-related residues are consistently found in the liver, making it the primary target tissue for monitoring.[3][4]

Regulatory bodies such as the European Medicines Agency (EMA) and the FAO/WHO Joint Expert Committee on Food Additives (JECFA) have established Maximum Residue Limits (MRLs) for danofloxacin in various animal tissues to protect consumers.[2][6][7] For cattle and chicken liver, the MRL for the parent drug, danofloxacin, is 400 µg/kg.[2][6][7] A reliable analytical method is therefore essential to quantify both the parent compound and its key metabolite to ensure compliance and safeguard public health.

This protocol leverages High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD), a technique renowned for its selectivity and sensitivity for fluoroquinolones.[8][9] The inherent fluorescence of the quinolone structure allows for detection at very low concentrations, making it ideal for residue analysis.

Physicochemical Properties of Analytes

Understanding the chemical properties of danofloxacin and N-desmethyldanofloxacin is fundamental to designing an effective extraction and chromatographic separation method.

PropertyDanofloxacinN-DesmethyldanofloxacinReference
Molecular Formula C₁₉H₂₀FN₃O₃C₁₈H₁₈FN₃O₃[10][11]
Molecular Weight 357.4 g/mol 343.4 g/mol [10][11]
Structure Contains a piperazine ring with a methyl groupPiperazine ring lacks the methyl group[10][11]
LogP (calculated) ~ -0.3~ -0.8[10][11]
Key Functional Groups Carboxylic acid, Amine, Ketone, FluorineCarboxylic acid, Amine, Ketone, Fluorine[10][11]

The presence of acidic (carboxylic acid) and basic (amine) functional groups means their charge state, and therefore solubility and retention, is highly dependent on pH. The negative LogP values indicate a hydrophilic nature, guiding the choice of extraction solvents and chromatographic conditions.

Experimental Workflow Overview

The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow designed to minimize variability and ensure the integrity of the results.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase Sample Liver Sample Receipt & Storage (-20°C) Homogenize Homogenization Sample->Homogenize Thaw & Weigh Extract Extraction with Acidified Methanol Homogenize->Extract Add Extraction Solvent Centrifuge Centrifugation Extract->Centrifuge Vortex & Sonicate Collect Supernatant Collection Centrifuge->Collect Separate Phases Inject Direct Injection into HPLC Collect->Inject Filter (Optional) Separate Chromatographic Separation (C8 Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification & Data Analysis Detect->Quantify Report Final Report Quantify->Report Generate Report

Sources

Application Note: Robust Sample Preparation Strategies for the Quantification of N-Desmethyldanofloxacin in Synovial Fluid Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, sees wide application in veterinary medicine due to its broad-spectrum activity.[1] Its primary metabolite, N-desmethyldanofloxacin, is also microbiologically active and its concentration in synovial fluid is a critical parameter in pharmacokinetic and pharmacodynamic (PK/PD) studies, particularly for understanding the treatment efficacy of bacterial joint infections.[2][3] The accurate quantification of N-desmethyldanofloxacin in synovial fluid presents unique analytical challenges due to the complex nature of the matrix. Synovial fluid has high viscosity due to the presence of hyaluronic acid and a high protein content, which can interfere with downstream analysis.[4][5] This application note provides a comprehensive guide to effective sample preparation techniques for the analysis of N-desmethyldanofloxacin in synovial fluid by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high recovery, reproducibility, and minimal matrix effects.

The Critical Role of Sample Preparation

The primary goal of sample preparation in the bioanalysis of drugs and their metabolites is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.[6][7][8] An inadequate sample preparation method can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate and unreliable data.[7] For synovial fluid, the high viscosity must be addressed to ensure efficient extraction, and the abundant proteins need to be removed to prevent clogging of the analytical column and to minimize matrix effects.[4][5]

This guide will explore three commonly employed and robust sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, sensitivity requirements, and available laboratory resources.

Pre-treatment of Synovial Fluid

Prior to any extraction method, a pre-treatment step to reduce the viscosity of the synovial fluid is highly recommended.

Protocol: Hyaluronidase Treatment

  • Rationale: Hyaluronidase is an enzyme that depolymerizes hyaluronic acid, the main component responsible for the high viscosity of synovial fluid.[4] Reducing the viscosity facilitates accurate pipetting and improves the efficiency of subsequent extraction steps.

  • Procedure:

    • Thaw the synovial fluid samples at room temperature.

    • To 1 mL of synovial fluid, add 10 µL of hyaluronidase solution (e.g., 1 mg/mL in a suitable buffer).

    • Vortex gently for 10-15 seconds.

    • Incubate the sample at 37°C for 30 minutes.

    • After incubation, the sample should be visibly less viscous and ready for the chosen extraction protocol.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.[9] It is often the first choice for high-throughput analysis due to its simplicity and speed.

Causality Behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is a common choice as it is a water-miscible organic solvent that effectively denatures and precipitates proteins.[9] It also has the advantage of being a suitable solvent for reverse-phase chromatography.

  • Solvent-to-Sample Ratio: A 3:1 ratio of acetonitrile to synovial fluid is generally sufficient to ensure complete protein precipitation.

  • Vortexing and Centrifugation: Thorough vortexing ensures complete mixing of the solvent with the sample, leading to efficient protein precipitation. High-speed centrifugation is then used to pellet the precipitated proteins, leaving the analyte in the supernatant.

Experimental Protocol: Protein Precipitation

  • Pipette 200 µL of pre-treated synovial fluid into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing N-desmethyldanofloxacin.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for further concentration.

Workflow for Protein Precipitation:

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis A Synovial Fluid Sample B Add Acetonitrile (3:1) A->B Precipitate Proteins C Vortex B->C D Centrifuge C->D Pellet Proteins E Collect Supernatant D->E F LC-MS/MS Analysis E->F Inject or Concentrate

Caption: Workflow for Protein Precipitation of Synovial Fluid.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] LLE offers a cleaner extract compared to PPT by removing not only proteins but also other polar interferences.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethyl acetate is a moderately polar organic solvent that is immiscible with water and has been shown to be effective for extracting fluoroquinolones.[11] The choice of solvent is critical and should be optimized based on the polarity of the analyte.

  • pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. For N-desmethyldanofloxacin, which is amphoteric, the pH should be adjusted to a value where the molecule is neutral.

  • Phase Separation: After vigorous mixing to facilitate analyte transfer, the two phases are separated. Centrifugation can aid in breaking any emulsions that may have formed.

Experimental Protocol: Liquid-Liquid Extraction

  • Pipette 500 µL of pre-treated synovial fluid into a glass tube.

  • Add a suitable internal standard.

  • Adjust the pH of the sample to approximately 7.0-7.5 with a suitable buffer or dilute base.

  • Add 2 mL of ethyl acetate.

  • Cap the tube and vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction:

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis A Synovial Fluid Sample B pH Adjustment A->B C Add Organic Solvent B->C D Vortex & Centrifuge C->D Partitioning E Collect Organic Phase D->E F Evaporate & Reconstitute E->F Concentration G LC-MS/MS Analysis F->G Solid-Phase Extraction Workflow cluster_0 SPE Cartridge Steps cluster_1 Final Processing & Analysis A Condition B Load Sample A->B C Wash B->C D Elute C->D E Evaporate & Reconstitute D->E F LC-MS/MS Analysis E->F

Caption: Workflow for Solid-Phase Extraction from Synovial Fluid.

Method Comparison and Selection

The choice of sample preparation method is a critical decision in the bioanalytical workflow. The following table summarizes the key characteristics of the three methods described:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery GoodGood to ExcellentExcellent
Throughput HighModerateLow to Moderate
Solvent Usage LowHighModerate
Cost per Sample LowModerateHigh
Automation Potential HighModerateHigh

Recommendations for Method Selection:

  • For high-throughput screening or when analyte concentrations are expected to be high, Protein Precipitation is a suitable choice. Its speed and simplicity are major advantages.

  • When a cleaner extract is required and matrix effects are a concern, Liquid-Liquid Extraction offers a good balance between selectivity and ease of use.

  • For applications requiring the highest sensitivity and selectivity, such as the analysis of very low concentrations of N-desmethyldanofloxacin, Solid-Phase Extraction is the preferred method.

Method Validation

Regardless of the chosen sample preparation method, a full validation of the bioanalytical method is essential to ensure the reliability of the results. [7][8][12]Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [12]* Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements. [12]* Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. [12]

Conclusion

The successful analysis of N-desmethyldanofloxacin in synovial fluid is highly dependent on the selection and optimization of the sample preparation method. This application note has provided detailed protocols and the underlying scientific rationale for three robust techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. By carefully considering the specific requirements of the study and performing a thorough method validation, researchers and drug development professionals can generate accurate and reliable data to support their pharmacokinetic and clinical investigations.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC - NIH. (n.d.).
  • Synovial Fluid Analysis - Testing.com. (2021, November 9).
  • Synovial fluid analysis • LITFL • CCC Investigations. (2023, April 6).
  • Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed. (2016, May 10).
  • Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection - PubMed. (n.d.).
  • Optimizing Human Synovial Fluid Preparation for Two-Dimensional Gel Electrophoresis - PMC - PubMed Central. (n.d.).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.).
  • Advanced Machine Learning for Comparative Synovial Fluid Analysis in Osteoarthritis and Rheumatoid Arthritis - MDPI. (n.d.).
  • danofloxacin summary report (1) - COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.).
  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22).
  • Bioanalytical method validation: An updated review - PMC - NIH. (n.d.).
  • Key Protein Extraction Techniques for Biological Fluids in Proteomics - MetwareBio. (n.d.).
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PubMed Central. (n.d.).
  • DANOFLOXACIN - Food and Agriculture Organization of the United Nations. (n.d.).
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.).
  • Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. (2024, December 20).
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25).
  • Optimization of Synovial Fluid Collection and Processing for NMR Metabolomics and LC-MS/MS Proteomics - NIH. (n.d.).
  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions | Request PDF - ResearchGate. (2025, July 9).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. (n.d.).
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology (JPST). (n.d.).
  • Pharmacokinetics of Danofloxacin and N-desmethyldanofloxacin in Adult Horses and Their Concentration in Synovial Fluid - PubMed. (n.d.).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • (PDF) Optimisation of Synovial Fluid Collection and Processing for NMR Metabolomics and LC-MS/MS Proteomics - ResearchGate. (2020, April 14).
  • Make the switch from LLE to a synthetic solid SLE - YouTube. (2019, July 10).
  • Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC. (n.d.).
  • Synovial fluid proteomics and serum metabolomics reveal molecular and metabolic changes in osteoarthritis - Open Journal of Clinical and Medical Images. (n.d.).
  • Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid | Request PDF - ResearchGate. (2025, August 9).
  • Studies for Validation Analysis towards Pharmacokinetic and Bio-Equivalency of Drugs in Biological Fluids - Walsh Medical Media. (2012, May 18).
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016, March 4).

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Application Note: A Robust LC-MS/MS Method for the Simultaneous Determination of Danofloxacin and Other Multi-Class Veterinary Drug Residues in Bovine Muscle

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification and confirmation of danofloxacin, a fluoroquinolone antibiotic, along with representative drugs from the tetracycline, sulfonamide, and macrolide classes in bovine muscle tissue. The protocol employs a streamlined sample preparation procedure based on solvent extraction and dispersive solid-phase extraction (d-SPE) for efficient matrix cleanup. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to international guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput regulatory monitoring and food safety applications.

Introduction: The Rationale for Multi-Residue Monitoring

Danofloxacin is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use, effective against respiratory diseases in cattle and poultry.[1][2][3] The administration of veterinary drugs is crucial for animal health and welfare; however, their residues can persist in animal-derived food products, posing potential risks to human health, including allergic reactions and the proliferation of antimicrobial resistance.[4]

To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products.[5][6] The simultaneous analysis of multiple drug classes is essential for an efficient and cost-effective monitoring program.[7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its unparalleled sensitivity, specificity, and ability to handle complex matrices.[9][10] This note provides a comprehensive, field-proven protocol for the simultaneous determination of danofloxacin and other commonly used veterinary antibiotics in bovine muscle.

Principle of the Method

The analytical workflow is designed for efficiency and robustness. It begins with the extraction of target analytes from homogenized bovine muscle using an acidified acetonitrile solution, which also serves to precipitate proteins. After centrifugation, the supernatant undergoes a d-SPE cleanup step to remove common matrix interferences such as fats and pigments. The purified extract is then concentrated, reconstituted, and injected into the LC-MS/MS system. Analytes are separated chromatographically and detected by the mass spectrometer, which is programmed to monitor specific precursor-to-product ion transitions (MRMs) for unambiguous identification and accurate quantification.

Materials and Methods

Reagents and Chemicals
  • Danofloxacin (C₁₉H₂₀FN₃O₃, MW: 357.4 g/mol ), Oxytetracycline, Sulfamethazine, and Tylosin analytical standards (>98% purity).[11]

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Formic acid (FA), 99% purity.

  • Ultrapure water (18.2 MΩ·cm).

  • Magnesium sulfate (MgSO₄), anhydrous.

  • Sodium chloride (NaCl).

  • Dispersive SPE sorbents: C18 (octadecylsilane) and PSA (primary secondary amine).

Instrumentation
  • LC System: UPLC/UHPLC system with a binary pump and temperature-controlled column compartment.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for its balanced retention of polar and non-polar compounds.[9]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard in 10 mL of methanol. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed solution containing all target analytes by diluting the stock solutions in methanol.

  • Calibration Standards (1–100 ng/mL): Prepare a series of calibration standards by serially diluting the working standard mixture in a blank matrix extract. The use of matrix-matched standards is critical to compensate for matrix effects that can cause ion suppression or enhancement.

Experimental Protocol

Sample Preparation: Extraction and Cleanup

This protocol is optimized for a 2-gram sample of homogenized bovine muscle.

  • Homogenization: Weigh 2.0 ± 0.05 g of homogenized muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Rationale: Acidified acetonitrile effectively extracts a wide polarity range of veterinary drugs while simultaneously precipitating proteins, providing initial sample cleanup.[12]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Salting-Out:

    • Add 1 g of NaCl and 4 g of anhydrous MgSO₄.

    • Rationale: The addition of salts induces phase separation between the aqueous and organic layers (salting-out effect), driving the analytes into the acetonitrile layer and removing water. MgSO₄ also aids in this process.

    • Shake vigorously for 1 minute and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄.

    • Rationale: PSA is a weak anion exchanger that effectively removes fatty acids, sugars, and other polar organic acids. MgSO₄ removes any remaining water.[8]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Final Preparation:

    • Transfer 0.5 mL of the cleaned supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% FA).

    • Vortex briefly and filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Conditions

Parameter Setting
LC System ACQUITY UPLC I-Class PLUS or equivalent[9]
Column HSS T3, 1.8 µm, 2.1 x 100 mm[8][9]
Column Temp. 40 °C[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0.0 min - 5% B
1.0 min - 5% B
8.0 min - 95% B
10.0 min - 95% B
10.1 min - 5% B

| | 12.0 min - 5% B |

Rationale: A gradient elution is necessary to separate compounds with varying chemical properties in a single run. The inclusion of 0.1% formic acid in the mobile phases promotes analyte protonation, which is crucial for achieving high sensitivity in positive ESI mode.[12]

Table 2: Mass Spectrometry Conditions

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[13]
Capillary Voltage 3.0 kV
Source Temp. 150 °C[9]
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/Hr[9]
Cone Gas Flow 150 L/Hr[9]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions for Target Analytes

Compound Precursor Ion (m/z) Product Ion (Quantifier, m/z) Collision Energy (eV) Product Ion (Qualifier, m/z) Collision Energy (eV)
Danofloxacin 358.2 257.1 22 340.1 18
Oxytetracycline 461.2 426.1 25 443.1 20
Sulfamethazine 279.1 186.0 20 124.1 35

| Tylosin | 916.5 | 171.2 | 30 | 772.5 | 25 |

Rationale: Monitoring two distinct MRM transitions for each analyte provides a high degree of certainty for identification. According to regulatory guidelines such as those from the European Union, the ratio of the quantifier to qualifier ion must be consistent between the sample and a standard, providing a "fingerprint" for the compound.[6][14]

Method Validation and Performance

The analytical method was validated based on the principles outlined in the FDA and EU guidelines.[6][15] Performance was assessed using fortified blank bovine muscle samples.

Table 4: Method Performance Summary

Analyte Linearity (R²) Range (ng/g) LOD (ng/g) LOQ (ng/g)
Danofloxacin >0.999 1 - 100 0.2 0.5
Oxytetracycline >0.998 1 - 100 0.5 1.0
Sulfamethazine >0.999 1 - 100 0.3 0.8

| Tylosin | >0.997 | 1 - 100 | 0.8 | 2.0 |

Table 5: Accuracy (Recovery) and Precision (RSD)

Analyte Spiking Level (ng/g) Mean Recovery % (n=6) Intra-day RSD % Inter-day RSD %
Danofloxacin 5 95.4 4.1 6.5
50 98.2 3.5 5.8
Oxytetracycline 5 88.7 6.8 9.2
50 92.1 5.2 7.4
Sulfamethazine 5 99.1 3.2 5.1
50 101.5 2.8 4.9
Tylosin 5 85.3 8.1 11.3

| | 50 | 89.6 | 6.5 | 8.9 |

The results demonstrate that the method is linear over the specified concentration range, with correlation coefficients (R²) exceeding 0.997 for all analytes. The Limits of Quantification (LOQ) are well below the MRLs established by most regulatory agencies. Accuracy, expressed as mean recovery, ranged from 85% to 102%, and precision, expressed as the relative standard deviation (RSD), was below 12% for all compounds, indicating the method is both accurate and reliable.

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation Sample 1. Homogenized Bovine Muscle (2g) Extraction 2. Add 10mL ACN (1% FA) Vortex 2 min Sample->Extraction SaltingOut 3. Add Salts (NaCl, MgSO4) Centrifuge 10 min Extraction->SaltingOut dSPE 4. d-SPE Cleanup (PSA, MgSO4) Centrifuge 5 min SaltingOut->dSPE Evap 5. Evaporate & Reconstitute dSPE->Evap Final 6. Filter into LC Vial Evap->Final LC 7. UPLC Separation (C18 Column) Final->LC MS 8. MS/MS Detection (Positive ESI, MRM) LC->MS Quant 9. Quantification (Matrix-Matched Curve) MS->Quant Confirm 10. Confirmation (Qualifier Ion Ratio) Quant->Confirm Report 11. Final Report Confirm->Report

Caption: Workflow for multi-residue analysis in bovine muscle.

Conclusion

This application note details a validated, high-performance LC-MS/MS method for the simultaneous determination of danofloxacin and other veterinary drugs in bovine muscle. The simple yet effective sample preparation procedure, combined with optimized chromatographic and mass spectrometric conditions, provides a reliable tool for food safety testing laboratories. The method meets the stringent requirements for accuracy, precision, and sensitivity set by international regulatory bodies, enabling confident monitoring of veterinary drug residues in the food supply chain.

References

  • Kim, M., et al. (2021). Simultaneous determination of multi-class veterinary drugs in fishery products with liquid chromatography–tandem mass spectrometry. Applied Biological Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Sensitive and Accurate Multi-Class Veterinary Drug Analytical Method Validation for Shell Eggs Using Liquid Chromatography. FDA. Available at: [Link]

  • Waters Corporation. (n.d.). The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available at: [Link]

  • Lee, J., et al. (2022). Validated LC-MS/MS method for the simultaneous analysis of veterinary drugs in cultured meat media. ResearchGate. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Danofloxacin. FAO. Available at: [Link]

  • de Oliveira, A. R. M., et al. (2018). Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin. ScienceOpen. Available at: [Link]

  • Reddy, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). LIB 4660 multiclass, multiresidue method for the quantitation of conformation of over 110 veterinary drugs. FDA. Available at: [Link]

  • Guziejewski, K., et al. (2021). Comparative electrochemical study of veterinary drug danofloxacin at glassy carbon electrode and electrified liquid–liquid interface. Scientific Reports. Available at: [Link]

  • Wang, J., et al. (2023). Pharmacokinetics of Danofloxacin in Gushi Chickens after Single Oral and Intravenous Administration. PMC. Available at: [Link]

  • Gondim, C., et al. (2023). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Danofloxacin. PubChem. Available at: [Link]

  • Peris-García, E., et al. (2017). Determination of oxolinic acid, danofloxacin, ciprofloxacin, and enrofloxacin in porcine and bovine meat by micellar liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

  • de Oliveira, A. R. M., et al. (2018). Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin. SciELO. Available at: [Link]

  • University of Hertfordshire. (n.d.). Danofloxacin. AERU. Available at: [Link]

  • Liu, Y., et al. (2020). Preparation of an Antidanofloxacin Monoclonal Antibody and Development of Immunoassays for Detecting Danofloxacin in Meat. ACS Omega. Available at: [Link]

  • Middle East Testing Services. (n.d.). Ensuring Safe Animal Products: Veterinary Drug Residue Testing via LC-MS/MS. METS Lab. Available at: [Link]

  • SCIEX. (n.d.). Veterinary drug residue testing. SCIEX. Available at: [Link]

  • Lee, S., et al. (2024). Effect of Body Size on Plasma and Tissue Pharmacokinetics of Danofloxacin in Rainbow Trout (Oncorhynchus mykiss). MDPI. Available at: [Link]

  • Becker, M., et al. (2004). Identification of residues by LC/MS/MS according to the New European Union guidelines: Application to the trace analysis of veterinary drugs and contaminants in biological and environmental matrices. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2016). Analytical procedure for the determination of fluoroquinolones in animal muscle. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2020). Preparation of an Antidanofloxacin Monoclonal Antibody and Development of Immunoassays for Detecting Danofloxacin in Meat. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Desmethyldanofloxacin Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-Desmethyldanofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of N-Desmethyldanofloxacin in solution. As a primary metabolite of the veterinary fluoroquinolone antibiotic Danofloxacin, understanding its stability profile is critical for accurate analytical quantification, pharmacological studies, and impurity profiling.

While specific stability data for N-Desmethyldanofloxacin is not extensively published, its structural similarity to Danofloxacin and the broader fluoroquinolone class allows us to establish a robust, scientifically-grounded framework for its handling and analysis. This guide synthesizes information from studies on parent compounds and class-wide characteristics to provide actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade my N-Desmethyldanofloxacin sample in solution?

The stability of N-Desmethyldanofloxacin, like other fluoroquinolones, is primarily influenced by three main factors: light, pH, and temperature. Oxidizing agents can also contribute to degradation.

  • Light (Photodegradation): This is arguably the most significant factor. The fluoroquinolone core is inherently photosensitive. Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of various degradation products.[1][2] Studies on the parent compound, Danofloxacin, have confirmed that photodegradation is a major degradation pathway.[3][4] This process can alter the chemical structure, leading to a loss of the parent compound and potentially creating new, unknown impurities.

  • pH: The pH of the solution dictates the ionization state of the molecule, which in turn affects its solubility and stability. Fluoroquinolones typically exhibit a U-shaped pH-solubility profile, with the lowest solubility occurring near neutral pH (isoelectric point) and higher solubility in acidic or alkaline conditions.[5] Extreme pH values (highly acidic or highly alkaline), especially when combined with elevated temperatures, can catalyze hydrolytic degradation.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[8][9] While fluoroquinolones are generally stable against thermolysis under moderate conditions, long-term storage at room temperature or above can lead to a gradual loss of potency.[10] For long-term storage, frozen conditions (-20°C or below) are recommended.[11]

  • Oxidation: The piperazine ring, present in N-Desmethyldanofloxacin, can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen, potentially accelerated by light or metal ions, can lead to the formation of N-oxides and other oxidative degradants.[9]

Q2: I'm preparing a stock solution of N-Desmethyldanofloxacin for my experiments. What is the best practice for preparation and storage?

Proper preparation and storage are crucial to ensure the integrity of your stock solution and the reproducibility of your results.

For Preparation:

  • Solvent Selection: Start by dissolving N-Desmethyldanofloxacin in a small amount of an appropriate organic solvent where it is freely soluble, such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO). For subsequent dilution into aqueous buffers for experiments, ensure the final concentration of the organic solvent is minimal to avoid affecting the experiment or the compound's stability.

  • pH Adjustment: If using an aqueous buffer, adjust the pH to be in a range where fluoroquinolones are most soluble, typically acidic (pH < 5) or alkaline (pH > 10).[5] A slightly acidic pH is often preferred. Avoid neutral pH buffers for initial dissolution if possible, as the compound may have low solubility.

  • Protection from Light: Prepare the solution under subdued light. Use amber glassware or wrap your containers in aluminum foil to prevent photodegradation from the moment of preparation.

For Storage:

  • Short-Term (≤ 24-72 hours): Store the solution refrigerated at 2-8°C, protected from light.[11]

  • Long-Term (> 3 days): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store frozen at -20°C or -80°C. Studies on other fluoroquinolones have demonstrated stability for weeks to months under frozen conditions.[11]

  • Inert Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, you can purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Q3: My analytical results (e.g., HPLC) for N-Desmethyldanofloxacin are inconsistent, showing variable peak areas or unexpected new peaks. What should I investigate?

Inconsistent results are often a sign of sample degradation. Here’s a troubleshooting workflow to identify the cause:

G A Inconsistent Analytical Results (Variable Peak Area, New Peaks) B Was the sample protected from light during preparation, storage, and analysis? A->B C Is the autosampler temperature controlled (e.g., 4°C)? A->C D Was the stock solution freshly prepared or properly stored (frozen, protected from light)? A->D E Is the pH of the sample solution and mobile phase appropriate? A->E F Potential Cause: Photodegradation B->F No G Potential Cause: Degradation in Autosampler C->G No H Potential Cause: Stock Solution Degradation D->H No I Potential Cause: pH-Related Instability or Precipitation E->I No J Solution: Use amber vials, cover autosampler, work under subdued light. F->J K Solution: Set autosampler to 2-8°C. Limit run time. G->K L Solution: Prepare fresh stock. Validate storage conditions. H->L M Solution: Check sample solubility. Ensure consistent pH. I->M

Caption: Troubleshooting workflow for inconsistent analytical results.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Recommended Solution
Low recovery or decreasing peak area over time. Degradation in solution. Prepare samples freshly before analysis. Store stock solutions frozen in aliquots. Protect all solutions from light using amber vials or foil. Use a temperature-controlled autosampler (4°C).
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products. Compare the chromatogram of a freshly prepared standard to an older one. The new peaks are likely degradants. Perform a forced degradation study to tentatively identify them.
Precipitation or cloudiness in the sample vial. Poor solubility at the solution's pH. Check the pH of your solution. N-Desmethyldanofloxacin is likely least soluble around neutral pH.[5] Adjust the pH to be more acidic or basic for better solubility.
Batch-to-batch variability in results. Inconsistent preparation or storage of standards. Implement and strictly follow a Standard Operating Procedure (SOP) for solution preparation, including solvent type, pH, light protection, and storage temperature/duration.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of N-Desmethyldanofloxacin

Objective: To intentionally degrade the sample to understand its stability profile, identify potential degradation products, and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[12]

Materials:

  • N-Desmethyldanofloxacin reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water, Methanol (HPLC grade), Acetonitrile (HPLC grade)

  • pH meter, calibrated

  • Photostability chamber (ICH Q1B compliant)[12]

  • Heating block or oven

  • Amber vials

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-Desmethyldanofloxacin in methanol or acetonitrile.

  • Set Up Stress Conditions (in parallel): For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in an amber vial.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C).

    • Oxidation: 3-6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dilute with 50:50 methanol:water. Heat at 80°C.

    • Photodegradation: Dilute with 50:50 methanol:water. Expose to light in a photostability chamber (as per ICH Q1B guidelines: 1.2 million lux hours and 200 watt hours/m²).[12] Run a control sample protected from light in parallel.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, dilute with the mobile phase.

  • Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method (e.g., HPLC-UV/MS).

  • Evaluation: Calculate the percentage degradation. The ideal condition is one that yields 5-20% degradation, as this helps in observing primary degradants without overly complex secondary degradation.[12]

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 80°C) A->B C Base Hydrolysis (0.1M NaOH, 40°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench Sample G->H I Analyze by HPLC-UV/MS H->I J Calculate % Degradation & Identify Products I->J

Caption: Workflow for a forced degradation study.

Protocol 2: Example Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for an HPLC method capable of separating N-Desmethyldanofloxacin from its potential degradation products. This method is based on typical conditions used for fluoroquinolones.[3][4]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% B

    • 18-19 min: 60% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at ~280 nm (or scan for optimal wavelength). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: This method must be validated for your specific application to ensure it is "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.

Data Summary

The following table summarizes the expected stability behavior of fluoroquinolones like N-Desmethyldanofloxacin based on class-wide properties.

Condition Parameter Expected Stability Rationale / Key Consideration
pH Acidic (pH 3-5)Generally StableHigh solubility.[5]
Neutral (pH 6-8)Potentially Unstable/Low SolubilityLowest solubility at isoelectric point can cause precipitation, not degradation.[5]
Alkaline (pH 9-11)Moderately StableHigh solubility, but susceptible to base-catalyzed hydrolysis at high temp.[6]
Temperature Frozen (-20°C to -80°C)Highly StableRecommended for long-term storage of stock solutions.[11]
Refrigerated (2-8°C)StableSuitable for short-term storage (days).[11]
Ambient (~25°C)Moderately StableDegradation is slow but measurable over time.[9]
Elevated (>40°C)UnstableAccelerates hydrolysis and oxidation.[8]
Light UV or SunlightHighly UnstableThe quinolone structure is inherently photoreactive. This is a critical factor.[1][2]
Ambient Lab LightUnstableDegradation will occur over hours/days. Always use protective glassware.
Atmosphere Air (Oxygen)Moderately StableOxidation is possible, especially when catalyzed by light or metal ions.
Inert (N₂, Ar)Highly StableMinimizes risk of oxidative degradation.

References

  • Determination of danofloxacin and its photodegradation products by thin-layer chromatography: Kinetic evaluation of degradation process. (2014). ResearchGate. [Link]

  • Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry. (n.d.). ResearchGate. [Link]

  • Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry. (n.d.). Oulu University Library. [Link]

  • Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry. (2014). Royal Society of Chemistry. [Link]

  • A stability study of aqueous solution of norfloxacin. (1991). ResearchGate. [Link]

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. (2019). PubMed. [Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. (2007). ResearchGate. [Link]

  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. (2012). Scientific Research Publishing. [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology. [Link]

  • Stability of an ofloxacin injection in various infusion fluids. (1992). PubMed. [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. (2009). ResearchGate. [Link]

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Technical Support Center: Optimizing N-Desmethyldanofloxacin Extraction from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Desmethyldanofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this critical metabolite from complex plasma matrices. As the primary metabolite of the fluoroquinolone antibiotic danofloxacin, its accurate quantification is paramount for pharmacokinetic, toxicokinetic, and residue analysis studies.[1][2]

The inherent complexity of plasma, with its high content of proteins, lipids, and endogenous small molecules, presents significant challenges to achieving clean, reproducible, and high-recovery extractions.[3] This guide moves beyond simple protocols to explain the causality behind methodological choices, empowering you to troubleshoot and optimize your specific application effectively.

Method Selection: Choosing the Right Extraction Strategy

The first critical decision is selecting the appropriate extraction technique. The choice depends on the analytical objective, required sensitivity, throughput needs, and the available instrumentation (e.g., LC-MS/MS). The three primary methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offer a trade-off between speed, cost, and cleanliness of the final extract.

Comparison of Common Extraction Methods
MethodPrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate plasma proteins.[4]Fast, simple, inexpensive, high throughput.Non-selective, high levels of residual matrix components (e.g., phospholipids), significant potential for matrix effects (ion suppression/enhancement).[5][6]High-concentration screening, rapid method development, when matrix effects are minimal or can be compensated for.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on differential solubility.[7]Better selectivity than PPT, removes many endogenous interferences.More labor-intensive, uses larger volumes of organic solvents, requires careful optimization of pH and solvent choice.Assays requiring cleaner extracts than PPT, good for analytes with favorable partition coefficients.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the purified analyte is then eluted with a small volume of solvent.[8][9]Highest selectivity and recovery, effectively removes interferences, allows for sample concentration, reduces matrix effects.[8][10]Most complex and time-consuming, highest cost per sample, requires significant method development.High-sensitivity bioanalysis, regulatory submission studies, when matrix effects must be minimized for accuracy and precision.
Decision-Making Flowchart

G start Start: Define Assay Goal sensitivity High Sensitivity & Low Matrix Effect Required? start->sensitivity throughput High Throughput & Speed Critical? sensitivity->throughput No spe Solid-Phase Extraction (SPE) sensitivity->spe Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No ppt Protein Precipitation (PPT) throughput->ppt Yes G cluster_0 SPE Workflow pretreat 1. Sample Pre-treatment - 200 µL Plasma + IS - Add 200 µL 2% H3PO4 (aq) - Vortex condition 2. Cartridge Conditioning - 1 mL Methanol equilibrate 3. Equilibration - 1 mL Water condition->equilibrate load 4. Sample Loading - Load pre-treated sample - Apply slow, steady flow equilibrate->load wash1 5. Wash 1 (Polar Interferences) - 1 mL 5% Methanol in Water load->wash1 wash2 6. Wash 2 (Lipophilic Interferences) - 1 mL 40% Methanol in Water wash1->wash2 elute 7. Elution - 1 mL 5% NH4OH in Methanol wash2->elute dry 8. Dry & Reconstitute - Evaporate eluate under N2 - Reconstitute in mobile phase elute->dry G cluster_1 LLE Workflow pretreat 1. Sample Pre-treatment - 200 µL Plasma + IS - Add 200 µL Buffer (e.g., pH 7.4) - Vortex extract 2. Extraction - Add 1 mL Ethyl Acetate - Vortex for 2 minutes pretreat->extract separate 3. Phase Separation - Centrifuge at 4000 x g for 10 min extract->separate collect 4. Collect Organic Layer - Aspirate the upper organic layer separate->collect dry 5. Dry & Reconstitute - Evaporate solvent under N2 - Reconstitute in mobile phase collect->dry

Sources

Technical Support Center: N-Desmethyldanofloxacin Matrix Effects in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As scientists and researchers, we understand that the path to precise and reliable data is often paved with analytical challenges. One of the most persistent hurdles in LC-MS/MS bioanalysis is the "matrix effect," a phenomenon that can compromise the accuracy, precision, and sensitivity of your results.[1][2] This is particularly true when quantifying low-concentration analytes like N-desmethyldanofloxacin, the primary metabolite of the veterinary fluoroquinolone antibiotic danofloxacin, in complex biological matrices such as plasma, milk, or tissue.[3][4]

This guide is designed to be more than a simple list of instructions. It's a distillation of field-proven insights and troubleshooting strategies I've gathered over years of helping researchers like you navigate the complexities of LC-MS/MS. We will delve into the why behind the how, empowering you to not only solve immediate problems but also to build more robust and reliable bioanalytical methods from the ground up. Let's turn your matrix effect challenges into opportunities for analytical excellence.

Troubleshooting Guide

This section is structured to address the most common issues you might encounter during your experiments.

Q1: My signal for N-desmethyldanofloxacin is significantly lower in plasma samples compared to my standards prepared in solvent. What is causing this, and how can I fix it?

A: This is a classic and highly common manifestation of ion suppression , a specific type of matrix effect.[5][6] Co-eluting endogenous components from your plasma sample (like phospholipids, salts, or proteins) interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[7]

Here is a systematic approach to diagnose and mitigate this issue:

Step 1: Confirm and Quantify the Matrix Effect

Before making any changes, you must first confirm that a matrix effect is indeed the culprit. The most reliable way to do this is through a post-extraction addition experiment . This experiment isolates the effect of the matrix on the detector response from any losses that may have occurred during the sample extraction process.

***dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for troubleshooting low signal intensity.

Step 2: Implement Mitigation Strategies

If you've confirmed significant ion suppression, your goal is to either remove the interfering components or chromatographically separate them from your analyte.

  • Improve Sample Preparation: A simple protein precipitation is often insufficient for complex matrices and can lead to significant matrix effects.[2][8] Consider more rigorous cleanup techniques.

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Protein removal via solvent crash.Fast, cheap, simple."Dirty" extract, high matrix effects.[2]High-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Partitioning analyte into an immiscible organic solvent.Cleaner than PPT, removes salts.Can be labor-intensive, requires solvent optimization.Removing highly polar/non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Very clean extracts, significantly reduces matrix effects.[9][10]More expensive, requires method development.Achieving the lowest detection limits and highest data quality.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Salting out followed by dispersive SPE.Fast, effective for a wide range of analytes.[11][12]Originally for food matrices, may need optimization for plasma.[13]Multi-residue screening in complex matrices.
  • Optimize Chromatography: The goal is to ensure N-desmethyldanofloxacin is not eluting at the same time as a large mass of interfering compounds (especially phospholipids, which typically elute in the middle of a standard reversed-phase gradient).

    • Modify the Gradient: Try a shallower, longer gradient. This increases the separation between your analyte and potential interferences.

    • Employ UPLC/UHPLC: Using columns with smaller particles provides higher resolution, which can effectively separate the analyte from matrix components.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[1] A SIL internal standard (e.g., N-desmethyldanofloxacin-d3) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS will remain constant, ensuring accurate quantification even with signal variation.

Q2: My results are highly variable and not reproducible, especially between different batches of plasma. What's going on?

A: This points to differential matrix effects . The composition and concentration of endogenous components can vary significantly from one source of matrix to another (e.g., different animals, different health states).[7][14] If your method is susceptible to matrix effects, this inter-lot variability will translate directly into poor reproducibility in your results.

Troubleshooting Steps:

  • Validate with Multiple Matrix Lots: Regulatory guidelines mandate that matrix effects be evaluated using at least six different sources (lots) of matrix.[15] This is a critical step to ensure your method is robust.

  • Improve Sample Cleanup: The strategies mentioned in Q1 (especially SPE) are your primary tools here. A cleaner sample is less susceptible to variations in matrix composition.

  • Check for Co-eluting Metabolites or Medications: Incurred samples may contain metabolites or co-administered drugs that were not present in your validation blanks.[16] These can introduce new and unexpected matrix effects. Re-examine your chromatograms for any new peaks near your analyte's retention time.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of matrix effects for N-desmethyldanofloxacin analysis?

A: For fluoroquinolones and their metabolites in biological fluids, the main culprits are:

  • Phospholipids: Abundant in plasma and tissue, these are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts can change the droplet evaporation characteristics in the ESI source, reducing ionization efficiency.[1]

  • Endogenous Metabolites: Compounds like bile acids, amino acids, and urea can compete with your analyte for ionization.

  • Exogenous Components: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, or co-administered drugs can also interfere.[7][16]

***dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, len=2.5];

}

Caption: Ion suppression in the Electrospray Ionization (ESI) source.

Q: How do I quantitatively assess matrix effects according to regulatory guidelines?

A: Regulatory bodies like the FDA and EMA provide clear guidance.[15][17][18] The most common approach is to calculate the Matrix Factor (MF) .

The experiment involves comparing the peak response of an analyte spiked into an extracted blank matrix (Set 2) with the peak response of the analyte in a neat solution (Set 1).

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF of 1.0 indicates no matrix effect.

  • An MF < 1.0 indicates ion suppression.

  • An MF > 1.0 indicates ion enhancement.

To meet validation requirements, the coefficient of variation (CV%) of the Matrix Factor calculated from at least six different lots of matrix should not be greater than 15%.[15][18]

Q: Can I completely eliminate matrix effects?

A: In practice, completely eliminating matrix effects is often not feasible, especially when striving for high throughput.[1] The goal of method development is to reduce and control the matrix effect to a level where it does not impact the accuracy and precision of the data. This is why validation across multiple matrix lots is so critical; it demonstrates that while a small, consistent matrix effect might exist, it is not variable and can be reliably compensated for, ideally with a stable isotope-labeled internal standard.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is a self-validating system to determine the precise impact of your matrix on the analyte signal.

Objective: To quantify the degree of ion suppression or enhancement for N-desmethyldanofloxacin.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 individual sources.

  • N-desmethyldanofloxacin analytical standard.

  • Validated sample preparation method (e.g., SPE, LLE).

  • LC-MS/MS system.

Procedure:

  • Prepare Set 1 (Neat Solution):

    • Prepare a solution of N-desmethyldanofloxacin in the final mobile phase composition at a concentration representing a low and a high QC level.

    • Inject these solutions and record the mean peak area.

  • Prepare Set 2 (Post-Extraction Spike):

    • Take aliquots of blank matrix from each of the 6 sources.

    • Process these blank samples using your validated extraction procedure.

    • After the final evaporation step, reconstitute the dried extracts with the N-desmethyldanofloxacin solutions prepared for Set 1.

    • Inject these samples and record the mean peak area for each source.

  • Calculation:

    • For each matrix source and concentration level, calculate the Matrix Factor: MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)

    • Calculate the overall mean MF and the coefficient of variation (CV%) of the MF across the 6 sources.

Acceptance Criteria (per FDA/EMA guidance): The CV% of the calculated MF from the different matrix lots should be ≤15%.[15][18]

References

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1). Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Clinical and Medical Research. Available from: [Link]

  • Xie, F., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • Dolar-Szczasny, J., et al. (2021). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available from: [Link]

  • Gennaro, M. C., et al. (2023). Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. MDPI. Available from: [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • Goudah, A., et al. (2014). Pharmacokinetics of Danofloxacin and N-desmethyldanofloxacin in Adult Horses and Their Concentration in Synovial Fluid. PubMed. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Rocci, M. L. Jr., & De Vane, C. L. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available from: [Link]

  • Yamini, Y., & Seidi, S. (2012). Measurement of fluoroquinolone antibiotics from human plasma using hollow fiber liquid phase microextraction based on carrier mediated transport. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • ResearchGate. (n.d.). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Available from: [Link]

  • Agilent Technologies. (2016). Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. Available from: [Link]

  • Goudah, A., et al. (2015). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. ResearchGate. Available from: [Link]

  • Macherey-Nagel. (n.d.). Determination of Veterinary Drug Residues in Foods of Animal Origin using QuEChERS methodology by LC–MS/MS. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Wang, D., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. National Institutes of Health (NIH). Available from: [Link]

  • LCGC International. (n.d.). Veterinary Drug Residue Analysis Using the AutoMate-Q40: An Automated Solution to QuEChERS. Available from: [Link]

  • Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). Available from: [Link]

  • Yilmaz, O., et al. (2024). Effect of Body Size on Plasma and Tissue Pharmacokinetics of Danofloxacin in Rainbow Trout (Oncorhynchus mykiss). MDPI. Available from: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

  • Agilent Technologies. (n.d.). Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. Available from: [Link]

  • ResearchGate. (2015). Ion Suppression Study for Tetracyclines in Feed. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Journal of Health Research. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Arenas-Miquelez, A., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Institutes of Health (NIH). Available from: [Link]

  • Abdisa, T., et al. (2022). Comparisons of plasma and fecal pharmacokinetics of danofloxacin and enrofloxacin in healthy and Mannheimia haemolytica infected calves. National Institutes of Health (NIH). Available from: [Link]

  • MDPI. (2022). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods. Available from: [Link]

  • Al-Shwaiyat, M., et al. (2022). Effective extraction of fluoroquinolones from water using facile modified plant fibers. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. (2009). Concentrations of danofloxacin 18% solution in plasma, milk and tissues after subcutaneous injection in dairy cows. Available from: [Link]

Sources

N-Desmethyldanofloxacin Solubility: A Technical Support Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Desmethyldanofloxacin. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-Desmethyldanofloxacin in their in vitro experimental setups. As a metabolite of the fluoroquinolone antibiotic Danofloxacin, understanding its physicochemical behavior is paramount for generating reliable and reproducible data.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome solubility issues. We will delve into the scientific principles behind these methods, empowering you to make informed decisions for your specific assay requirements.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-Desmethyldanofloxacin in my aqueous assay buffer. Why is this happening?

A: N-Desmethyldanofloxacin, like many fluoroquinolones, is a zwitterionic molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group and an amine group on its piperazine ring.[1][2] Its aqueous solubility is lowest near its isoelectric point (pI), where the net charge of the molecule is zero, leading to precipitation in neutral pH buffers. Solubility dramatically increases at pH values below the pKa of the amine and above the pKa of the carboxylic acid, where the molecule becomes a charged species (cationic or anionic, respectively).[3][4][5]

Q2: What are the pKa values and expected solubility of N-Desmethyldanofloxacin?
  • pKa Values: Fluoroquinolones typically have two key pKa values: one for the carboxylic acid group (pKa1) and one for the amine group (pKa2). Theoretical predictions place the carboxylic acid pKa (pKa1) in the range of 5.13 to 5.80 and the amine pKa (pKa2) between 6.94 and 14.77.[1] For the parent drug Danofloxacin, a predicted pKa is approximately 6.43.[6] You should assume N-Desmethyldanofloxacin has similar ionizable groups.

  • Solubility: The salt form of the parent compound, Danofloxacin mesylate, is reported to be soluble in water at approximately 20 mg/mL.[7][8][9] This indicates that forming a salt by adjusting the pH is a highly effective strategy for achieving aqueous solubility. The base form of Danofloxacin is only slightly soluble in water.[6][10]

Q3: What is the first solvent I should try for my in vitro assay?

A: For most in vitro assays, especially cell-based ones, the standard starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[11] Danofloxacin mesylate is highly soluble in DMSO (approx. 25 mg/mL), and it is expected that N-Desmethyldanofloxacin will also exhibit good solubility in this solvent.[7][8] From this stock, you can perform serial dilutions for your working concentrations.

Crucial Consideration for Cell-Based Assays: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep it at or below 0.1% if possible.[12][13][14] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment group) in your experiments.[13]

Q4: My compound precipitates when I add my DMSO stock to my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous medium. If this happens, you should proceed to the pH modification strategies outlined in the troubleshooting section. This is the most robust method for solubilizing ionizable compounds like N-Desmethyldanofloxacin.

Troubleshooting Workflow for N-Desmethyldanofloxacin Solubility

This workflow provides a systematic approach to achieving complete solubilization of N-Desmethyldanofloxacin for your in vitro assays.

// Nodes Start [label="Start: N-Desmethyldanofloxacin Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; DMSO_Stock [label="Protocol 1: Prepare 10-100 mM Stock in 100% DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute_Assay [label="Dilute to Final Concentration in Aqueous Assay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Precipitate [label="Observe for Precipitation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success!\nProceed with Assay\n(Include Vehicle Control)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitate_Yes [label="Precipitation Occurs ('Crashing Out')", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Strategy [label="Protocol 2: pH Modification Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidic_Stock [label="A: Prepare 10 mM Stock in 0.1 N HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Basic_Stock [label="B: Prepare 10 mM Stock in 0.1 N NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize_Dilute [label="Dilute & Neutralize to Final Concentration in Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Precipitate2 [label="Observe for Precipitation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Advanced_Methods [label="Protocol 3: Advanced Solubilization (Co-solvents, Cyclodextrins, Surfactants)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> DMSO_Stock; DMSO_Stock -> Dilute_Assay; Dilute_Assay -> Check_Precipitate; Check_Precipitate -> Success [label=" No "]; Check_Precipitate -> Precipitate_Yes [label=" Yes "]; Precipitate_Yes -> pH_Strategy; pH_Strategy -> Acidic_Stock; pH_Strategy -> Basic_Stock; Acidic_Stock -> Neutralize_Dilute; Basic_Stock -> Neutralize_Dilute; Neutralize_Dilute -> Check_Precipitate2; Check_Precipitate2 -> Success [label=" No "]; Check_Precipitate2 -> Advanced_Methods [label=" Yes "]; } .dot Caption: Decision workflow for solubilizing N-Desmethyldanofloxacin.

Protocol 1: The Standard Approach - DMSO Stock Solution

This protocol is the universal starting point for most compounds in drug discovery.

Objective: To prepare a high-concentration stock solution in an organic solvent compatible with most in vitro assays.

Materials:

  • N-Desmethyldanofloxacin powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: Determine the mass of N-Desmethyldanofloxacin needed to prepare a 10 mM or 100 mM stock solution. (Molecular Weight of N-Desmethyldanofloxacin: ~343.35 g/mol ).

    • Example for 1 mL of 10 mM stock: 0.01 mol/L * 1 L/1000 mL * 343.35 g/mol = 0.00034335 g = 0.343 mg.

  • Weigh Compound: Carefully weigh the calculated amount of powder into a sterile vial.

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Vortex thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Ensure the compound is fully dissolved before storage.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO is hygroscopic, so ensure vials are tightly sealed.[11]

  • Application: When preparing your working solution, dilute the DMSO stock directly into your final aqueous assay buffer. Always add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize local concentrations that can cause precipitation.

SolventTypical Stock ConcentrationRecommended Final Assay ConcentrationNotes
DMSO 10 - 100 mM< 0.5% (v/v) , ideally ≤ 0.1%Standard starting solvent. Can be cytotoxic at higher concentrations. Always use a vehicle control.[12][13]
Ethanol 10 - 50 mM< 1% (v/v) Can be an alternative to DMSO. Less toxic but also a less powerful solvent for some compounds.[15]
Methanol 10 - 50 mM< 1% (v/v) Generally more toxic than ethanol; use with caution in cell-based assays.[15]

Protocol 2: pH-Based Solubilization

This is the most scientifically robust method for ionizable compounds like N-Desmethyldanofloxacin. The strategy is to dissolve the compound in an acidic or basic solution to create a charged, soluble species, and then dilute it into your buffered assay medium.

Underlying Principle: The Henderson-Hasselbalch Equation The solubility of a weak acid or base is highly dependent on the pH of the solution. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound.[16][17][18] By adjusting the pH to be at least 2 units away from the pKa, you can ensure that >99% of the compound is in its charged, more soluble form.

// Node Definitions Structure [ label="N-Desmethyldanofloxacin Structure\n(Zwitterionic at pI)", fillcolor="#F1F3F4", fontcolor="#202124" ];

Acidic_pH [ label="{ Acidic pH (e.g., pH < 4) | Amine is Protonated (NH+)\lCarboxylic Acid is Neutral (COOH)\l Net Charge: Cationic (+)\l High Aqueous Solubility\l}", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

Basic_pH [ label="{ Basic pH (e.g., pH > 8) | Amine is Neutral (N)\lCarboxylic Acid is Deprotonated (COO-)\l Net Charge: Anionic (-)\l High Aqueous Solubility\l}", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

// Edges Acidic_pH:f0 -> Structure [label="Increase pH", dir=back]; Structure -> Basic_pH:f0 [label="Increase pH"]; } .dot Caption: pH-dependent ionization and solubility of N-Desmethyldanofloxacin.

Procedure A: Acidic Stock Solution (Protonating the Amine)

  • Prepare Acid: Use a sterile 0.1 N solution of Hydrochloric Acid (HCl).

  • Weigh Compound: Weigh the required mass of N-Desmethyldanofloxacin for your desired stock concentration (e.g., 10 mM).

  • Dissolve: Add the 0.1 N HCl dropwise while vortexing until the compound is fully dissolved. This creates the highly soluble hydrochloride salt in situ.

  • Application: Add this acidic stock solution to your final assay buffer. The buffer's capacity should be sufficient to neutralize the small amount of acid added, bringing the final pH to the desired physiological range.

Procedure B: Basic Stock Solution (Deprotonating the Carboxylic Acid)

  • Prepare Base: Use a sterile 0.1 N solution of Sodium Hydroxide (NaOH).

  • Weigh Compound: Weigh the required mass of N-Desmethyldanofloxacin.

  • Dissolve: Add the 0.1 N NaOH dropwise while vortexing until the compound is fully dissolved. This creates the highly soluble sodium salt in situ.

  • Application: As with the acidic stock, add this basic stock to your final assay buffer, relying on the buffer to maintain the desired final pH.

Validation Step: After preparing your final working solution using a pH-modified stock, it is crucial to check for precipitation after it has equilibrated for some time (e.g., 30-60 minutes) at the assay temperature. Also, confirm the final pH of your working solution to ensure it has not shifted outside the acceptable range for your assay.

Protocol 3: Advanced Solubilization Techniques

If precipitation persists even after pH modification, or if your assay is incompatible with pH extremes or DMSO, these advanced methods can be explored.

A. Co-Solvents

Using a mixture of solvents can sometimes keep a compound in solution. This is often an extension of the DMSO protocol, where the stock is prepared in a mixture (e.g., 1:1 DMSO:Ethanol) before dilution. This is highly empirical and requires trial and error.

B. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[19][20][21][22]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[23]

  • Protocol Outline:

    • Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-10% w/v).

    • Add the N-Desmethyldanofloxacin powder directly to this solution.

    • Stir or sonicate the mixture for several hours or overnight at room temperature to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

C. Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[24] This approach is more common in formulation science but can be adapted for in vitro assays, provided the surfactant concentration is below its critical micelle concentration (CMC) and is not toxic to the cells.

  • Common Types: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are generally preferred for biological assays due to lower toxicity compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS).[25][26][27]

  • Protocol Outline:

    • Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 80).

    • Attempt to dissolve N-Desmethyldanofloxacin directly into this buffer or add a DMSO stock to it.

    • As with all methods, observe for precipitation and include appropriate vehicle controls.

Final Recommendations

For N-Desmethyldanofloxacin, solubility issues are an expected consequence of its chemical structure. By approaching the problem systematically—starting with DMSO, progressing to pH modification, and finally considering advanced excipients—researchers can develop a robust and reproducible protocol for their specific in vitro needs. Always validate your chosen method by ensuring the compound remains in solution under the final assay conditions and by including the proper vehicle controls to account for any effects of the solubilizing agents themselves.

References

  • Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. (n.d.). Farmacia. [Link]

  • Estimated theoretical pKa values for the new fluoroquinolones (1FQ to 9FQ). (n.d.). ResearchGate. [Link]

  • How to calculate the final concentration of DMSO in experiments of cell treatment? (2017, January 13). ResearchGate. [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527. [Link]

  • Patel, P., Raval, M., & Sheth, N. (2020). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 12(9), 885. [Link]

  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (2024, May 1). Journal of Public Health in Africa, 15(Suppl 1). [Link]

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019, September 5). ResearchGate. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). ACS Organic Division. [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettria, 16, 09-10. [Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]

  • Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. (n.d.). ResearchGate. [Link]

  • Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. (n.d.). ResearchGate. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate. [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]

  • Tran, H. N., Nguyen, T. H. N., Le, T. D., & Huynh, T. H. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering, 63(2), 57-61. [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... (n.d.). ResearchGate. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate. [Link]

  • The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. (1994, April 1). Semantic Scholar. [Link]

  • Wang, Y., Li, M., Yue, H., Li, C., & Li, Z. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Annals of Clinical Microbiology and Antimicrobials, 22(1), 101. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. [Link]

  • Ciprofloxacin. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Henderson–Hasselbalch equation. (2024, January 18). In Wikipedia. [Link]

  • Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-β-cyclodextrin. (2020, February 24). Taylor & Francis Online. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Danofloxacin. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • DMSO. (n.d.). Gaylord Chemical. [Link]

  • Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. (n.d.). ResearchGate. [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 50(17), 4125–4140. [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (n.d.). PMC. [Link]

  • Studies of Drug-Surfactant Interactions. (n.d.). UCL Discovery. [Link]

  • Henderson Hassel Bach equation and drugs ionization. (2022, July 28). YouTube. [Link]

  • General fluoroquinolone (FQ) structure (X = H or F; carboxylic acid... (n.d.). ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. [Link]

Sources

N-Desmethyldanofloxacin sample contamination issues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N-Desmethyldanofloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on identifying and resolving sample contamination issues. As the principal metabolite of the veterinary fluoroquinolone antibiotic Danofloxacin, understanding its presence and purity is critical for accurate experimental outcomes in pharmacology, toxicology, and residue analysis.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory analysis.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding N-Desmethyldanofloxacin to provide a solid basis for troubleshooting.

Q1: What is N-Desmethyldanofloxacin, and why is it significant in my Danofloxacin experiments?

N-Desmethyldanofloxacin is the primary metabolite of Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat respiratory diseases in cattle, swine, and chickens.[1][2] In pharmacokinetic and metabolic studies, Danofloxacin is converted within the animal's body, primarily in the liver, to N-Desmethyldanofloxacin.[3][4]

Its significance is threefold:

  • Bioactivity: Metabolites of antibiotics can possess their own microbiological or toxicological activity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that the toxicity of N-Desmethyldanofloxacin is approximately 10-fold higher than the parent drug, which must be considered when evaluating the safety of residues in animal-derived food products.[5]

  • Regulatory Marker: Due to its prevalence, N-Desmethyldanofloxacin is often monitored alongside the parent drug as a marker residue in tissues like the liver to ensure food safety.[1][4]

  • Analytical Reference: Accurate quantification of Danofloxacin and its metabolic fate requires a pure, well-characterized N-Desmethyldanofloxacin analytical standard.

Q2: Is the presence of N-Desmethyldanofloxacin in a sample always considered a contamination issue?

Not necessarily. The context of the sample is critical. The presence of N-Desmethyldanofloxacin can be classified into three categories, and understanding the difference is the first step in any investigation.

  • Expected Metabolite: In biological matrices (e.g., liver, urine, plasma) from an animal treated with Danofloxacin, the presence of N-Desmethyldanofloxacin is an expected and important finding.[2][4] Here, it is not a contaminant but a key analyte.

  • Process-Related Impurity: In a sample of pure, synthesized Danofloxacin drug substance, N-Desmethyldanofloxacin could be present as an impurity from the manufacturing process.[6][7] Its level should be controlled according to regulatory guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[8]

  • Degradation Product: If a pure standard of Danofloxacin degrades due to improper storage or handling (e.g., prolonged exposure to light), N-Desmethyldanofloxacin or other related compounds may form.[9] In this case, its presence compromises the integrity of the standard.

The following diagram illustrates the potential origins of N-Desmethyldanofloxacin in a given sample.

cluster_source Sample Source cluster_origin Potential Origin of N-Desmethyldanofloxacin Danofloxacin_Standard Danofloxacin Analytical Standard Synthesis Synthesis Impurity Danofloxacin_Standard->Synthesis Potential Issue Degradation Storage Degradation Danofloxacin_Standard->Degradation Potential Issue Biological_Matrix Biological Matrix (e.g., Liver, Plasma) Metabolism In Vivo Metabolism Biological_Matrix->Metabolism Expected Pathway

Caption: Potential origins of N-Desmethyldanofloxacin.

Q3: What are the primary sources of unexpected impurities in my N-Desmethyldanofloxacin or Danofloxacin samples?

Beyond N-Desmethyldanofloxacin itself, other impurities can arise. These generally fall into three classes as defined by VICH GL10(R) and GL11(R) guidelines.[6][8]

  • Organic Impurities: These are the most common and include starting materials, by-products of the synthesis, intermediates, and degradation products. For fluoroquinolones, this can include compounds from incomplete reactions or side reactions during the complex synthesis of the quinolone core.[10][11]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals or other residual metals from the manufacturing process.[12][13]

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed can contaminate the final product.

Photodegradation is a known issue for fluoroquinolones, where exposure to UV radiation can lead to the formation of various photoproducts.[9] It is crucial to protect standards and samples from light.

Q4: How should I properly store Danofloxacin and N-Desmethyldanofloxacin analytical standards to ensure their stability?

Proper storage is paramount to prevent the generation of degradation-related impurities. While specific instructions are provided on the Certificate of Analysis (CoA) for your standard, general best practices include:

  • Temperature: Store according to the manufacturer's recommendations, which is typically refrigerated (2-8°C) or frozen. Avoid repeated freeze-thaw cycles.[14]

  • Light: Store in amber vials or in the dark to protect from light and prevent photodegradation.[9] Danofloxacin is known to be photosensitive.

  • Moisture: Keep containers tightly sealed with desiccant if necessary to protect from humidity.

  • Solvent Stability: If preparing stock solutions, verify the stability of the compound in your chosen solvent. Danofloxacin is reported to be stable in strong acidic or basic solutions for short periods, but neutral, buffered solutions are typically preferred for long-term storage.[1]

Parameter Recommendation Rationale
Temperature 2–8°C or as specified by manufacturer.Minimizes chemical degradation kinetics.
Light Exposure Store in amber vials or in the dark.Prevents photodegradation, a known pathway for fluoroquinolones.[9]
Atmosphere Tightly sealed containers, consider inert gas.Prevents oxidation and hydrolysis from atmospheric moisture.
Solution pH Use buffered solutions for long-term storage.Although stable at pH extremes, this can promote other reactions over time.[1]

Table 1: Recommended Storage Conditions for Fluoroquinolone Analytical Standards.

Troubleshooting Guide

This section provides a systematic, question-and-answer approach to resolving specific experimental problems related to N-Desmethyldanofloxacin contamination.

Issue 1: An unknown peak is observed in my HPLC chromatogram.
Q: My analysis of a Danofloxacin sample shows an unexpected peak. How can I systematically identify its source?

Start Unknown Peak Detected in HPLC Chromatogram Blank Inject a Solvent Blank (Mobile Phase) Start->Blank Peak_Present_Blank Peak Present? Blank->Peak_Present_Blank System_Contamination Source is Mobile Phase, Solvent, or System Carryover. Action: - Prepare fresh mobile phase. - Flush system & injector. Peak_Present_Blank->System_Contamination Yes Spike_Sample Spike Sample with N-Desmethyldanofloxacin Standard Peak_Present_Blank->Spike_Sample No Peak_Increase Did Unknown Peak Area Increase? Spike_Sample->Peak_Increase Is_NDM Peak is Tentatively Identified as N-Desmethyldanofloxacin. Action: - Proceed to quantification or confirmatory analysis (LC-MS). Peak_Increase->Is_NDM Yes Is_Other Peak is an Unknown Impurity/Degradant. Action: - Check CoA of standard. - Review sample handling for degradation (light/heat). - Use LC-MS/MS for structural elucidation. Peak_Increase->Is_Other No

Caption: Decision tree for identifying an unknown chromatographic peak.

Experimental Protocol: Sample Spiking for Peak Identification

This protocol helps to tentatively confirm if an unknown peak corresponds to a known analyte, such as N-Desmethyldanofloxacin.

  • Prepare Samples:

    • Sample A: Your original Danofloxacin sample (the one showing the unknown peak).

    • Sample B: A pure analytical standard of N-Desmethyldanofloxacin at a known concentration.

    • Sample C: Your original Danofloxacin sample "spiked" with a known amount of the N-Desmethyldanofloxacin standard. The amount added should be sufficient to cause a noticeable increase in the peak area if it is the same compound.

  • Chromatographic Analysis:

    • Inject Sample A and record the chromatogram, noting the retention time (RT) and area of the unknown peak.

    • Inject Sample B to confirm the RT of the N-Desmethyldanofloxacin standard under your exact conditions.

    • Inject Sample C.

  • Data Interpretation:

    • Scenario 1 (Confirmation): If the area of the peak at the specific RT of the unknown peak increases significantly in Sample C, and no new peak appears, it is highly likely that the unknown is N-Desmethyldanofloxacin.

    • Scenario 2 (Non-confirmation): If a new, separate peak appears in Sample C at the RT of the standard, and the original unknown peak remains unchanged, then your unknown is not N-Desmethyldanofloxacin.

Issue 2: My analytical results are inconsistent and not reproducible.
Q: I am quantifying N-Desmethyldanofloxacin, but my results have high variability (%RSD) between injections or runs. What are the common causes?

Poor reproducibility is a frequent challenge in HPLC analysis. It rarely stems from a single cause. A systematic evaluation of your instrument and methodology is required.[15][16]

Component/Process Potential Cause Recommended Action
HPLC Pump Inconsistent flow rate due to air bubbles, faulty check valves, or leaks.Degas mobile phase thoroughly. Purge the pump. Clean or replace check valves. Check for leaks at all fittings.
Autosampler/Injector Inaccurate injection volume, sample carryover, or air bubbles in the syringe.Check syringe for bubbles. Ensure the correct injection volume is programmed. Implement a robust needle wash protocol.
Column Column degradation, contamination, or temperature fluctuations.Use a guard column. Implement a column wash procedure. Use a column oven for stable temperature control.[16]
Mobile Phase Incorrect composition, degradation, or evaporation of volatile components.Prepare fresh mobile phase daily. Keep solvent reservoirs covered. Ensure components are fully miscible.
Sample Preparation Inconsistent extraction efficiency, evaporation to dryness, or pH variability.Validate your sample preparation method. Use an internal standard to correct for variability. Ensure consistent timing and reagent volumes.
Detector Fluctuating lamp intensity (UV/FLD) or unstable spray (MS).Allow the detector lamp to warm up sufficiently. Check and clean the MS source.

Table 2: Troubleshooting Checklist for Inconsistent Quantification.

Experimental Protocol: HPLC System Health Check

Before analyzing valuable samples, perform this quick check to ensure your system is performing optimally.

  • System Equilibration: Equilibrate the entire system with your mobile phase at the operational flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Pressure Check: Monitor the system backpressure. It should be stable (e.g., ±2% fluctuation). Unstable or cycling pressure often indicates air in the pump or a faulty check valve.[15]

  • Blank Injections: Make 3-5 consecutive injections of your mobile phase or a solvent blank. The baselines should be identical with no "ghost peaks." The presence of peaks indicates carryover from the injector or contamination.

  • Standard Reproducibility: Make 5-6 consecutive injections of a mid-range calibration standard.

  • Performance Calculation: Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time.

    • Retention Time %RSD: Should be < 1%.

    • Peak Area %RSD: Should be < 2% for a healthy system.

    • If these criteria are not met, consult the troubleshooting checklist (Table 2) before proceeding.

References

  • Danofloxacin - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved January 23, 2026, from [Link]

  • Danofloxacin | C19H20FN3O3. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Danofloxacin (WHO Food Additives Series 39). (n.d.). Inchem.org. Retrieved January 23, 2026, from [Link]

  • DANOFLOXACIN - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved January 23, 2026, from [Link]

  • N-Desmethyldanofloxacin | C18H18FN3O3. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Goudah, A. (2008). Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection. Journal of Veterinary Pharmacology and Therapeutics. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Stability of Refrigerated/Frozen Medications. (2018). JKN Pulau Pinang. Retrieved January 23, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved January 23, 2026, from [Link]

  • IMPURITIES IN NEW VETERINARY MEDICINAL PRODUCTS (REVISION). (2007). VICH. Retrieved January 23, 2026, from [Link]

  • Wang, T., et al. (2020). Investigation of preclinical pharmacokinetics of N-demethylsinomenine... using an UPLC-MS/MS quantification method. Journal of Pharmaceutical and Biomedical Analysis. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Trawińska, O., et al. (2014). Determination of danofloxacin and its photodegradation products by HPLC-DAD. Analytical Methods. Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • McKellar, Q. A., et al. (1999). Pharmacokinetic and Pharmacodynamic Profiles of Danofloxacin... Antimicrobial Agents and Chemotherapy. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • G P, F., & S, F. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics. MDPI. Retrieved January 23, 2026, from [Link]

  • Acosta-García, H., et al. (2020). Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria. Retrieved January 23, 2026, from [Link]

  • The preparation method of levofloxacin impurity - Google Patents. (n.d.).
  • Schneider, R. P., et al. (1993). Confirmation of danofloxacin residues... by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry. Biological Mass Spectrometry. PubMed. Retrieved January 23, 2026, from [Link]

  • N-Nitroso Ofloxacin EP Impurity E. (n.d.). SynZeal. Retrieved January 23, 2026, from [Link]

  • Guidance for Industry - IMPURITIES IN NEW VETERINARY DRUG SUBSTANCES (Revision) VICH GL10(R). (2015). FDA. Retrieved January 23, 2026, from [Link]

  • Guidance for Industry #255 - Elemental Impurities in Animal Drug Products - Questions and Answers. (2022). FDA. Retrieved January 23, 2026, from [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). (2023). Austin Publishing Group. Retrieved January 23, 2026, from [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). Molecules. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 23, 2026, from [Link]

  • Martins, M. T., et al. (2022). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap. Molecules. MDPI. Retrieved January 23, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved January 23, 2026, from [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. (2015). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • FDA Guidance on Elemental Impurities Affects Animal Health Customers. (2018). West Pharmaceutical Services. Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. (2024). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved January 23, 2026, from [Link]

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  • VETERINARY DRUGS—FDA GUIDANCE NOTICES: Animal drug product sponsors get help navigating elemental impurities requirements. (2018). VitalLaw.com. Retrieved January 23, 2026, from [Link]

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Sources

Enhancing N-Desmethyldanofloxacin recovery during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Desmethyldanofloxacin Analysis

Welcome, researchers and analysts. This guide is designed to be your go-to resource for overcoming the common—and often frustrating—challenges associated with the sample preparation of N-desmethyldanofloxacin. As the primary metabolite of the veterinary fluoroquinolone antibiotic danofloxacin, its accurate quantification is critical for pharmacokinetic, residue, and safety studies.[1]

Low or inconsistent recovery is a frequent bottleneck in method development. This center provides in-depth, scientifically-grounded answers and protocols to help you enhance your recovery rates and ensure the integrity of your results.

Troubleshooting & FAQs

Q1: My N-desmethyldanofloxacin recovery is consistently low (<70%). What are the most common culprits?

A1: Low recovery is a multifaceted issue that typically stems from one or more of the following factors during sample preparation.[2] Systematically investigating these areas is the key to identifying the source of analyte loss.

  • Suboptimal pH: N-desmethyldanofloxacin, like its parent compound, is an amphoteric molecule. Its charge state, and therefore its solubility in aqueous versus organic solvents, is highly dependent on pH. Failure to control the sample pH prior to extraction is a leading cause of poor recovery.

  • Inefficient Extraction: The chosen extraction technique—be it Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)—may not be optimized. This can be due to an inappropriate choice of solvent or sorbent, insufficient mixing, or an incorrect elution procedure.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, tissue homogenate) can interfere with the extraction process or suppress the analyte's signal during LC-MS analysis.[3][4] Phospholipids and proteins are common sources of interference.[4]

  • Analyte Adsorption: N-desmethyldanofloxacin can adsorb to the surfaces of glassware and plasticware, especially at low concentrations. This non-specific binding can lead to significant analyte loss before analysis even begins.

  • Analyte Instability: Although fluoroquinolones are generally stable, degradation can occur under harsh pH conditions or prolonged exposure to light.[5][6]

Below is a troubleshooting workflow to systematically diagnose the cause of low recovery.

G Start Low Recovery Detected (<70%) Check_pH Verify Sample pH (Target: 7.0-8.5 for LLE) Start->Check_pH Start Here Check_LLE Review LLE Protocol: - Solvent Choice? - Solvent:Sample Ratio? - Emulsion Formation? Check_pH->Check_LLE pH Correct Solution_pH Adjust pH to 7.4-8.0 Use appropriate buffer Check_pH->Solution_pH pH Incorrect Check_SPE Review SPE Protocol: - Sorbent Type? - Conditioning/Wash/Elution Steps? Check_LLE->Check_SPE LLE OK / Not Used Solution_LLE Optimize LLE: - Test alternative solvents - Increase solvent ratio (e.g., 7:1) - Use centrifugation Check_LLE->Solution_LLE LLE Inefficient Check_Matrix Investigate Matrix Effects: - Post-extraction spike? - Dilution? Check_SPE->Check_Matrix SPE OK / Not Used Solution_SPE Optimize SPE: - Use polymeric sorbent (e.g., Oasis HLB) - Ensure proper step execution Check_SPE->Solution_SPE SPE Inefficient Check_Adsorption Test for Adsorption: - Use low-binding tubes? - Pre-rinse glassware? Check_Matrix->Check_Adsorption No Significant ME Solution_Matrix Mitigate Matrix Effects: - Improve cleanup (SPE) - Modify chromatography Check_Matrix->Solution_Matrix Matrix Effects Present Solution_Adsorption Minimize Adsorption: - Use polypropylene or silanized glass - Add organic modifier to sample Check_Adsorption->Solution_Adsorption Adsorption Confirmed End Recovery Improved Check_Adsorption->End No Adsorption Issues Solution_pH->End Solution_LLE->End Solution_SPE->End Solution_Matrix->End Solution_Adsorption->End

Caption: Troubleshooting workflow for low N-desmethyldanofloxacin recovery.

Q2: I am using Liquid-Liquid Extraction (LLE) from plasma and my recovery is poor and variable. How can I optimize this?

A2: LLE is a common technique, but its efficiency for amphoteric compounds like N-desmethyldanofloxacin is highly dependent on precise control of experimental conditions.[7]

The Causality: The core principle of LLE is partitioning the analyte of interest from an aqueous phase (your sample) into an immiscible organic phase. Fluoroquinolones possess both a carboxylic acid group and an amine group, giving them different charge states at different pH values. To efficiently extract N-desmethyldanofloxacin into an organic solvent, it must be in its neutral, uncharged form. This typically occurs at a pH between its two pKa values. Adjusting the sample pH to a slightly alkaline state (e.g., pH 7.4-8.5) neutralizes the carboxylic acid group without fully protonating the amine group, maximizing its hydrophobicity and promoting its transfer into the organic phase.[8]

Troubleshooting Steps & Optimization:

  • pH Adjustment is Critical: Before extraction, adjust the plasma sample pH. A phosphate buffer (0.1 M, pH 7.4) is a good starting point.[9] Verify the pH of the sample-buffer mixture before adding the extraction solvent.

  • Solvent Selection: The choice of organic solvent is crucial. You need a solvent that is immiscible with water and has a good affinity for the analyte. Polarity matching is key.[10]

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can significantly improve recovery.[10] A generic optimum starting point is a 7:1 ratio.[10]

  • "Salting Out" Effect: For hydrophilic analytes, adding a neutral salt (e.g., sodium sulfate or sodium chloride) to the aqueous phase can increase the partitioning into the organic phase by decreasing the analyte's solubility in the aqueous layer.[10]

Data Presentation: Comparison of LLE Solvents

Extraction SolventPolarity IndexTypical Recovery for FluoroquinolonesNotes
Dichloromethane (DCM)3.1Moderate to GoodGood general-purpose solvent. Heavier than water.
Chloroform4.1GoodOften used for fluoroquinolone extraction.[9] Heavier than water.
Ethyl Acetate4.4Good to ExcellentLess toxic than chlorinated solvents. Prone to forming emulsions.
Methyl tert-butyl ether (MTBE)2.5ModerateLess prone to emulsions. Lighter than water.

Recommended LLE Protocol (Plasma):

  • To 500 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution.

  • Add 500 µL of 0.1 M phosphate buffer (pH 7.4). Vortex briefly.

  • Add 3.5 mL of ethyl acetate (or chloroform).

  • Cap and vortex vigorously for 2 minutes or use a mechanical shaker for 15 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.

Q3: I'm trying to develop a Solid-Phase Extraction (SPE) method. Which sorbent should I choose and what is a reliable starting protocol?

A3: SPE is an excellent technique for achieving high recovery and cleaner extracts, which is particularly important for reducing matrix effects in LC-MS/MS analysis.[11][12]

The Causality: The choice of sorbent depends on the interaction mechanism you want to exploit. For N-desmethyldanofloxacin, which has both polar functional groups and a non-polar core, a mixed-mode or a water-wettable polymeric reversed-phase sorbent is often ideal. Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are widely used for fluoroquinolones because they provide excellent retention for a broad range of compounds and are not prone to dewetting, which can lead to inconsistent results.[13] The protocol involves conditioning the sorbent to activate it, loading the sample under conditions that promote retention, washing away interferences, and finally eluting the analyte with a strong solvent.

G cluster_0 SPE Workflow Condition 1. Condition Methanol (1 mL) Equilibrate with H₂O (1 mL) Load 2. Load Pre-treated Sample (e.g., Plasma + H₃PO₄) Condition->Load Prepares sorbent Wash 3. Wash 5% Methanol in H₂O (1 mL) (Removes polar interferences) Load->Wash Analyte is retained Elute 4. Elute 5% NH₄OH in Methanol (1 mL) (Disrupts interaction & releases analyte) Wash->Elute Interferences removed

Caption: A typical Solid-Phase Extraction (SPE) workflow for N-desmethyldanofloxacin.

Recommended SPE Protocol (using Oasis HLB):

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid (H₃PO₄) in water. Vortex to mix. This step precipitates proteins and ensures the analyte is in a charged state to enhance retention on some sorbents.

  • Condition/Equilibrate: Condition an Oasis HLB 30 mg, 1 cc cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not let the sorbent go dry.

  • Load: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar matrix components.

  • Elute: Elute the N-desmethyldanofloxacin with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier ensures the analyte is in a less polar state for efficient elution.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of mobile phase.

Q4: How do I know if matrix effects are suppressing my signal, and what can I do about it?

A4: Matrix effects occur when co-eluting endogenous components from the sample (like phospholipids or salts) alter the ionization efficiency of your analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[4][14] This is a major concern in LC-MS bioanalysis and can cause poor accuracy and precision.[14]

The Causality: In electrospray ionization (ESI), analytes must compete with all other co-eluting molecules for access to the droplet surface to become ionized. If a high concentration of a matrix component elutes at the same time as your analyte, it can monopolize the ionization process, leaving fewer ions of your analyte to be detected by the mass spectrometer.[12]

Diagnosing Matrix Effects:

The most common method is the post-extraction spike analysis .

  • Extract a blank matrix sample (e.g., plasma with no analyte) using your finalized protocol.

  • Spike the blank, extracted sample with a known amount of N-desmethyldanofloxacin (Set A).

  • Prepare a neat solution of N-desmethyldanofloxacin at the same concentration in the final reconstitution solvent (Set B).

  • Analyze both sets by LC-MS.

  • Calculate the matrix effect using the formula:

    • Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 85% and 115% are often considered acceptable.

Strategies for Mitigation:

  • Improve Sample Cleanup: This is the most effective strategy.[12] Switching from a simple protein precipitation to a more rigorous SPE or LLE method can remove a larger portion of interfering matrix components.[3]

  • Chromatographic Separation: Modify your LC method to chromatographically separate the analyte from the interfering peaks. If you suspect phospholipids are the issue, introducing a stronger organic wash at the beginning of your gradient can help elute them before your analyte.

  • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, but may also compromise the limit of quantification (LOQ).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., N-desmethyldanofloxacin-d3) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects. By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects is effectively cancelled out.

References

  • Dowling, P. M., et al. (2014). Pharmacokinetics of Danofloxacin and N-desmethyldanofloxacin in Adult Horses and Their Concentration in Synovial Fluid. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Determination of danofloxacin and its photodegradation products by HPLC-DAD. ResearchGate. Available at: [Link]

  • Yazdi, A. S., & Es'haghi, Z. (2012). Measurement of fluoroquinolone antibiotics from human plasma using hollow fiber liquid phase microextraction based on carrier mediated transport. ResearchGate. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Danofloxacin. FAO. Available at: [Link]

  • Gau, R., et al. (2014). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. Available at: [Link]

  • Moradi, M., et al. (2025). Enantioseparation of ofloxacin using a liquid–liquid extraction system based on hydrophobic eutectic solvents. ResearchGate. Available at: [Link]

  • Alvaredo, C., et al. (2022). Rational Pharmacotherapy in Infectious Diseases: Issues Related to Drug Residues in Edible Animal Tissues. PubMed Central. Available at: [Link]

  • El-Kattan, A., & O'Connell, C. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. Available at: [Link]

  • D'Urso, A., et al. (2023). Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. MDPI. Available at: [Link]

  • Mann, D. D., & Frame, G. M. (1992). Pharmacokinetic study of danofloxacin in cattle and swine. PubMed. Available at: [Link]

  • Kulp, M., & Shimmo, R. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available at: [Link]

  • Tola, M. A., et al. (2024). Veterinary Drug Residues in the Food Chain as an Emerging Public Health Threat: Sources, Analytical Methods, Health Impacts, and Preventive Measures. MDPI. Available at: [Link]

  • Liu, Y., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Danofloxacin. PubChem. Available at: [Link]

  • Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Available at: [Link]

  • Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available at: [Link]

  • Rose, M. D., et al. (1998). Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues. Taylor & Francis Online. Available at: [Link]

  • Płotka-Wasylka, J., & Simeonov, V. (2023). Dispersive Liquid–Liquid Micro Extraction: An Analytical Technique Undergoing Continuous Evolution and Development—A Review of the Last 5 Years. MDPI. Available at: [Link]

  • Phonkeng, N., & Burakham, R. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Conference Proceedings. Available at: [Link]

  • Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Wang, H., et al. (2020). Hazards and Detection Techniques of Veterinary Drug Residues in Animal-Origin Food. E3S Web of Conferences. Available at: [Link]

  • Idowu, O. R., & Peggins, J. O. (2004). Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of liquid–liquid extraction procedures using water and methanol as the polar phase and a variety of non-polar solvents as extractants. ResearchGate. Available at: [Link]

  • Rodrigues, M., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available at: [Link]

  • Yang, X., et al. (2021). Effective extraction of fluoroquinolones from water using facile modified plant fibers. PMC. Available at: [Link]

  • ResearchGate. (2020). Reducing Veterinary Drug Residues in Animal Products: A Review. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Forced Degradation Studies of N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of N-Desmethyldanofloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stress testing for this specific fluoroquinolone derivative. Here, we move beyond rote protocols to explain the underlying scientific principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your stability-indicating methods.

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies provide essential insights into the intrinsic stability of a drug substance, help to elucidate potential degradation pathways, and are fundamental for developing and validating stability-indicating analytical methods.[1][3] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%, which is sufficient to identify and quantify potential degradants that could form under normal storage conditions.[4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, directly addressing the practical issues you may encounter during your experiments with N-Desmethyldanofloxacin.

Frequently Asked Questions (FAQs)

Q1: Why is a forced degradation study necessary for N-Desmethyldanofloxacin?

A1: A forced degradation study for N-Desmethyldanofloxacin, a metabolite of the veterinary fluoroquinolone danofloxacin, is crucial for several reasons:

  • Regulatory Compliance: Regulatory guidelines, such as ICH Q1A(R2), require stress testing to be performed on new drug substances to demonstrate the specificity of the analytical methods used for stability testing.[1][3]

  • Understanding Degradation Pathways: It helps identify the likely degradation products that may form under various environmental influences.[1] This knowledge is vital for understanding the molecule's intrinsic stability and potential liabilities.

  • Method Development and Validation: The data generated is essential for developing and validating a stability-indicating analytical method (e.g., HPLC). This method must be able to separate the intact drug from its degradation products, ensuring that the assay is specific and accurate for quantifying the drug substance over time.[1]

  • Formulation and Packaging Development: Understanding how the molecule behaves under stress (e.g., sensitivity to light or pH) informs the development of a stable formulation and the selection of appropriate packaging to protect the drug product.[1]

Q2: What are the typical stress conditions applied to a fluoroquinolone like N-Desmethyldanofloxacin?

A2: Based on ICH guidelines and the known chemistry of the fluoroquinolone class, the following stress conditions are typically employed:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures. Fluoroquinolones can be susceptible to acid-catalyzed hydrolysis.

  • Base Hydrolysis: Exposure to a strong base (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures. The carboxylic acid and piperazine moieties are potential sites for base-catalyzed reactions.

  • Oxidation: Reaction with an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% H₂O₂). The piperazine ring and other electron-rich parts of the molecule can be susceptible to oxidation.

  • Thermal Degradation: Exposing the solid drug substance to dry heat, often at temperatures 10°C increments above accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C).[3]

  • Photodegradation: Exposing the drug substance (in solid and solution form) to controlled light sources as specified in ICH Q1B guidelines. Fluoroquinolones are known to be photoreactive, which can lead to complex degradation pathways.[2]

Q3: I am not seeing any degradation under my initial stress conditions. What should I do?

A3: This is a common scenario. If you observe less than 5% degradation, the stress condition is likely too mild. The key is to systematically increase the severity of the stressor.

  • For Hydrolysis:

    • Increase the concentration of the acid or base.

    • Increase the temperature (e.g., from 60°C to 80°C).

    • Extend the exposure time.

  • For Oxidation:

    • Increase the concentration of hydrogen peroxide.

    • Increase the temperature or exposure time.

  • For Thermal Stress:

    • Increase the temperature in a stepwise manner. Be cautious not to use conditions that would be unrealistic (e.g., above the melting point).

  • For Photostability:

    • Ensure the light exposure meets ICH Q1B requirements (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). If initial exposure yields no degradation, ensure the maximum exposure has been reached.

Causality: The rate of chemical reactions is dependent on concentration, temperature, and time. By increasing these parameters, you increase the kinetic energy of the system, leading to a higher probability of bond cleavage and formation of degradation products.

Q4: My sample has degraded completely. How do I adjust my experiment?

A4: Complete degradation provides little useful information for a stability-indicating method. The goal is to achieve partial degradation (ideally 5-20%).[4] To reduce the extent of degradation:

  • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).

  • Reduce Exposure Time: Sample at earlier time points. For very rapid reactions, you may need to sample within minutes.

Self-Validation: Start with mild conditions and incrementally increase the stress. This systematic approach ensures you can pinpoint a condition that yields the appropriate level of degradation, validating that the observed degradants are formed under relevant stress and not as artifacts of overly harsh conditions.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between Parent Peak and Degradants

You've successfully degraded N-Desmethyldanofloxacin, but in your HPLC analysis, the degradant peaks are co-eluting with the main peak or with each other.

Troubleshooting Steps & Scientific Rationale
  • Modify Mobile Phase Composition:

    • Action: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Rationale: Changing the solvent strength will alter the retention times of compounds based on their polarity. N-Desmethyldanofloxacin and its degradants will likely have different polarities, and adjusting the mobile phase is the primary tool to exploit these differences for separation.

  • Adjust Mobile Phase pH:

    • Action: Adjust the pH of your aqueous buffer. For a molecule like N-Desmethyldanofloxacin with acidic (carboxylic acid) and basic (piperazine) functional groups, small pH changes can have a significant impact.

    • Rationale: The ionization state of the analyte and its degradants is pH-dependent. Altering the pH changes their hydrophobicity and interaction with the stationary phase, thus affecting retention and selectivity. Operating at a pH where the parent and degradants have different charge states can dramatically improve resolution.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, try methanol, or vice-versa.

    • Rationale: Acetonitrile and methanol have different solvent properties (e.g., viscosity, polarity, and dipole moment). These differences can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Evaluate a Different Column Chemistry:

    • Action: If modifications to the mobile phase are insufficient, switch to a column with a different stationary phase (e.g., from a standard C18 to a Phenyl-Hexyl or a Cyano column).

    • Rationale: Different stationary phases provide alternative separation mechanisms. A Phenyl-Hexyl column, for instance, offers pi-pi interactions, which can be beneficial for separating aromatic compounds like fluoroquinolones and their degradants.

  • Optimize Temperature:

    • Action: Adjust the column oven temperature (e.g., try 30°C, 35°C, 40°C).

    • Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Increasing temperature generally decreases retention times and can improve peak shape, sometimes enhancing resolution.

Visualizing the Workflow

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed Step1 Adjust Organic/Aqueous Ratio Start->Step1 Step2 Modify Mobile Phase pH Step1->Step2 If no improvement End Resolution Achieved Step1->End Success Step3 Change Organic Modifier (ACN <-> MeOH) Step2->Step3 If no improvement Step2->End Success Step4 Try Different Column Chemistry (e.g., Phenyl-Hexyl) Step3->Step4 If no improvement Step3->End Success Step4->End Success

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Issue 2: Mass Imbalance - The Sum of Impurities and Remaining Parent Drug is Not 100%

After stressing your sample, you quantify the parent peak and all visible degradant peaks, but the total mass does not account for the initial amount of the drug.

Troubleshooting Steps & Scientific Rationale
  • Check for Non-UV Active Degradants:

    • Action: Analyze your stressed samples using a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD).

    • Rationale: N-Desmethyldanofloxacin possesses a chromophore, making it UV-active. However, a degradation reaction could destroy this chromophore, resulting in degradants that are "invisible" to a UV detector. LC-MS can detect compounds based on their mass-to-charge ratio, regardless of UV absorbance, providing a more complete picture of the degradant profile.

  • Investigate Co-elution:

    • Action: Scrutinize the parent peak purity using a Photodiode Array (PDA) detector. A non-homogenous peak purity plot across the peak indicates a co-eluting impurity.

    • Rationale: A degradant may be hiding under the main N-Desmethyldanofloxacin peak. A PDA detector collects spectra across the entire peak and can detect spectral differences that reveal the presence of a co-eluting compound.

  • Consider Volatile Degradants or Adsorption:

    • Action: Review the potential degradation pathways. Could a reaction produce a volatile compound (e.g., through decarboxylation) that would be lost? Also, check for irreversible adsorption onto the column.

    • Rationale: Not all degradation products will be stable, soluble, and chromatographable. Some reactions may lead to gaseous byproducts or compounds that stick irreversibly to the HPLC column, leading to an apparent loss of mass. A column flush with a strong solvent might help recover adsorbed compounds.

  • Verify Response Factors:

    • Action: If possible, isolate the major degradants and determine their individual response factors relative to the parent drug.

    • Rationale: It is often incorrectly assumed that the degradants have the same UV response at a given wavelength as the parent compound. A change in the chromophore will alter the molar absorptivity. Using the parent's response factor to quantify impurities can lead to significant errors in the mass balance calculation.

Logical Relationship Diagram

G cluster_solutions Solutions MassImbalance Mass Imbalance (Total < 100%) NonUV Non-UV Active Degradants MassImbalance->NonUV Possible Cause Coelution Co-eluting Impurities MassImbalance->Coelution Possible Cause Volatile Volatile/Adsorbed Products MassImbalance->Volatile Possible Cause ResponseFactor Different Response Factors MassImbalance->ResponseFactor Calculation Error LCMS Use LC-MS or CAD NonUV->LCMS PDA Check Peak Purity (PDA) Coelution->PDA Flush Strong Solvent Flush Volatile->Flush Isolate Isolate & Determine RRF ResponseFactor->Isolate

Caption: Diagnosing and resolving mass balance issues.

Experimental Protocols

General Protocol for Sample Preparation
  • Prepare a stock solution of N-Desmethyldanofloxacin in a suitable solvent (e.g., methanol, or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of about 0.1 mg/mL.

  • Include a control sample (diluted with the reaction solvent without the stressor) kept at the same conditions to check for solvent-induced degradation.

  • After the specified time, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH, base-stressed with HCl), and dilute to a final concentration suitable for HPLC analysis (e.g., 20-50 µg/mL).

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureTimeNotes
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24 hoursNeutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°C2, 6, 24 hoursNeutralize with an equivalent amount of HCl before injection.
Oxidation 3% H₂O₂Room Temp24 hoursProtect from light. Check for peroxide degradation in the mobile phase.
Thermal Dry Heat (Solid)70°C24, 48 hoursDissolve the stressed solid in a suitable solvent for analysis.
Photolytic ICH Q1B Light SourceAmbientPer ICH Q1BExpose both solid and solution samples. Run a dark control in parallel.

Note: These are starting points. Conditions should be adjusted to achieve the target 5-20% degradation.[4]

HPLC Method Starting Point
  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm (or use PDA to identify lambda max)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method provides a robust starting point for separating the relatively polar N-Desmethyldanofloxacin from its potentially less polar degradants. The gradient elution ensures that both early and late-eluting impurities are captured.

References
  • Patel, Y., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science. Available at: [Link]

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Available at: [Link]

  • de Morais, S. M., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Pharmacokinetic Guide: Danofloxacin and its Primary Metabolite, N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the veterinary fluoroquinolone antibiotic, danofloxacin, and its principal metabolite, N-desmethyldanofloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion of these two compounds, supported by experimental data from various animal species. The objective is to offer a comprehensive resource that elucidates the kinetic interplay between the parent drug and its metabolite, which is crucial for optimizing dosage regimens and understanding the overall therapeutic efficacy and residue profiles of danofloxacin.

Introduction: The Significance of Danofloxacin and its Metabolite in Veterinary Medicine

Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum bactericidal activity, widely used in veterinary medicine to treat respiratory and enteric infections in cattle, swine, and poultry.[1] Its efficacy is attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[2] Following administration, danofloxacin is metabolized in the body, with N-desmethyldanofloxacin being a major resulting compound.[3] Understanding the pharmacokinetic behavior of both danofloxacin and N-desmethyldanofloxacin is paramount for several reasons:

  • Therapeutic Efficacy: The concentration and persistence of the active compounds (both parent drug and potentially the metabolite) at the site of infection directly influence the clinical outcome.

  • Drug Residues and Withdrawal Times: The rate of elimination of both danofloxacin and its metabolite from edible tissues is a critical determinant for establishing appropriate withdrawal periods to ensure food safety.

  • Comparative Pharmacology: Elucidating the distinct or overlapping pharmacokinetic and pharmacodynamic properties of the parent drug and its metabolite can provide a more complete picture of the drug's overall activity.

This guide will dissect these aspects, offering a cohesive narrative grounded in scientific evidence.

Metabolic Pathway: The Conversion of Danofloxacin to N-Desmethyldanofloxacin

The primary metabolic transformation of danofloxacin involves the demethylation of the piperazine ring, resulting in the formation of N-desmethyldanofloxacin. This biotransformation predominantly occurs in the liver.[3] While other minor metabolites, such as the N-oxide and glucuronide conjugates, have been detected in some species, N-desmethyldanofloxacin is consistently identified as a significant metabolite.[1][3]

Danofloxacin Danofloxacin Metabolism Hepatic Metabolism (N-demethylation) Danofloxacin->Metabolism Biotransformation NDesmethyldanofloxacin N-Desmethyldanofloxacin Metabolism->NDesmethyldanofloxacin

Caption: Metabolic conversion of danofloxacin.

Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of danofloxacin and N-desmethyldanofloxacin have been investigated in several target animal species. The following sections and tables summarize key comparative data.

Pharmacokinetics in Horses

A study in adult mares provides a clear comparison of the plasma pharmacokinetics of danofloxacin and its metabolite after intravenous (IV), intramuscular (IM), and intragastric (IG) administration.[4][5]

ParameterDanofloxacin (IV, 5 mg/kg)N-Desmethyldanofloxacin (following IV Danofloxacin)Danofloxacin (IM, 5 mg/kg)Danofloxacin (IG, 7.5 mg/kg)
Cmax (µg/mL) -0.151 ± 0.0381.37 ± 0.130.99 ± 0.1
Tmax (h) -< 0.08 (5 min)--
t½ (h) 8.00 ± 0.48---
Vd (L/kg) 3.57 ± 0.26---
CL (mL/h/kg) 357.6 ± 61.0---
Bioavailability (%) 100 (reference)-100.0 ± 12.535.8 ± 8.5

Data presented as mean ± SD.[4][5]

Key Insights from Equine Studies:

  • Following IV administration of danofloxacin, N-desmethyldanofloxacin appears rapidly in the plasma, with its peak concentration occurring within 5 minutes.[4][5] This indicates a rapid metabolic conversion.

  • Intramuscular administration of danofloxacin results in excellent bioavailability (100%), while intragastric administration shows significantly lower bioavailability (35.8%).[4][5]

  • Danofloxacin exhibits a large volume of distribution, suggesting extensive penetration into tissues.[4][5]

Pharmacokinetics in Cattle

In cattle, danofloxacin is administered via injection for the treatment of respiratory diseases.[3] The plasma half-life of danofloxacin in calves ranges from 3.9 to 4.4 hours.[1] After intramuscular or subcutaneous administration at 1.25 mg/kg, peak plasma concentrations of 0.39 - 0.48 mg/L are reached within 0.8 - 1.3 hours.[1]

Residue studies in cattle have shown that the liver contains the highest concentrations of both danofloxacin and N-desmethyldanofloxacin.[2] The proportion of N-desmethyldanofloxacin in the liver can be substantial, declining from 30-40% of the total residue at 12 hours post-treatment to 14% at 72 hours.[2]

Pharmacokinetics in Chickens

When administered to broiler chickens in drinking water (5 mg/kg BW for 3 days), steady-state concentrations of danofloxacin are achieved in plasma (0.21 mg/L) and lung tissue (0.43 mg/kg) within 12 hours.[1] Interestingly, in this study, N-desmethyldanofloxacin was not detected in plasma or lung tissue.[1] However, other studies indicate that in chicken liver, unmetabolized danofloxacin constitutes 47-61% of the total residues, while N-desmethyldanofloxacin accounts for 14-20% between 6 and 24 hours after treatment.[2]

Antimicrobial Activity: A Critical Data Gap for N-Desmethyldanofloxacin

A comprehensive comparison of the pharmacological contribution of N-desmethyldanofloxacin to the overall therapeutic effect of danofloxacin is hampered by a lack of publicly available data on its intrinsic antimicrobial activity. While the minimum inhibitory concentrations (MICs) of danofloxacin against various veterinary pathogens are well-documented, specific MIC values for N-desmethyldanofloxacin are not readily found in the scientific literature.

This data gap is significant. Without knowing the antimicrobial potency of the metabolite, it is difficult to ascertain whether it acts as a synergist, an antagonist, or an inactive byproduct in vivo. Future research should prioritize determining the MICs of N-desmethyldanofloxacin against key veterinary pathogens to fully elucidate the pharmacodynamic profile of danofloxacin administration.

Experimental Methodologies for Pharmacokinetic Analysis

The accurate quantification of danofloxacin and N-desmethyldanofloxacin in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) are the most common analytical techniques employed.

Sample Preparation and Extraction

A robust and reproducible extraction method is crucial for accurate analysis. A common approach involves the following steps:[6]

  • Homogenization: Tissue samples are homogenized to ensure uniformity.

  • Extraction: The analytes are extracted from the homogenized tissue or plasma using a suitable solvent, such as a methanol-perchloric-phosphoric acid solution.[6] This acidic solution aids in precipitating proteins and releasing the drug from tissue binding.

  • Centrifugation: The mixture is centrifuged to separate the solid debris from the liquid supernatant containing the analytes.

  • Direct Injection or Further Cleanup: In some methods, the supernatant can be directly injected into the HPLC system.[6] In other cases, a solid-phase extraction (SPE) step may be incorporated for further cleanup and concentration of the analytes.

Chromatographic Separation and Detection

Liquid Chromatography:

  • Column: A reverse-phase C8 or C18 column is typically used for separation.[6][7]

  • Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile.[6] The gradient or isocratic elution is optimized to achieve good separation between danofloxacin, N-desmethyldanofloxacin, and any internal standards.

Detection:

  • Fluorescence Detection: Fluoroquinolones are naturally fluorescent, making fluorescence detection a highly sensitive and selective method.[6] Typical excitation and emission wavelengths are around 280 nm and 440 nm, respectively.[6]

  • Mass Spectrometry (MS/MS): Tandem mass spectrometry offers even greater selectivity and sensitivity, particularly for complex matrices. It allows for the confirmation of the identity of the analytes based on their specific mass-to-charge ratios and fragmentation patterns.[4][5]

cluster_0 Sample Preparation cluster_1 Analytical Quantification BiologicalMatrix Biological Matrix (Plasma, Tissue) Homogenization Homogenization (for tissues) BiologicalMatrix->Homogenization Extraction Extraction with Acidified Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C8 or C18 column) Supernatant->HPLC Detection Detection (Fluorescence or MS/MS) HPLC->Detection DataAnalysis Data Analysis (Pharmacokinetic Modeling) Detection->DataAnalysis

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacokinetics of danofloxacin and its primary metabolite, N-desmethyldanofloxacin. The available data indicate that danofloxacin is rapidly absorbed and extensively distributed in various animal species, with N-desmethyldanofloxacin being a significant metabolic product, particularly in the liver.

The key takeaway for researchers and drug development professionals is the necessity of considering the pharmacokinetic profile of both the parent drug and its major metabolite to gain a holistic understanding of the drug's disposition and potential for residue accumulation.

A critical area for future research is the determination of the antimicrobial activity of N-desmethyldanofloxacin. This information is essential for accurately modeling the pharmacodynamic effects of danofloxacin and for refining dosage regimens to maximize therapeutic success while ensuring food safety. Further comparative pharmacokinetic studies across a wider range of species and under different physiological conditions (e.g., diseased vs. healthy animals) would also contribute valuable insights to the field of veterinary pharmacology.

References

  • Lopez, A. M., et al. (2015). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. Journal of Veterinary Pharmacology and Therapeutics, 38(2), 151-159. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). Danofloxacin. Residue Evaluation of Certain Veterinary Drugs. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). Danofloxacin. Joint FAO/WHO Expert Committee on Food Additives. [Link]

  • Schneider, R. P., et al. (1996). Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection. Journal of AOAC International, 79(1), 25-30. [Link]

  • Yildiz, H. Y., & Altan, F. (2022). Effect of Body Size on Plasma and Tissue Pharmacokinetics of Danofloxacin in Rainbow Trout (Oncorhynchus mykiss). Fishes, 7(5), 263. [Link]

Sources

A Senior Application Scientist's Guide to High-Fidelity Bioanalysis of N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the pharmacokinetics and safety of veterinary medicines, the precise and accurate quantification of drug metabolites is paramount. N-Desmethyldanofloxacin, the primary metabolite of the fluoroquinolone antibiotic danofloxacin, is a key analyte in residue analysis and pharmacokinetic studies. The integrity of data from such studies hinges on the robustness of the bioanalytical method employed.

This guide provides an in-depth comparison of established methodologies for the bioanalysis of N-Desmethyldanofloxacin, grounded in scientific principles and adherence to regulatory expectations. We will dissect the nuances of a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method and contrast it with the capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the current industry gold standard for bioanalytical assays. This comparison will extend beyond mere procedural steps to elucidate the rationale behind experimental choices, ensuring a self-validating system of analysis.

The Bedrock of Reliable Bioanalysis: Regulatory Framework

Any bioanalytical method intended for use in regulatory submissions must be rigorously validated to ensure its suitability for the intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on method validation.[3][4][5][6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which has been adopted by many regulatory agencies, outlines the key parameters for validation.[1][2][7] These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[8]

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and widely accessible technique for the quantification of fluorescent compounds like N-Desmethyldanofloxacin. Its selectivity is achieved through a combination of chromatographic separation and the specific excitation and emission wavelengths of the analyte.

Experimental Protocol: HPLC-FLD

This protocol is adapted from a validated method for the simultaneous determination of danofloxacin and N-desmethyldanofloxacin in animal tissues.[9]

1. Sample Preparation (Extraction)

  • Rationale: The goal of sample preparation is to efficiently extract the analyte from the complex biological matrix while removing interfering substances. A simple protein precipitation and extraction method is often sufficient for HPLC-FLD analysis of fluoroquinolones.

  • Procedure:

    • Homogenize 1 gram of tissue with 4 mL of a methanol-perchloric-phosphoric acid solution.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant for direct injection into the HPLC system.

2. Chromatographic Conditions

  • Rationale: The choice of the stationary phase (column) and mobile phase is critical for achieving adequate separation of the analyte from other matrix components and from its parent drug, danofloxacin.

  • Parameters:

    • Column: Inertsil C8 (5 µm, 100 Å, 250 x 4.6 mm I.D.)[9]

    • Mobile Phase: 0.05 M phosphate buffer (pH 3.5) and acetonitrile in an 88:12 (v/v) ratio.[9]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 50 µL

3. Fluorescence Detection

  • Rationale: The fluorescence detector is set to the specific excitation and emission wavelengths of N-Desmethyldanofloxacin to ensure selective detection and enhance sensitivity.

  • Parameters:

    • Excitation Wavelength: 280 nm[9]

    • Emission Wavelength: 440 nm[9]

Visualizing the HPLC-FLD Workflow

HPLC_FLD_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization 1. Homogenize Tissue (Methanol-Acid Solution) Centrifugation 2. Centrifuge Homogenization->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Injection 4. HPLC Injection Supernatant->Injection Separation 5. Chromatographic Separation (C8 Column) Injection->Separation Detection 6. Fluorescence Detection (Ex: 280nm, Em: 440nm) Separation->Detection Quantification 7. Quantification Detection->Quantification LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing SPE 1. Solid-Phase Extraction (SPE) EvapRecon 2. Evaporation & Reconstitution SPE->EvapRecon Injection 3. UPLC/UHPLC Injection EvapRecon->Injection Separation 4. Chromatographic Separation (C18 Column) Injection->Separation MS_Detection 5. Tandem MS Detection (MRM Mode) Separation->MS_Detection Quantification 6. Quantification MS_Detection->Quantification

Sources

A Comparative Analysis of N-Desmethyldanofloxacin and Enrofloxacin Efficacy in Calves for the Treatment of Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the therapeutic efficacy of N-desmethyldanofloxacin, the active metabolite of danofloxacin, and enrofloxacin in the context of bovine respiratory disease (BRD) in calves. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacokinetic and pharmacodynamic data, in vitro susceptibility testing, and clinical trial outcomes to offer a comprehensive understanding of these two critical veterinary fluoroquinolones.

Introduction: The Fluoroquinolone Landscape in Bovine Medicine

Bovine respiratory disease remains a significant cause of morbidity, mortality, and economic loss in the cattle industry.[1][2] The etiological agents are often a complex of viral and bacterial pathogens, with Mannheimia haemolytica and Pasteurella multocida being among the most frequently isolated bacteria.[1][2][3] Fluoroquinolones, a class of concentration-dependent bactericidal agents, are pivotal in the therapeutic arsenal against BRD due to their broad spectrum of activity and excellent tissue penetration.

Enrofloxacin, a second-generation fluoroquinolone, has been a mainstay in veterinary medicine for many years. It exerts its effect through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4] In vivo, enrofloxacin is partially metabolized to ciprofloxacin, which also possesses antimicrobial activity and contributes to the overall therapeutic effect.[5][6][7][8][9]

Danofloxacin is another potent fluoroquinolone used in veterinary medicine for treating BRD.[10][11] Its primary active metabolite is N-desmethyldanofloxacin. This guide will focus on the comparative efficacy of N-desmethyldanofloxacin (as the active moiety of danofloxacin) and enrofloxacin in calves.

Chemical Structures and Metabolic Pathways

The chemical structures of danofloxacin and enrofloxacin are closely related, which is reflected in their similar mechanisms of action. The metabolic conversion to their respective active metabolites is a key consideration in their pharmacokinetic profiles.

G cluster_danofloxacin Danofloxacin Metabolism cluster_enrofloxacin Enrofloxacin Metabolism DANO Danofloxacin NDM_DANO N-Desmethyldanofloxacin (Active Metabolite) DANO->NDM_DANO Hepatic Metabolism ENRO Enrofloxacin CIPRO Ciprofloxacin (Active Metabolite) ENRO->CIPRO Hepatic Metabolism

Caption: Metabolic pathways of Danofloxacin and Enrofloxacin.

Pharmacokinetic and Pharmacodynamic Profile: A Head-to-Head Comparison

The efficacy of concentration-dependent antibiotics like fluoroquinolones is best predicted by pharmacokinetic/pharmacodynamic (PK/PD) indices, namely the ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) (Cmax/MIC) and the ratio of the area under the concentration-time curve (AUC) to the MIC (AUC/MIC).[12][13] A Cmax/MIC ratio of >10-12 and an AUC/MIC ratio of >125 are generally considered predictive of clinical success.[3][12][13]

Pharmacokinetic Parameters in Calves

Several studies have investigated the pharmacokinetic profiles of danofloxacin and enrofloxacin in calves. The following table summarizes key parameters from comparative studies.

ParameterDanofloxacin (as N-desmethyldanofloxacin)EnrofloxacinReference(s)
Dose 6-8 mg/kg SC8 mg/kg SC[3]
Cmax (µg/mL) Numerically higher than enrofloxacin-[3]
AUC (µg·h/mL) Numerically higher than enrofloxacin-[14]
Elimination Half-Life (t½) Shorter than enrofloxacinLonger than danofloxacin[14]
Bioavailability ~124% (at 8 mg/kg)High[15][16][17]

Note: Direct comparison of absolute values can be challenging due to variations in study design, dosage, and analytical methods. The table reflects general trends observed in the literature.

One study in premature calves reported a longer elimination half-life for both drugs compared to healthy calves, with danofloxacin having a t½ of 28.41 hours and enrofloxacin having a t½ of 21.10 hours after intramuscular administration.[15]

Tissue Distribution

A critical aspect of treating respiratory disease is the ability of the antibiotic to penetrate lung tissue and bronchial secretions. Both danofloxacin and enrofloxacin demonstrate excellent distribution to the respiratory tract, with concentrations in lung tissue and bronchial fluid often exceeding those in plasma.[12][14] A study in calves challenged with Mannheimia haemolytica found that danofloxacin administered at 6 and 8 mg/kg resulted in numerically higher geometric mean concentrations in plasma and all respiratory tissues compared to enrofloxacin at 8 mg/kg.[3]

In Vitro Efficacy: Susceptibility of Key Bovine Pathogens

The in vitro activity of an antibiotic against the target pathogen is a fundamental determinant of its clinical utility. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration at which 90% of isolates are inhibited, is a common metric for assessing the overall activity of a drug against a bacterial population.

PathogenN-Desmethyldanofloxacin (Danofloxacin) MIC90 (µg/mL)Enrofloxacin MIC90 (µg/mL)Reference(s)
Mannheimia haemolytica ≤0.016 - 0.06≤0.016 - 0.5[3][12][13][18][19]
Pasteurella multocida 0.06≤0.016 - 0.06[12][18]

Note: MIC values can vary depending on the geographical origin of the isolates and the testing methodology.

Both danofloxacin and enrofloxacin exhibit potent in vitro activity against the primary bacterial pathogens associated with BRD.[3][12][18] For a Mannheimia haemolytica challenge isolate, both drugs had an MIC of 0.03 µg/mL.[3]

Clinical Efficacy in Calves with Bovine Respiratory Disease

Ultimately, the performance of an antibiotic is judged by its ability to resolve clinical disease. Several studies have compared the clinical efficacy of danofloxacin and enrofloxacin in calves with naturally occurring or experimentally induced BRD.

In a study comparing marbofloxacin and enrofloxacin for bronchopneumonia in calves, the success rate for enrofloxacin (at 5 mg/kg for 5 days) was 83% on day 7.[19] While this study did not include danofloxacin, it provides a benchmark for enrofloxacin's clinical performance. Another study highlighted that for enrofloxacin, the clinical efficacy is optimally linked to the Cmax/MIC ratio rather than the AUC/MIC ratio, suggesting that achieving a high peak concentration is crucial for a rapid clinical response.[13]

A study in calves challenged with M. haemolytica demonstrated that both danofloxacin (6 and 8 mg/kg) and enrofloxacin (8 mg/kg) achieved Cmax/MIC ratios >10 and AUC/MIC ratios >125, indicating that both are expected to be effective in treating pneumonic pasteurellosis.[3]

Experimental Protocol: A Framework for Comparative Clinical Efficacy Trials

To ensure a robust and unbiased comparison of N-desmethyldanofloxacin and enrofloxacin, a well-designed clinical trial is essential. The following protocol outlines a standardized approach for evaluating the efficacy of these two fluoroquinolones in calves with BRD.

Study Design

A randomized, controlled, blinded clinical trial is the gold standard for comparing therapeutic interventions.

G cluster_enrollment Phase 1: Enrollment & Baseline cluster_treatment Phase 2: Randomization & Treatment cluster_monitoring Phase 3: Monitoring & Outcome Assessment A Calf Population with Clinical Signs of BRD B Inclusion/Exclusion Criteria (e.g., age, weight, clinical score) A->B C Baseline Assessment: - Clinical Score - Rectal Temperature - Nasopharyngeal Swab B->C D Randomization C->D E Treatment Group 1: Danofloxacin (e.g., 8 mg/kg SC) D->E F Treatment Group 2: Enrofloxacin (e.g., 8 mg/kg SC) D->F G Control Group: Placebo or Negative Control D->G H Daily Clinical Monitoring (Blinded Observer) E->H F->H G->H I Primary Endpoint: Treatment Success Rate at Day X H->I J Secondary Endpoints: - Time to Clinical Improvement - Relapse Rate - Bacteriological Cure H->J K Final Assessment & Data Analysis I->K J->K

Caption: Workflow for a comparative clinical trial in calves.

Step-by-Step Methodology
  • Animal Selection and Acclimation:

    • Source a cohort of calves of similar age, weight, and breed with a high risk of developing BRD.

    • Acclimate the calves to the study environment for a minimum of 7 days.

    • Ensure all calves have access to feed and water ad libitum.

  • Inclusion Criteria and Baseline Assessment:

    • Enroll calves exhibiting clinical signs of BRD, defined by a validated clinical scoring system (e.g., Wisconsin-Madison calf respiratory scoring chart).

    • Record baseline data for each calf, including rectal temperature, respiratory rate, and clinical score.

    • Collect nasopharyngeal swabs for bacterial culture and susceptibility testing.

  • Randomization and Blinding:

    • Randomly assign eligible calves to one of the treatment groups (Danofloxacin, Enrofloxacin) or a control group.

    • The personnel administering the treatments and assessing the clinical outcomes should be blinded to the treatment allocation.

  • Treatment Administration:

    • Administer the assigned treatment (Danofloxacin or Enrofloxacin) via the subcutaneous route at the manufacturer's recommended dosage.

    • The control group may receive a placebo (e.g., sterile saline) or remain untreated, depending on ethical considerations.

  • Post-Treatment Monitoring and Data Collection:

    • Conduct daily clinical assessments by a blinded observer for a predefined period (e.g., 14 days).

    • Record rectal temperature, respiratory rate, and clinical scores at each assessment.

    • Monitor for any adverse events.

  • Endpoint Definition and Analysis:

    • Define the primary outcome measure, typically the treatment success rate at a specific time point (e.g., day 7 or 14). Treatment success is defined as the resolution of clinical signs and a return to normal physiological parameters.

    • Secondary outcomes may include the time to clinical improvement, relapse rate, and bacteriological cure (based on follow-up nasopharyngeal swabs).

    • Statistically analyze the data to compare the efficacy between the treatment groups.

Conclusion and Future Directions

Both N-desmethyldanofloxacin (the active metabolite of danofloxacin) and enrofloxacin are highly effective fluoroquinolones for the treatment of bovine respiratory disease in calves. The choice between these two agents may be influenced by several factors, including the specific pharmacokinetic profile desired, local antimicrobial susceptibility patterns, and cost-effectiveness.

Danofloxacin generally exhibits numerically higher peak plasma and tissue concentrations, which may be advantageous for rapidly eliminating pathogens in acute infections.[3] Enrofloxacin has a longer half-life, which could be beneficial in certain clinical scenarios.[14] Both drugs demonstrate excellent in vitro activity against the key bacterial pathogens implicated in BRD.[12][18]

Future research should focus on:

  • Comparative studies evaluating the efficacy of different dosing regimens for both drugs.

  • The impact of these fluoroquinolones on the bovine respiratory microbiome.

  • The development of antimicrobial resistance following the use of these agents in field settings.

By understanding the nuanced differences in their pharmacological profiles and clinical performance, veterinary professionals can make more informed decisions to optimize the treatment of BRD in calves, thereby improving animal welfare and reducing the economic impact of this disease.

References

  • McKellar, Q. A., Sanchez-Brunete, J. F., & Jones, D. G. (2004). Pharmacokinetics of Enrofloxacin and Danofloxacin in Plasma, Inflammatory Exudate, and Bronchial Secretions of Calves following Subcutaneous Administration. Antimicrobial Agents and Chemotherapy, 48(8), 2889–2894. [Link]

  • TerHune, T. N., Skogerboe, T. L., Shostrom, V. K., & Weigel, D. J. (2001). Comparison of pharmacokinetics of danofloxacin and enrofloxacin in calves challenged with Mannheimia haemolytica. American Journal of Veterinary Research, 62(11), 1779–1786. [Link]

  • Blondeau, J. M., & Fitch, S. D. (2020). Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida. Antibiotics, 9(10), 659. [Link]

  • Sumano, H., Gutierrez, L., & Zamora, V. (2021). Evaluation of different PK/PD ratios of three enrofloxacin preparations on the clinical response of pneumonic calves. Veterinaria México OA, 8(2). [Link]

  • Corum, O., Corum, G., & Uney, K. (2019). Pharmacokinetics of enrofloxacin and danofloxacin in premature calves. Journal of Veterinary Pharmacology and Therapeutics, 42(6), 665–672. [Link]

  • Gönül, R., Or, M. E., & Kayar, A. (2005). Comparative study on the clinical efficacy of marbofloxacin (MARBO-CYL (R) 2 %) and enrofloxacin (BAY-TRIL (R) 5 %) in calves with bronchopneumonia. Berliner und Munchener tierarztliche Wochenschrift, 118(1-2), 48–55. [Link]

  • de Lucas, J. J., San Andrés, M. I., González, F., Froyman, R., & Rodríguez, C. (2008). Pharmacokinetic Behaviour of Enrofloxacin and Its Metabolite Ciprofloxacin After Subcutaneous Administration in Cattle. Veterinary Research Communications, 32(4), 275–279. [Link]

  • Lopez, A. M., San-Andres, M. I., Gonzalez, F., & de Lucas, J. J. (2015). Pharmacokinetics of Danofloxacin and N-desmethyldanofloxacin in Adult Horses and Their Concentration in Synovial Fluid. Journal of Veterinary Pharmacology and Therapeutics, 38(6), 565–572. [Link]

  • Portis, E., et al. (2017). New interpretive criteria for danofloxacin antibacterial susceptibility testing against Mannheimia haemolytica and Pasteurella multocida associated with bovine respiratory disease. Journal of Veterinary Diagnostic Investigation, 29(1), 28-36. [Link]

  • Hamm, M., et al. (1999). Clinical efficacy of enrofloxacin against bovine respiratory disease comparing different treatment regimens. The Bovine Practitioner, 33(1), 56-59. [Link]

  • Corum, O., Corum, G., & Uney, K. (2019). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. Journal of Veterinary Pharmacology and Therapeutics, 42(6), 665-672. [Link]

  • TerHune, T. N., Skogerboe, T. L., Shostrom, V. K., & Weigel, D. J. (2001). Comparison of pharmacokinetics of danofloxacin and enrofloxacin in calves challenged with Mannheimia haemolytica. American journal of veterinary research, 62(11), 1779-1786. [Link]

  • Lin, J. H., et al. (2014). Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin following single-dose subcutaneous injection in black-tailed prairie dogs (Cynomys ludovicianus). American journal of veterinary research, 75(12), 1089-1094. [Link]

  • Timsit, E., et al. (2017). Antimicrobial activity in vitro against Mannheimia haemolytica, Pasteurella multocida, and/or Histophilus somni from cattle with naturally occurring bovine respiratory disease and its association to clinical outcome. Canadian Journal of Veterinary Research, 81(4), 291-297. [Link]

  • Kumar, N., & Singh, S. D. (2021). Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows. Research Square. [Link]

  • Timsit, E., et al. (2017). Antimicrobial activity in vitro against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni from cattle with naturally occurring bovine respiratory disease and its association to clinical outcome. Veterinaria México OA, 4(3). [Link]

  • FAO. (1998). Danofloxacin. Food and Agriculture Organization of the United Nations. [Link]

  • Schmeer, N., et al. (1997). Microbiology and pharmacology of enrofloxacin in cattle. The Bovine Practitioner, (31.2), 113-117. [Link]

  • Intorre, L., et al. (2007). Dispositions of enrofloxacin and its major metabolite ciprofloxacin in Thai swamp buffaloes. Journal of Veterinary Science, 8(3), 257-261. [Link]

  • Blondeau, J. M., & Fitch, S. D. (2020). Comparative In Vitro Killing by Pradofloxacin in Comparison to Ceftiofur, Enrofloxacin, Florfenicol, Marbofloxacin, Tildipirosin, Tilmicosin and Tulathromycin against Bovine Respiratory Bacterial Pathogens. Antibiotics, 9(11), 769. [Link]

  • Le, T. T., et al. (2022). Comparisons of plasma and fecal pharmacokinetics of danofloxacin and enrofloxacin in healthy and Mannheimia haemolytica infected calves. Scientific reports, 12(1), 5035. [Link]

  • Kumar, B., et al. (2022). Disposition kinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous, intramuscular and oral administration of enrofloxacin in goats. The Pharma Innovation Journal, 11(8), 101-105. [Link]

Sources

A Comparative Analysis of N-Desmethyldanofloxacin Distribution Across Key Edible Tissues in Livestock

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of N-Desmethyldanofloxacin levels in different tissues of key livestock species. As the primary metabolite of the broad-spectrum fluoroquinolone antibiotic danofloxacin, understanding the distribution of N-Desmethyldanofloxacin is paramount for researchers, scientists, and drug development professionals in ensuring food safety and optimizing therapeutic efficacy. This document synthesizes data from peer-reviewed literature and regulatory documents to offer an in-depth, objective analysis, supported by detailed experimental protocols and visual representations of key processes.

Introduction: The Significance of Metabolite Distribution

Danofloxacin is a widely used veterinary antibiotic for treating respiratory diseases in cattle, swine, and poultry.[1] Its efficacy and safety are not solely determined by the parent drug's pharmacokinetics but also by the distribution and persistence of its metabolites. N-Desmethyldanofloxacin is the major metabolite of danofloxacin and its presence and concentration in edible tissues are of significant interest for residue analysis and toxicological assessment.[1][2] The differential accumulation of this metabolite in various tissues such as the liver, kidney, muscle, and fat has direct implications for determining appropriate withdrawal periods and ensuring that consumer products are free from harmful residues. This guide delves into the quantitative levels of N-Desmethyldanofloxacin across these tissues in cattle, swine, and chickens, providing a comparative framework for researchers.

Comparative Tissue Distribution of N-Desmethyldanofloxacin

The concentration of N-Desmethyldanofloxacin varies significantly across different species and tissue types. The liver, being the primary site of drug metabolism, consistently shows the highest concentrations of this metabolite.[1] The following table summarizes the mean residue concentrations of N-Desmethyldanofloxacin in various tissues of cattle, swine, and chickens following treatment with danofloxacin.

Animal SpeciesTissueMean N-Desmethyldanofloxacin Concentration (µg/kg)Time Post-TreatmentReference
Cattle Liver49812 hours[1]
MuscleNot Detected (<10 µg/kg)12 hours[1]
KidneyNot Detected (<10 µg/kg)12 hours[1]
FatNot Detected (<10 µg/kg)12 hours[1]
Swine Liver6222 days[1]
Liver2216 days[1]
Liver7918 days[1]
MuscleNot Detected-[1]
KidneyNot Detected-[1]
FatNot Detected-[1]
Chicken Liver35 - 1936 - 24 hours[2]
Muscle< 25-[2]

Key Insights from the Data:

  • Liver as the Primary Accumulation Site: Across all three species, the liver is the principal organ where N-Desmethyldanofloxacin accumulates. This is a direct consequence of the liver's role in drug metabolism.[1]

  • Species-Specific Differences: Swine appear to have a higher and more persistent concentration of N-Desmethyldanofloxacin in the liver compared to cattle at earlier time points.[1] In chickens, the levels in the liver are also notable.[2]

  • Low to Undetectable Levels in Other Tissues: In contrast to the liver, muscle, kidney, and fat tissues generally exhibit very low or undetectable levels of N-Desmethyldanofloxacin.[1][2] This differential distribution is a critical factor in risk assessment for consumers.

The "How" and "Why": Experimental Protocol and Metabolic Pathway

A thorough understanding of the experimental methods used to generate this data is crucial for its interpretation and for designing future studies. Furthermore, comprehending the metabolic pathway of danofloxacin provides the causal explanation for the observed tissue distribution.

Experimental Protocol: Quantification of N-Desmethyldanofloxacin in Tissues

The following is a detailed, step-by-step methodology for the simultaneous determination of danofloxacin and N-Desmethyldanofloxacin in animal tissues, adapted from established and validated high-performance liquid chromatography with fluorescence detection (HPLC-FLD) methods.[3]

Objective: To accurately quantify the concentration of N-Desmethyldanofloxacin in liver, kidney, muscle, and fat tissues.

Principle: The method involves the extraction of the analyte from homogenized tissue, followed by chromatographic separation and highly sensitive fluorescence detection.[3]

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector

  • Inertsil C8 column (or equivalent)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Phosphoric acid

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.05 M, pH 3.5)

  • N-Desmethyldanofloxacin analytical standard

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 gram of homogenized tissue into a centrifuge tube.

    • Add 4 mL of extraction solution (methanol-perchloric-phosphoric acid).

    • Homogenize the sample for 1 minute.

  • Extraction:

    • Centrifuge the homogenate at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • HPLC Analysis:

    • Inject a 50 µL aliquot of the supernatant directly into the HPLC system.

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (88:12 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 440 nm.[3]

  • Quantification:

    • Prepare a calibration curve using known concentrations of N-Desmethyldanofloxacin standard.

    • Determine the concentration of N-Desmethyldanofloxacin in the tissue sample by comparing its peak area to the calibration curve.

Self-Validation and Trustworthiness: This protocol incorporates several self-validating steps. The use of a specific C8 column and a precisely defined mobile phase ensures reproducible chromatographic separation.[3] The high sensitivity and selectivity of the fluorescence detector, with its specific excitation and emission wavelengths, minimize interference from other compounds, ensuring the trustworthiness of the quantitative data.[3] The method's accuracy and precision have been reported to be high, with recoveries exceeding 90% for both analytes in various tissues.[3]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization 1. Tissue Homogenization Extraction_Solution 2. Addition of Extraction Solution Homogenization->Extraction_Solution Mix Centrifugation 3. Centrifugation Extraction_Solution->Centrifugation Process Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Separate HPLC_Injection 5. HPLC Injection Supernatant_Collection->HPLC_Injection Analyze Quantification 6. Quantification HPLC_Injection->Quantification Data

Caption: Workflow for N-Desmethyldanofloxacin quantification in tissues.

Metabolic Pathway of Danofloxacin

The formation of N-Desmethyldanofloxacin is a result of the metabolic processes that danofloxacin undergoes in the animal's body, primarily in the liver. The primary metabolic transformation is the removal of a methyl group from the piperazine ring of the danofloxacin molecule.

Metabolic_Pathway cluster_metabolism Hepatic Metabolism Danofloxacin Danofloxacin NDesmethyldanofloxacin N-Desmethyldanofloxacin Danofloxacin->NDesmethyldanofloxacin N-demethylation (Primary Pathway) Other_Metabolites Other Minor Metabolites Danofloxacin->Other_Metabolites Minor Pathways Excretion Excretion (Urine and Feces) Danofloxacin->Excretion Unchanged Drug NDesmethyldanofloxacin->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Danofloxacin to N-Desmethyldanofloxacin.

This N-demethylation reaction is a common phase I metabolic process catalyzed by cytochrome P450 enzymes in the liver. The resulting N-Desmethyldanofloxacin is then, along with the parent drug and other minor metabolites, eliminated from the body primarily through urine and feces.[2] The high concentration of N-Desmethyldanofloxacin in the liver is a direct reflection of this organ being the principal site of its formation.

Conclusion and Future Directions

This comparative guide highlights the differential distribution of N-Desmethyldanofloxacin in the edible tissues of cattle, swine, and chickens. The data unequivocally points to the liver as the primary site of accumulation for this major metabolite. The provided experimental protocol offers a robust and validated method for the accurate quantification of N-Desmethyldanofloxacin, ensuring data integrity for regulatory and research purposes.

Future research should focus on obtaining more precise quantitative data for N-Desmethyldanofloxacin in a wider range of swine tissues to refine withdrawal period calculations. Additionally, investigating the potential for this metabolite to bind to tissue components could provide further insights into its persistence. A deeper understanding of the species-specific differences in danofloxacin metabolism will ultimately contribute to the safer and more effective use of this important veterinary antibiotic.

References

  • Danofloxacin. (1998). In Residues of Some Veterinary Drugs in Animals and Foods. FAO Food and Nutrition Paper 41/10. Rome: Food and Agriculture Organization of the United Nations. [Link]

  • Schneider, R. P., Ericson, J. F., Lynch, M. J., & Fouda, H. G. (1993). Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Biological Mass Spectrometry, 22(10), 595–599.
  • Lopez, B. S., Giguère, S., Berghaus, L. J., Mullins, M. A., & Davis, J. L. (2015). Pharmacokinetics of danofloxacin and its metabolite N-desmethyldanofloxacin and their concentrations in synovial fluid after intravenous, intramuscular or intragastric administration to adult horses. Journal of veterinary pharmacology and therapeutics, 38(2), 123–129.
  • TerHune, T. N., Skogerboe, T. L., Shostrom, V. K., & Weigel, D. J. (2005). Comparison of pharmacokinetics of danofloxacin and enrofloxacin in calves challenged with Mannheimia haemolytica. American journal of veterinary research, 66(2), 342–349.
  • EMEA. (1998). Danofloxacin (extension to pigs). Summary Report (1).
  • Boison, J. O., & Keng, L. (1995). Simultaneous determination of danofloxacin and its primary metabolite, N-desmethyldanofloxacin, in cattle and chicken edible tissues by liquid chromatography with fluorescence detection.

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Safety Operating Guide

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling N-Desmethyldanofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For the researchers, scientists, and drug development professionals dedicated to advancing veterinary medicine, the introduction of novel compounds into the laboratory workflow is a daily reality. N-Desmethyldanofloxacin, a metabolite of the potent fluoroquinolone antibiotic danofloxacin, represents one such compound. While its study is crucial, its handling demands a meticulous and informed approach to safety. As a research chemical, its toxicological properties are not exhaustively characterized. Therefore, we must operate under the precautionary principle, treating it as a potent active pharmaceutical ingredient (API) with the potential for significant biological effects.

This guide provides essential, immediate safety and logistical information for handling N-Desmethyldanofloxacin. It is structured not as a rigid template, but as a dynamic, risk-based procedural guide. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing cross-contamination.

The Fluoroquinolone Class: Understanding the Inherent Risks

N-Desmethyldanofloxacin belongs to the fluoroquinolone class of antibiotics. This class, while therapeutically effective, is associated with a risk of disabling, long-lasting, and potentially irreversible side effects.[1][2] These can involve the tendons, muscles, joints, nerves, and central nervous system.[2][3][4] While these effects are typically associated with systemic administration in patients, the potential for adverse effects from occupational exposure cannot be dismissed. Therefore, a robust risk assessment is the foundational step in establishing safe handling procedures.

A crucial aspect of this risk assessment is acknowledging the unknown. The Safety Data Sheet (SDS) for a related compound, Danofloxacin, indicates that it may cause skin and eye irritation. Another related compound, N-desmethyl Levofloxacin, is harmful if swallowed.[5] Given these known hazards within the chemical family, we must assume that N-Desmethyldanofloxacin presents similar, if not greater, risks.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final, and a critical, line of defense. However, it should always be used in conjunction with a broader safety strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For N-Desmethyldanofloxacin, this includes working within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or powders.[6]

  • Administrative Controls: These are procedural changes that limit exposure. Examples include restricting access to areas where the compound is handled, providing comprehensive training on its hazards, and implementing rigorous cleaning and decontamination protocols.[7]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk of exposure, PPE is mandatory.[8][9]

Personal Protective Equipment: Your Essential Barrier

The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure.[9][10][11] The following table outlines the minimum PPE requirements for common laboratory activities involving N-Desmethyldanofloxacin.

Laboratory Task Minimum PPE Requirements Rationale
Weighing and Aliquoting (Solid Form) Disposable, solid-front lab coat; Double gloves (nitrile); ANSI-approved safety glasses with side shields; N95 respiratorHigh risk of generating airborne particulates. Double gloving provides an extra layer of protection against contamination during doffing. An N95 respirator is essential to prevent inhalation of fine powders.
Solution Preparation Disposable, solid-front lab coat; Double gloves (nitrile); ANSI-approved safety glasses with side shields or chemical splash gogglesRisk of splashes and spills of concentrated solutions. Chemical splash goggles offer superior protection against liquid splashes compared to safety glasses.
Cell Culture and In Vitro Assays Disposable, solid-front lab coat; Double gloves (nitrile); ANSI-approved safety glasses with side shieldsWork is typically performed in a biological safety cabinet, which provides a high level of containment. PPE protects against splashes and maintains the sterility of the cell culture.
Animal Dosing and Handling Disposable, solid-front lab coat or disposable coveralls; Double gloves (nitrile); ANSI-approved safety glasses with side shields and a face shield; N95 respirator (if aerosol generation is possible)High potential for splashes, scratches, and the generation of aerosols. A face shield provides an additional layer of protection for the entire face.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab coat or coveralls

  • Inner gloves

  • Safety glasses or goggles

  • Respirator (if required)

  • Face shield (if required)

  • Outer gloves (tuck the cuff of the outer glove over the cuff of the lab coat)

Doffing Sequence (to be performed in a designated area):

  • Remove outer gloves (peel them off without touching the outside with your bare hands).

  • Remove face shield (handle by the headband).

  • Remove lab coat or coveralls (roll it inside out as you remove it).

  • Remove safety glasses or goggles.

  • Remove respirator.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a disposable lab coat, double gloves, and safety goggles. For larger spills, a respirator may be necessary.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.

  • Clean the Area: Use a detergent solution to clean the spill area, followed by a disinfectant if necessary.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed bag and disposed of as hazardous waste.

Decontamination and Disposal: Preventing Environmental Contamination

Fluoroquinolones are known environmental contaminants that are not effectively removed by conventional wastewater treatment.[13][14] Therefore, proper decontamination and disposal are not just a matter of laboratory safety, but also of environmental responsibility.

Decontamination:

  • All work surfaces and equipment should be decontaminated at the end of each procedure.

  • A solution of 70% ethanol is generally effective for surface decontamination. For more thorough cleaning, a 10% bleach solution can be used, followed by a rinse with water to prevent corrosion.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with N-Desmethyldanofloxacin (e.g., pipette tips, centrifuge tubes, gloves, lab coats) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing N-Desmethyldanofloxacin should be collected in a labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Visualizing Safety: Workflows for Protection

To further clarify the decision-making process for PPE selection and emergency response, the following diagrams provide a visual representation of these critical workflows.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection Start Identify Task (e.g., Weighing, Solution Prep) CheckSolid Handling Solid Compound? Start->CheckSolid CheckAerosol Potential for Aerosol or Dust Generation? CheckSolid->CheckAerosol Yes CheckSplash Risk of Splash? CheckSolid->CheckSplash No (Liquid) BasePPE Minimum PPE: - Lab Coat - Double Gloves - Safety Glasses CheckAerosol->BasePPE No AddRespirator Add N95 Respirator CheckAerosol->AddRespirator Yes CheckSplash->BasePPE Low AddGoggles Upgrade to Chemical Splash Goggles CheckSplash->AddGoggles High FinalPPE Final PPE Ensemble BasePPE->FinalPPE AddRespirator->BasePPE AddFaceShield Add Face Shield AddGoggles->AddFaceShield Animal Work AddGoggles->FinalPPE AddFaceShield->FinalPPE Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Alert Alert Others Evacuate->Alert DonPPE Don Appropriate PPE (Coat, Double Gloves, Goggles) Alert->DonPPE AssessSpill Assess Spill Type DonPPE->AssessSpill ContainLiquid Contain Liquid with Absorbent Pads AssessSpill->ContainLiquid Liquid ContainSolid Cover Solid with Damp Paper Towel AssessSpill->ContainSolid Solid Clean Clean Area with Detergent Solution ContainLiquid->Clean ContainSolid->Clean Dispose Dispose of all Contaminated Materials as Hazardous Waste Clean->Dispose Decontaminate Decontaminate Reusable Equipment Dispose->Decontaminate End Spill Response Complete Decontaminate->End

Caption: Emergency Response Workflow for an N-Desmethyldanofloxacin Spill.

By adhering to these guidelines, researchers can confidently and safely work with N-Desmethyldanofloxacin, ensuring both personal safety and the integrity of their valuable research.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Sfepak. (n.d.). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
  • Homem, V., & Santos, L. (2011). Environmental contamination by fluoroquinolones. SciELO.
  • European Medicines Agency. (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.
  • Cayman Chemical. (2025, April 1). Safety Data Sheet: N-desmethyl Levofloxacin (hydrochloride).
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • U.S. Food and Drug Administration. (2016, May 12). FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together.
  • Al-Gheethi, A. A., et al. (2022). Recent advancements in fluoroquinolones removal techniques from wastewater. IntechOpen.
  • International Society of Pharmacy Practitioners. (n.d.). Personal protective equipment for preparing toxic drugs. GERPAC.
  • Fisher Scientific. (2014, March 13). Safety Data Sheet: Ofloxacin.
  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • Moreira, A. J., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Toronto Research Chemicals. (2022, July 14). Safety Data Sheet: Danofloxacin.
  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • Medicines and Healthcare products Regulatory Agency. (n.d.). Fluoroquinolone antibiotics (-oxacins): what you need to know about tendons, muscles, joints, nervous system, and psychological side effects. GOV.UK.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
  • North Central London Integrated Care System. (2024, April 5). Safe prescribing of fluoroquinolones Position Statement.
  • Cornell University Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Uniprotect. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Yek, P. N. C., et al. (2021). Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. PMC.
  • UK Health Security Agency. (2023, August). Fluoroquinolone Safety Alerts and Considerations.
  • Organon & Co. (2024, April 6). Safety Data Sheet: Desloratadine Solid Formulation.
  • Homem, V., & Santos, L. (2011). Environmental contamination by fluoroquinolones. Brazilian Journal of Pharmaceutical Sciences.
  • ChemicalBook. (n.d.). n-desmethyldanofloxacin.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.